Product packaging for Methyl dodonate A(Cat. No.:CAS No. 349534-70-9)

Methyl dodonate A

Cat. No.: B1160333
CAS No.: 349534-70-9
M. Wt: 344.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl dodonate A is a useful research compound. Its molecular formula is C21H28O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B1160333 Methyl dodonate A CAS No. 349534-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1aS,4S,4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-14-4-9-20-13-21(20,18(23)24-3)10-6-16(22)17(20)19(14,2)8-5-15-7-11-25-12-15/h6-7,10-12,14,16-17,22H,4-5,8-9,13H2,1-3H3/t14-,16+,17-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHNYOMQXSRPAD-OWHLRFHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Methyl Dodonate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Methyl dodonate A, a clerodane diterpene isolated from Dodonaea viscosa. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a diterpenoid characterized by a modified clerodane skeleton. Its chemical formula is C₂₁H₂₈O₄, with a molecular weight of 344.44 g/mol . The structure features a tricyclo[5.4.0.0¹˒³]undecane ring system, a unique characteristic that has drawn interest in the scientific community. These types of compounds have been proposed as hypothetical intermediates in the biogenetic pathways of other diterpenes.[1][2]

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in the seminal work by Ortega et al. (2001).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₈O₄Ortega et al., 2001
Molecular Weight 344.44 g/mol Ortega et al., 2001
CAS Number 349534-70-9-
Class Diterpene (Modified Clerodane)[1][2]
Source Dodonaea viscosa[1][2]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the complete raw data is found in the primary literature, this section summarizes the key expected spectroscopic features for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex stereochemistry of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Groups (CH₃)0.8 - 1.515 - 30
Methylene Groups (CH₂)1.0 - 2.520 - 45
Methine Groups (CH)1.5 - 3.030 - 60
Olefinic Protons (C=CH)5.0 - 6.5100 - 150
Carbonyl Carbon (C=O)-170 - 180
Methoxy Group (OCH₃)~3.7~51

Note: These are approximate chemical shift ranges for the respective functional groups and can vary based on the specific chemical environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500 - 3200 (broad)
C-H (Alkanes/Alkenes)Stretching3100 - 2850
C=O (Ester)Stretching~1735
C=C (Alkene)Stretching1680 - 1620
C-O (Ester/Ether)Stretching1300 - 1000

Experimental Protocols

Isolation of this compound from Dodonaea viscosa

The following is a generalized protocol based on the methods described for the isolation of diterpenes from Dodonaea viscosa.

Workflow for the Isolation of this compound

Isolation_Workflow plant_material Aerial parts of Dodonaea viscosa extraction Extraction with organic solvents (e.g., CH₂Cl₂-MeOH) plant_material->extraction partition Solvent-solvent partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Further Chromatographic Purification (e.g., HPLC) fractions->chromatography2 pure_compound This compound chromatography2->pure_compound NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB IkB_p->NFkB Releases DNA DNA NFkB_active->DNA Translocates to nucleus Clerodane Clerodane Diterpenes (e.g., this compound) Clerodane->IKK Inhibits Genes Pro-inflammatory Gene Expression DNA->Genes Induces transcription

References

An In-depth Technical Guide to Methyl Dodonate A: Natural Source and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A is a naturally occurring diterpenoid that has been isolated from the plant species Dodonaea viscosa. As a member of the clerodane class of diterpenes, it possesses a complex and unique chemical architecture that has drawn interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound, along with generalized experimental protocols for its isolation and characterization.

Discovery and Natural Source

This compound was first reported in 2001 by Ortega and colleagues in the journal Tetrahedron.[1][2] It was isolated from the aerial parts of Dodonaea viscosa (L.) Jacq., a member of the Sapindaceae family.[3][4][5] This plant is a hardy, fast-growing shrub or small tree found in tropical, subtropical, and warm temperate regions of the Americas, Africa, Asia, and Australia. It is known for its resinous foliage and has a history of use in traditional medicine for various ailments.

The discovery of this compound contributed to the understanding of the diverse secondary metabolites produced by Dodonaea viscosa, which is a rich source of flavonoids and diterpenoids.[6][7] this compound is characterized as a modified clerodane diterpenoid, featuring a unique tricyclic ring system.[7]

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical FormulaC₂₁H₂₈O₄[8]
Molecular Weight344.44 g/mol [8]
CAS Number349534-70-9[8]
ClassDiterpenoid (Modified Clerodane)[1][2][7]
Natural SourceDodonaea viscosa[3][4][5]

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of this compound from Dodonaea viscosa, based on standard phytochemical techniques. For the specific details of the original discovery, please refer to the primary literature: Ortega A. et al., Tetrahedron, 2001, 57, 2981.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Dodonaea viscosa are collected.

  • Drying and Grinding: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, followed by a more polar solvent like methanol or ethanol. This is often performed using a Soxhlet apparatus or by maceration with agitation.

  • Concentration: The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.

    • Column Chromatography: The fractions are first separated using column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

    • Preparative Thin-Layer Chromatography (TLC): Further purification can be achieved using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often performed using preparative HPLC.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any chromophores present.

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies on the biological activity and mechanism of action of purified this compound. While various extracts of Dodonaea viscosa have been reported to possess a range of biological activities, the specific contribution of this compound to these effects has not been elucidated. Consequently, there is no currently known signaling pathway directly associated with this compound. Further research is required to explore the potential pharmacological properties of this unique natural product.

Visualizations

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Collection Collection of Dodonaea viscosa Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction Drying->Extraction Fractionation Solvent Partitioning Extraction->Fractionation ColumnChrom Column Chromatography Fractionation->ColumnChrom PrepTLC Preparative TLC ColumnChrom->PrepTLC HPLC Preparative HPLC PrepTLC->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS IR_UV IR/UV Spectroscopy HPLC->IR_UV IsolatedCompound Pure this compound NMR->IsolatedCompound MS->IsolatedCompound IR_UV->IsolatedCompound

Caption: Experimental workflow for the isolation and characterization of this compound.

Due to the absence of published data on the specific signaling pathways of this compound, a diagram illustrating its biological mechanism of action cannot be provided at this time. The visualization above outlines the general experimental procedure for its discovery from a natural source.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodecanoate, also commonly known as methyl laurate, is the methyl ester of dodecanoic acid (lauric acid). It is a fatty acid methyl ester (FAME) that finds applications in various industries, including cosmetics as an emollient and skin-conditioning agent, as a flavoring agent in the food industry, and as a component of biodiesel.[1][2] Its well-defined physicochemical properties make it a subject of interest in research and for various industrial applications, including as an intermediate in chemical syntheses. This guide provides a comprehensive overview of the core physicochemical properties of methyl dodecanoate, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Physicochemical Properties

The key physicochemical properties of methyl dodecanoate are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation development to chemical synthesis.

PropertyValueUnitsReference(s)
Molecular Formula C13H26O2-[2]
Molecular Weight 214.34 g/mol [2]
Appearance Colorless to light yellow liquid-[2]
Odor Fatty, floral-[2]
Melting Point 5.2°C[2]
Boiling Point 267°C[2]
Density 0.8702 (at 20°C)g/cm³[2]
Solubility in Water Insoluble-[2]
Solubility in Organic Solvents Miscible with ethanol and ether-[2]
logP (Octanol-Water Partition Coefficient) 5.41-
Refractive Index 1.4301 (at 25°C)-[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of methyl dodecanoate are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of methyl dodecanoate can be determined using a digital melting point apparatus.

Protocol:

  • Ensure the digital melting point apparatus is calibrated using appropriate standards.

  • Place a small amount of solid methyl dodecanoate (if frozen) into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Insert the capillary tube into the heating block of the apparatus.

  • Set a heating rate of approximately 10-20°C per minute for a rapid determination of the approximate melting range.

  • For a precise measurement, repeat the process with a fresh sample, setting a slower heating rate of 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.[3]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or by gas chromatography.

Protocol (Distillation Method):

  • Place a sample of methyl dodecanoate in a round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up a simple distillation apparatus with a condenser and a collection flask.

  • Place a thermometer in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser.

  • Heat the flask gently.

  • The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.[4]

Protocol:

  • Add an excess amount of methyl dodecanoate to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand undisturbed to allow any undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant.

  • Analyze the concentration of methyl dodecanoate in the sample using a suitable analytical technique, such as gas chromatography.

Synthesis via Fischer Esterification

Methyl dodecanoate can be synthesized by the Fischer esterification of dodecanoic acid with methanol, using an acid catalyst.[5][6][7]

Protocol:

  • In a round-bottom flask, dissolve dodecanoic acid in an excess of methanol.

  • Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the methyl dodecanoate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl dodecanoate.

  • The product can be further purified by distillation.

Visualizations

Fischer Esterification Workflow for Methyl Dodecanoate Synthesis

The following diagram illustrates the laboratory workflow for the synthesis of methyl dodecanoate via Fischer esterification.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_products Products reactant_node reactant_node process_node process_node product_node product_node waste_node waste_node Dodecanoic_Acid Dodecanoic_Acid Mix_Reactants Mix Reactants Dodecanoic_Acid->Mix_Reactants Methanol Methanol Methanol->Mix_Reactants Acid_Catalyst Acid Catalyst (H2SO4) Acid_Catalyst->Mix_Reactants Reflux Reflux Mix_Reactants->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize (NaHCO3 soln) Cool->Neutralize Extract Extract (Ether) Neutralize->Extract Aqueous_Waste Aqueous_Waste Neutralize->Aqueous_Waste Aqueous Layer Wash Wash (H2O, Brine) Extract->Wash Extract->Aqueous_Waste Aqueous Layer Dry Dry (Na2SO4) Wash->Dry Wash->Aqueous_Waste Aqueous Layer Evaporate Evaporate Solvent Dry->Evaporate Purify Distillation Evaporate->Purify Methyl_Dodecanoate Pure Methyl Dodecanoate Purify->Methyl_Dodecanoate

Workflow for the synthesis of Methyl Dodecanoate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow

The following diagram outlines the typical workflow for the analysis of a methyl dodecanoate sample using GC-MS.[9][10]

GCMS_Analysis_Workflow sample_prep sample_prep instrument_step instrument_step data_analysis data_analysis output output Sample Sample containing Methyl Dodecanoate Dilution Dilute with appropriate solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on GC column Injection->Separation Ionization Eluent enters MS (Ionization) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Report Final Report (Identification & Quantification) Data_Processing->Report

Workflow for GC-MS analysis of Methyl Dodecanoate.

References

Spectroscopic Profile of Methyl Dodonate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl dodonate A, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

This compound, also known as Methyl dodovisate A, is a natural product with the molecular formula C₂₁H₂₆O₃.[1] It belongs to the class of diterpenes, which are known for their diverse biological activities. This guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the identification, characterization, and further investigation of this compound. The information compiled herein is based on data reported in peer-reviewed scientific literature.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in the confirmation of its elemental composition and structural features.

Table 1: Mass Spectrometry Data for this compound

Ionm/z (relative intensity %)Description
[M]⁺326 (18%)Molecular Ion
[M - CH₃]⁺311 (5%)Loss of a methyl group
[M - CH₃ - H₂O]⁺295 (4%)Loss of a methyl group and water
231 (100%)Base Peak

Source: Benchchem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are fundamental for the complete structural assignment of this compound. While the specific chemical shifts and coupling constants are found within dedicated research publications, this guide will be updated with the tabulated data upon acquisition of the full-text articles. The structural determination typically involves the analysis of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

(Note: The following tables are placeholders to be populated with data from the primary literature.)

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionδC (ppm)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups within the molecule.

(Note: The following table is a placeholder to be populated with data from the primary literature.)

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of Vibration

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve standard procedures in natural product chemistry.

Isolation and Purification
  • Plant Material: The aerial parts of Dodonaea viscosa are collected and dried.

  • Extraction: The dried plant material is typically subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the target compound are further purified using a combination of chromatographic techniques, which may include column chromatography on silica gel and high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to obtain the mass spectrum of the purified compound.

  • Infrared Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer, typically with the sample prepared as a thin film or in a KBr pellet.

Signaling Pathway

Diterpenes isolated from Dodonaea viscosa have been shown to exhibit biological activities, including anticancer effects. Extracts containing these compounds have been observed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the activation of caspase-3 and the tumor suppressor protein p53.[1]

Signaling_Pathway cluster_cell Cancer Cell Methyl_dodonate_A This compound Mitochondrion Mitochondrion Methyl_dodonate_A->Mitochondrion Induces stress p53 p53 Methyl_dodonate_A->p53 Upregulation Caspase9 Pro-caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9_active Caspase-9 Caspase9->Caspase9_active Activation Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Cleavage Caspase3_active Caspase-3 Caspase3->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis p53->Mitochondrion Promotes permeabilization

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data of this compound. The presented information is vital for the unambiguous identification of this natural product and serves as a foundation for further research into its chemical properties and potential therapeutic applications. The outlined experimental protocols offer a general framework for the isolation and analysis of this and similar diterpenoids. The depicted signaling pathway provides a plausible mechanism for its observed anticancer activity, warranting further investigation. This document will be updated as more detailed spectroscopic data becomes publicly available.

References

Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds, Exemplified by Methyl Dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents, the initial assessment of a compound's cytotoxic potential stands as a critical gateway to further development. This guide provides a comprehensive, in-depth framework for conducting a preliminary cytotoxicity screening, using the hypothetical case of "Methyl dodonate A" to illustrate the core principles and methodologies for researchers, scientists, and drug development professionals. While no specific cytotoxicity data for this compound is publicly available, this whitepaper outlines the standardized procedures and data presentation that would be integral to its initial evaluation.

Introduction: The First Hurdle in Drug Discovery

The journey of a potential drug from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the earliest and most fundamental of these is the assessment of its effect on cell viability. Preliminary cytotoxicity screening serves to identify the concentration range at which a compound exhibits cellular toxicity, a crucial parameter for determining its therapeutic index and guiding future efficacy studies. This document details the essential experimental protocols, data interpretation, and potential mechanistic pathways to consider during this initial phase of investigation.

Data Presentation: Quantifying Cytotoxicity

A standardized and clear presentation of quantitative data is paramount for the interpretation and comparison of cytotoxicity studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. This data is typically presented in a tabular format, allowing for a quick assessment of a compound's potency against various cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HCT116Colon Carcinoma48[Insert Value]
HEK293Normal Human Embryonic Kidney48[Insert Value]

Note: The values in this table are placeholders and would be determined experimentally. The inclusion of a non-cancerous cell line, such as HEK293, is crucial for assessing the selectivity of the compound's cytotoxic effects.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline a standard approach for a preliminary cytotoxicity screening using the widely adopted MTT assay. This assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Cell Culture and Maintenance
  • Cell Lines: Select a panel of relevant human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) for comparison.

  • Culture Conditions: Maintain the cells in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage the cells regularly upon reaching 80-90% confluency to ensure logarithmic growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][2][3]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

Data Analysis
  • Cell Viability Calculation: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualization of Experimental and Logical Frameworks

Visual diagrams are instrumental in conveying complex workflows and biological pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated following initial screening.

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation 48h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading viability_calc Calculate % Cell Viability absorbance_reading->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Should initial screenings indicate that this compound induces apoptosis, further investigation into the underlying molecular mechanisms would be warranted. Many cytotoxic compounds exert their effects through the modulation of key signaling pathways that regulate cell survival and death.

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_apoptosis_regulators Apoptosis Regulation Methyl_Dodonate_A This compound AKT AKT Pathway Methyl_Dodonate_A->AKT MAPK_ERK MAPK/ERK Pathway Methyl_Dodonate_A->MAPK_ERK Bak_Bax Bak, Bax (Pro-apoptotic) Methyl_Dodonate_A->Bak_Bax Bcl2_Mcl1 Bcl-2, Mcl-1 (Anti-apoptotic) AKT->Bcl2_Mcl1 MAPK_ERK->Bcl2_Mcl1 Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis Bak_Bax->Apoptosis

Figure 2. Hypothetical signaling pathway for this compound-induced apoptosis.

This hypothetical pathway suggests that this compound could potentially inhibit the pro-survival AKT and MAPK/ERK pathways, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1.[5][6] Concurrently, it might upregulate pro-apoptotic proteins such as Bak and Bax, ultimately tipping the cellular balance towards apoptosis.[5][6]

Conclusion and Future Directions

The preliminary cytotoxicity screening is a foundational step in the evaluation of any potential therapeutic compound. While specific data for this compound remains to be established, the methodologies and frameworks presented here provide a robust guide for its initial assessment. A positive outcome from this screening—demonstrating potent and selective cytotoxicity against cancer cells—would pave the way for more advanced studies, including mechanistic investigations, in vivo efficacy trials, and eventual preclinical development. The systematic approach outlined in this guide ensures that such initial explorations are conducted with rigor and clarity, providing a solid foundation for the subsequent stages of drug discovery and development.

References

Unveiling the Antioxidant Potential of Diterpenoids from Dodonaea viscosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dodonaea viscosa, a resilient shrub of the Sapindaceae family, has long been a staple in traditional medicine for a variety of ailments.[1] Modern phytochemical investigations have unveiled a rich arsenal of bioactive compounds within this plant, including flavonoids, tannins, saponins, and notably, diterpenoids.[2] This technical guide delves into the antioxidant activity of diterpenoids and other associated phenolic compounds isolated from Dodonaea viscosa, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Antioxidant Activity of Phytochemicals from Dodonaea viscosa

The antioxidant capacity of compounds isolated from the aerial parts of Dodonaea viscosa has been rigorously evaluated using multiple established assays. The following tables summarize the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics, to provide a comparative overview of their efficacy.

Table 1: Radical Scavenging and Reducing Power of Compounds from Dodonaea viscosa

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Superoxide Radical Scavenging (% inhibition at 100 µM)CUPRAC (A0.5, µM)β-carotene-linoleic acid (IC50, µM)
Clerodane Diterpenoid (1)> 200> 20010.45 ± 0.88> 200> 200
Clerodane Diterpenoid (2)> 200198.33 ± 1.2515.20 ± 1.15180.44 ± 1.18107.45 ± 1.05
Phenolic (3)160.45 ± 1.1618.35 ± 0.1418.44 ± 1.04165.44 ± 1.15147.45 ± 1.14
Crystal of Phenolic (3A) 27.44 ± 1.06 15.44 ± 0.0428.18 ± 1.35 35.89 ± 0.09 108.46 ± 1.08
Phenolic (5)110.33 ± 1.1211.02 ± 0.02 20.14 ± 1.05115.33 ± 1.1040.30 ± 0.36
Phenolic (6)145.44 ± 1.1514.45 ± 0.1025.33 ± 1.24140.45 ± 1.1414.30 ± 0.18
BHA (Standard)20.14 ± 0.0410.14 ± 0.02-18.33 ± 0.0410.44 ± 0.02
α-tocopherol (Standard)25.33 ± 0.0512.44 ± 0.03-20.14 ± 0.05-

Data sourced from Orhan et al. (2016).[3][4][5] Values are presented as mean ± standard deviation. BHA: Butylated hydroxyanisole.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it.[6] The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[6]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6][7]

  • Sample Preparation: The test compounds (diterpenoids, etc.) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[7]

  • Reaction Mixture: A fixed volume of the DPPH working solution is added to each test tube or microplate well.[6] Subsequently, varying concentrations of the sample solutions are added.[6] A blank containing only the solvent and DPPH solution is also prepared.[6]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[7][8][9]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.[11]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (0.3 M, pH 3.6), a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.[10][11] The reagent is warmed to 37°C before use.[10]

  • Sample Preparation: Test samples and standards are prepared in appropriate solvents.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the pre-warmed FRAP reagent.[10]

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 4-6 minutes).[10]

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[10]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[12]

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate.[13][14] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[13][15]

  • Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ stock solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[13]

  • Reaction Mixture: A small aliquot of the test sample or standard (e.g., Trolox) is added to a large volume of the diluted ABTS•⁺ solution.[13]

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).[12]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[12]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[13]

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.[9]

Superoxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻), which are generated in a phenazine methosulfate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye, and the scavenging activity is measured by the decrease in formazan formation.[16][17]

Procedure:

  • Reaction Mixture Preparation: The reaction mixture contains the test sample, NBT solution, and NADH solution in a buffer (e.g., potassium phosphate buffer, pH 7.4).[17]

  • Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.[17]

  • Incubation: The mixture is incubated at room temperature for a short duration (e.g., 5 minutes).[17][18]

  • Absorbance Measurement: The absorbance is measured at 560 nm against a blank.[16][18]

  • Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[17]

Visualized Workflows and Relationships

To further clarify the experimental processes and the fundamental principles of antioxidant action, the following diagrams are provided.

DPPH_Assay_Workflow DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Reduced, Yellow) DPPH_Radical->DPPH_H Spectrophotometer Measure Absorbance at 517 nm DPPH_Radical->Spectrophotometer Control Absorbance Antioxidant Diterpenoid (AH) Antioxidant->DPPH_Radical Donates H• Radical_A Diterpenoid Radical (A•) Antioxidant->Radical_A DPPH_H->Spectrophotometer Sample Absorbance Calculation Calculate % Inhibition & IC50 Value Spectrophotometer->Calculation

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., O₂•⁻, •OH, H₂O₂) Cellular_Damage Oxidative Stress & Cellular Damage (DNA, Lipids, Proteins) ROS->Cellular_Damage Causes Neutralization Radical Neutralization ROS->Neutralization Scavenged by Protection Cellular Protection Diterpenoids Dodonaea viscosa Diterpenoids & Phenolics Diterpenoids->Neutralization Act as Antioxidants Neutralization->Protection Leads to

Caption: General Mechanism of Antioxidant Action.

Conclusion

The diterpenoids and associated phenolic compounds isolated from Dodonaea viscosa exhibit significant antioxidant activities, as demonstrated by their potent radical scavenging and reducing capabilities. Notably, the crystalline form of a phenolic compound (3A) displayed remarkable efficacy across multiple assays, suggesting its potential as a lead compound for further investigation. The detailed experimental protocols and workflows provided herein serve as a comprehensive resource for researchers aiming to explore the therapeutic applications of these natural products in mitigating oxidative stress-related pathologies. Further in vivo studies and exploration of potential modulatory effects on cellular antioxidant signaling pathways are warranted to fully elucidate the pharmacological potential of these compounds.

References

Ethnobotanical Uses of Dodonaea viscosa Containing Methyl Dodonate A: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dodonaea viscosa Jacq., a member of the Sapindaceae family, is a resilient and widespread shrub with a rich history of use in traditional medicine across tropical and subtropical regions. Its applications in ethnobotany are diverse, ranging from the treatment of inflammatory conditions and pain to wound healing and gastrointestinal ailments. Phytochemical investigations have revealed a complex array of secondary metabolites, including flavonoids and diterpenoids, which are believed to be responsible for its therapeutic effects. Among its chemical constituents is the diterpenoid Methyl dodonate A. While the specific biological activities of this compound are not extensively documented in current scientific literature, the significant pharmacological effects of other compounds isolated from D. viscosa, particularly other clerodane diterpenoids and flavonoids, provide a strong scientific basis for its traditional uses. This technical guide provides an in-depth overview of the ethnobotanical applications of D. viscosa, summarizes the quantitative data on its biological activities, details relevant experimental protocols, and visualizes key experimental and logical workflows to support further research and development in the fields of pharmacology and drug discovery.

Introduction

Dodonaea viscosa, commonly known as hopbush, is a versatile plant that has been integral to the traditional healthcare systems of various cultures worldwide.[1] Its leaves, bark, roots, and seeds are prepared in numerous ways, including decoctions, infusions, and poultices, to address a wide spectrum of health issues.[1] The prevalence of its use for conditions characterized by inflammation, pain, and microbial infections has prompted significant scientific interest in its phytochemical composition and pharmacological properties.

The plant is a rich source of bioactive compounds, with flavonoids and diterpenoids being the most studied classes of secondary metabolites. One of the diterpenoids identified in D. viscosa is this compound. Although this specific compound has been isolated, its role in the ethnopharmacological profile of the plant remains to be fully elucidated. However, extensive research on other diterpenoids from D. viscosa, such as hautriwaic acid, has demonstrated potent anti-inflammatory and analgesic effects, offering a direct correlation to the plant's traditional applications for rheumatism, swelling, and pain.[1] Furthermore, flavonoid-rich extracts have shown significant wound-healing properties, supporting another major area of its ethnobotanical use.

This guide aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the ethnobotanical knowledge of D. viscosa, presents the available quantitative data on its biological activities, outlines detailed experimental methodologies for future research, and provides visual diagrams to clarify complex processes and relationships.

Ethnobotanical Uses of Dodonaea viscosa

The traditional medicinal uses of Dodonaea viscosa are extensive and varied, reflecting its global distribution. The plant parts, their preparation, and the ailments they are used to treat are summarized in the table below.

Plant Part UsedPreparation MethodAilment/Traditional UseGeographical Region/Reference
LeavesDecoction, InfusionFever, malaria, sore throat, colds, diarrhea, dysentery, rheumatism, gout, uterine colic.[1]Widespread
Poultice (fresh, dried, or powdered)Wounds, swellings, burns, boils, ulcers, skin rashes, dermatitis.[1]Widespread
Chewed (without swallowing)Toothache.[1]Australia (Aboriginal medicine)
Juice (from heated leaves)Galactagogue (to promote milk production).[1]Papua New Guinea
Steam Inhalation (from boiled water)Cough and colds.Kerala (India)
BarkDecoctionAstringent for eczema and simple ulcers, diarrhea, dysentery.[1]Philippines, Papua New Guinea
RootsInfusionColds, anti-inflammatory.General
Seeds-Fish poison.General
WoodPowder (with water)Flatulence.[1]Indonesia
Aerial PartsExtractGeneral medicinal uses.General

Biological Activities and Quantitative Data

Scientific studies have begun to validate many of the traditional uses of Dodonaea viscosa. The anti-inflammatory, analgesic, and wound-healing properties are among the most investigated. While specific data on this compound is lacking, research on other constituents, particularly clerodane diterpenoids and flavonoids, provides insight into the plant's therapeutic potential.

Anti-inflammatory and Analgesic Activities

The traditional use of D. viscosa for treating inflammatory conditions like rheumatism and swelling is supported by modern pharmacological studies. Clerodane diterpenoids, a class of compounds to which this compound belongs, have been identified as key anti-inflammatory agents.

Compound/ExtractAssay ModelDoseResultReference
Hautriwaic Acid (diterpenoid)TPA-induced mouse ear edema1.0 mg/ear87.1% inhibition of edema[1]
Dichloromethane extract of leavesTPA-induced mouse ear edema3 mg/ear97.8% inhibition of edema[1]
Hydroalcoholic extract of leavesCarrageenan-induced rat paw edema300 mg/kg (oral)Significant inhibition of paw edema
Ethanolic seed extractAcetic acid-induced writhing test (mouse)30 mg/kgSignificant analgesic activity
Water extract of D. angustifoliaAcetic acid-induced writhing test (mouse)50-200 mg/kg (i.p.)Dose-dependent and significant inhibition of writhes
Wound Healing Activity

The application of D. viscosa leaves as a poultice for wounds and skin conditions is another prominent ethnobotanical use. Research has shown that flavonoid-rich fractions of the plant can accelerate wound healing.

Extract/FractionAssay ModelConcentrationKey FindingsReference
Flavonoid-rich fraction (ointment)Excision and incision wound models (rats)2.5% and 5.0% (w/w)Accelerated wound contraction and epithelialization; increased tensile strength.
Flavonoid-rich fractionIn vitro cell proliferation assay (HaCaT keratinocytes)10 µg/ml and 30 µg/mlSignificant cell proliferation (104.84% and 112% respectively).

Experimental Protocols

This section provides detailed methodologies for the isolation of diterpenoids from Dodonaea viscosa and for the evaluation of anti-inflammatory and analgesic activities, based on established protocols in the literature.

Bioassay-Guided Isolation of Diterpenoids

This protocol describes a general procedure for isolating bioactive diterpenoids, which can be adapted for the specific isolation of this compound.

  • Plant Material Collection and Extraction:

    • Collect fresh aerial parts of Dodonaea viscosa.

    • Air-dry the plant material in the shade and grind it into a coarse powder.

    • Perform successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol).

    • Concentrate each extract under reduced pressure using a rotary evaporator.

  • Preliminary Bioassay:

    • Screen the different solvent extracts for the desired biological activity (e.g., anti-inflammatory or analgesic activity) to identify the most active extract.

  • Chromatographic Fractionation:

    • Subject the most active extract (e.g., the dichloromethane extract for anti-inflammatory diterpenoids) to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Bioassay of Fractions:

    • Test the combined fractions for biological activity to identify the fractions containing the active compounds.

  • Purification of Active Compounds:

    • Subject the active fractions to further chromatographic purification steps, such as preparative HPLC, to isolate pure compounds.

    • Monitor the purity of the isolated compounds using analytical HPLC.

  • Structure Elucidation:

    • Elucidate the chemical structure of the isolated pure compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of natural products.

  • Animals:

    • Use Wistar albino rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment, with free access to water.

  • Experimental Groups:

    • Divide the animals into at least four groups (n=6 per group):

      • Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in normal saline).

      • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group III and IV (Test): Receive the test extract or isolated compound at different doses (e.g., 100 and 200 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or test substance orally 1 hour before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% w/v solution of carrageenan in normal saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

  • Animals:

    • Use Swiss albino mice of either sex, weighing between 20-25g.

    • Acclimatize the animals and fast them overnight before the experiment, with free access to water.

  • Experimental Groups:

    • Divide the animals into at least four groups (n=6 per group):

      • Group I (Control): Receives the vehicle.

      • Group II (Standard): Receives a standard analgesic drug (e.g., Aspirin, 100 mg/kg, p.o.).

      • Group III and IV (Test): Receive the test extract or isolated compound at different doses.

  • Procedure:

    • Administer the vehicle, standard drug, or test substance orally 30 minutes before the induction of writhing.

    • Induce writhing by intraperitoneally injecting 0.1 mL of a 0.6% v/v solution of acetic acid.

    • Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of writhing using the following formula:

      • % Inhibition = [(Wc - Wt) / Wc] x 100

      • Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

    • Analyze the data using appropriate statistical methods.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical frameworks relevant to the study of Dodonaea viscosa.

experimental_workflow plant_material Dodonaea viscosa (Aerial Parts) extraction Successive Solvent Extraction plant_material->extraction extracts Crude Extracts (Hexane, DCM, EtOAc, MeOH) extraction->extracts bioassay1 Preliminary Bioassay (e.g., Anti-inflammatory) extracts->bioassay1 active_extract Active Extract (e.g., DCM Extract) bioassay1->active_extract column_chrom Silica Gel Column Chromatography active_extract->column_chrom fractions Collected Fractions column_chrom->fractions bioassay2 Fraction Bioassay fractions->bioassay2 active_fractions Active Fractions bioassay2->active_fractions hplc Preparative HPLC active_fractions->hplc pure_compound Pure Compound (e.g., this compound) hplc->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure

Caption: Bioassay-guided isolation of diterpenoids from Dodonaea viscosa.

signaling_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane stimulus->membrane activates pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox metabolized by pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation mediate d_viscosa D. viscosa Diterpenoids (e.g., Hautriwaic Acid) d_viscosa->cox inhibits?

Caption: Hypothesized anti-inflammatory mechanism of D. viscosa diterpenoids.

Conclusion and Future Directions

Dodonaea viscosa has a long and well-documented history of use in traditional medicine for a variety of ailments, particularly those related to inflammation, pain, and wound healing. Modern scientific research has begun to validate these uses, identifying potent bioactive compounds such as clerodane diterpenoids and flavonoids. The anti-inflammatory and analgesic activities of compounds like hautriwaic acid provide a strong rationale for the plant's traditional applications in treating conditions like rheumatism and swelling. Similarly, the wound-healing properties of its flavonoid-rich extracts support its use in topical preparations for skin ailments.

This compound is a known diterpenoid constituent of D. viscosa. However, based on the current body of scientific literature, its specific biological activities and its contribution to the overall therapeutic effects of the plant remain uninvestigated. This represents a significant knowledge gap and a promising avenue for future research.

For researchers, scientists, and drug development professionals, Dodonaea viscosa remains a plant of considerable interest. Future research should focus on:

  • Isolation and Pharmacological Evaluation of this compound: A top priority is to isolate sufficient quantities of this compound and screen it for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: For the known active compounds, such as hautriwaic acid, further studies are needed to elucidate their precise mechanisms of action at the molecular level.

  • Synergistic Effects: Investigating potential synergistic interactions between the various compounds present in D. viscosa extracts could provide insights into why the whole plant or its crude extracts are effective in traditional medicine.

  • Clinical Trials: For extracts and isolated compounds that show significant promise in preclinical studies, well-designed clinical trials are the next logical step to evaluate their safety and efficacy in humans.

References

An In-depth Technical Guide to Methyl Dodonate A and Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific understanding of two related natural products: Methyl dodonate A and this compound acetate. These compounds are diterpenoids that have been identified from plant sources. This document aims to consolidate the available chemical and biological information for researchers and professionals in the field of drug development and natural product chemistry. It is important to note a distinction between two similarly named compounds in scientific literature and commercial databases. This guide will address both, clarifying their unique chemical identities.

Compound Identification and Chemical Properties

Initial research into "this compound" reveals two distinct chemical entities. It is crucial for researchers to differentiate between them based on their Chemical Abstracts Service (CAS) number and molecular formula to ensure the accuracy of their studies.

This compound and This compound acetate are separate compounds, with the latter containing an additional acetate group. This structural difference results in distinct molecular weights and formulas.

Data Presentation: Chemical and Physical Properties

The fundamental chemical data for both compounds are summarized in the table below for clear comparison.

PropertyThis compoundThis compound acetate
CAS Number 349534-70-9[1]349487-98-5[2][3]
Molecular Formula C₂₁H₂₈O₄[1]C₂₃H₃₀O₅
Molecular Weight 344.45 g/mol 386.49 g/mol
Compound Type DiterpenoidDiterpenoid[2]

Natural Source and Isolation

Both this compound and this compound acetate have been isolated from the plant Dodonaea viscosa[2]. This plant is a rich source of various secondary metabolites, including flavonoids and terpenoids, which have been investigated for a range of biological activities.

Experimental Protocols: General Isolation Methodology

While specific, detailed experimental protocols for the isolation of this compound and this compound acetate are not extensively published, a general procedure for the extraction and isolation of diterpenoids from Dodonaea viscosa can be outlined as follows. It is important to note that this is a generalized protocol and specific optimization would be required.

  • Extraction: The dried and powdered plant material (typically aerial parts) is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate compounds based on their polarity.

  • Purification: Fractions containing the compounds of interest are further purified using methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The broader chemical class to which these compounds belong, diterpenoids, is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, without specific studies on this compound and its acetate, any potential activities remain speculative.

Signaling Pathways

There is no specific information in the reviewed literature that describes the interaction of this compound or this compound acetate with any signaling pathways. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion and Future Directions

This compound and this compound acetate are two distinct diterpenoid natural products isolated from Dodonaea viscosa. While their chemical identities have been established, a thorough investigation into their biological properties is currently lacking. This presents an opportunity for researchers in natural product chemistry and drug discovery.

Future research should focus on:

  • Bioactivity Screening: Evaluating both compounds in a broad range of biological assays to identify potential therapeutic effects.

  • Mechanism of Action Studies: For any identified activities, elucidating the underlying molecular mechanisms and identifying the specific cellular targets and signaling pathways involved.

  • Synthesis: Developing synthetic routes to both compounds to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide serves as a foundational document summarizing the current knowledge on this compound and this compound acetate. It is intended to be a starting point for researchers and highlights the need for further investigation into these potentially valuable natural products.

References

Solubility Profile of Methyl Dodecanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested compound "Methyl dodonate A" is not found in the chemical literature. This guide pertains to "Methyl dodecanoate" (CAS: 111-82-0), which is presumed to be the intended substance due to the similarity in name. Methyl dodecanoate, also known as methyl laurate, is the methyl ester of lauric acid, a saturated 12-carbon fatty acid.

This technical guide provides a comprehensive overview of the solubility of Methyl dodecanoate in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical research.

Quantitative Solubility Data

The solubility of a compound is a critical physical property influencing its handling, formulation, and application. The following table summarizes the available quantitative and qualitative solubility data for Methyl dodecanoate.

SolventFormulaTypeSolubilityConcentrationNotesCitation
WaterH₂OPolar ProticInsoluble0.0012 g/L (Predicted)Insoluble in water.[1][2][3]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble100 mg/mLRequires sonication to dissolve.[4][4]
Soluble20 mg/mL-[5]
EthanolC₂H₅OHPolar ProticSoluble30 mg/mLMiscible with ethanol.[2][5]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble30 mg/mL-[5]
Diethyl Ether(C₂H₅)₂ONon-polarMiscible--[2]
AcetoneC₃H₆OPolar AproticMiscible--[2]

Experimental Protocols

While specific experimental protocols for determining the solubility of Methyl dodecanoate are not detailed in the referenced literature, a general and widely accepted methodology for determining the solubility of a solid compound in a solvent is the Saturated Shake-Flask Method . This method is a standard approach for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of Methyl dodecanoate in a given solvent at a specific temperature.

Materials:

  • Methyl dodecanoate (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Methyl dodecanoate to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of solute should be sufficient to ensure that a saturated solution is formed and an excess of undissolved solid remains.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

  • Phase Separation: After equilibration, allow the container to stand undisturbed at the constant temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to avoid overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method used for quantification.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of Methyl dodecanoate. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of Methyl dodecanoate in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A Start: Excess Solute (Methyl Dodecanoate) + Solvent B Equilibration (Shaking at constant T°) 24-72 hours A->B C Phase Separation (Settling / Centrifugation) B->C D Sample Withdrawal & Filtration (0.45 µm) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, GC) E->F G End: Solubility Calculation F->G

Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to Initial Skin Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Methyl dodonate A" did not yield publicly available scientific literature regarding its skin permeability. Therefore, this document serves as an in-depth technical guide using the well-researched compound Methyl Nicotinate (MN) as a representative model. The methodologies, data, and visualizations presented herein illustrate the expected content for a comprehensive skin permeability study and can be adapted for novel compounds like this compound.

Introduction to Methyl Nicotinate Skin Permeation

Methyl nicotinate is the methyl ester of nicotinic acid (niacin) and is frequently used in topical formulations as a rubefacient due to its ability to induce localized vasodilation. This effect is a direct result of its penetration through the stratum corneum and subsequent metabolic activity within the deeper skin layers. Understanding the kinetics of this permeation is crucial for optimizing drug delivery, ensuring efficacy, and assessing safety for topical applications. This guide details the experimental protocols, quantitative data, and mechanisms of action related to the initial skin permeability of methyl nicotinate.

Quantitative Permeability Data

In vitro studies using human skin in Franz diffusion cells are the gold standard for assessing percutaneous absorption. The following tables summarize key quantitative parameters for methyl nicotinate permeation through separated human epidermis and dermis.

Table 1: Permeability and Transport Parameters of Methyl Nicotinate in Human Skin

ParameterSymbolEpidermisDermis
Permeability CoefficientKₚ1.8 x 10⁻³ cm/h1.1 x 10⁻² cm/h
DiffusivityD2.6 x 10⁻⁸ cm²/h1.6 x 10⁻⁶ cm²/h
Partition CoefficientK6.9 x 10⁴6.9 x 10³
Lag Timetₗₐ₉0.1 hNot Reported

Data synthesized from studies on human cadaver skin. The epidermis is the primary barrier for methyl nicotinate, though significant metabolism occurs in the dermis.

Table 2: Metabolic Parameters of Methyl Nicotinate in Human Skin

ParameterSymbolEpidermisDermis
Maximum Metabolic RateVₘₐₓ0.04 µmol/h/g tissue1.8 µmol/h/g tissue
Michaelis-Menten ConstantKₘ1.1 mM0.8 mM

These parameters describe the conversion of methyl nicotinate to its active metabolite, nicotinic acid, by esterase enzymes present in the skin.

Experimental Protocols

A detailed methodology is critical for the reproducibility and interpretation of skin permeation studies. The following protocol outlines a typical in vitro experiment using Franz diffusion cells.

Materials and Equipment
  • Skin Membrane: Dermatomed human skin (approximately 250-400 µm thick), harvested from a consistent anatomical site (e.g., abdomen, back). Skin integrity is pre-assessed.

  • Franz Diffusion Cells: Vertical, jacketed glass diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5 mL).

  • Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, degassed to prevent bubble formation.

  • Test Formulation: Methyl nicotinate dissolved in a suitable vehicle (e.g., ethanol, propylene glycol, or a specific formulation base) at a known concentration.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification of methyl nicotinate and its metabolite, nicotinic acid.[1]

  • Ancillary Equipment: Circulating water bath, magnetic stirrers, volumetric flasks, pipettes, syringes, and vials.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment Setup & Execution cluster_analysis Analysis p1 Thaw & Rinse Human Skin p2 Cut Skin Sections & Assess Integrity p1->p2 e1 Assemble Franz Cells: Mount Skin Between Chambers p2->e1 p3 Prepare Receptor Fluid (PBS, pH 7.4) & Degas e2 Fill Receptor Chamber with PBS & Equilibrate to 32°C p3->e2 p4 Prepare Donor Formulation (MN in Vehicle) e3 Apply Donor Formulation to Stratum Corneum p4->e3 e1->e3 e2->e1 e4 Collect Samples from Receptor Arm at Predetermined Intervals e3->e4 e5 Replenish Receptor Fluid After Each Sample e4->e5 a1 Quantify MN & Metabolite Concentration via HPLC e4->a1 e5->e4 a2 Calculate Cumulative Amount Permeated vs. Time a1->a2 a3 Determine Flux (Jss), Lag Time (Tlag), and Permeability Coefficient (Kp) a2->a3

Caption: Experimental workflow for an in vitro skin permeation study.

Step-by-Step Procedure
  • Skin Preparation: Frozen human skin is thawed and rinsed thoroughly with distilled water. Sections are cut to a size sufficient to cover the Franz cell orifice. Skin integrity is verified, often by measuring transepidermal water loss (TEWL) or electrical resistance.

  • Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. The two chambers are securely clamped together.

  • Equilibration: The receptor chamber is filled with pre-warmed (32°C), degassed PBS, ensuring no air bubbles are trapped beneath the skin. A magnetic stir bar is placed in the receptor chamber, and the assembled cells are placed in a heating block or connected to a circulating water bath to maintain the skin surface temperature at 32°C. The system is allowed to equilibrate.

  • Dosing: A precise volume of the methyl nicotinate formulation is applied evenly to the skin surface in the donor chamber. The chamber is often covered to prevent evaporation.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor fluid are withdrawn from the sampling arm. An equal volume of fresh, pre-warmed PBS is immediately added back to the receptor chamber to maintain sink conditions.

  • Analysis: The collected samples are analyzed by a validated HPLC method to determine the concentrations of methyl nicotinate and nicotinic acid.

  • Data Processing: The cumulative amount of the drug permeated per unit area is plotted against time. From the linear portion of this curve (steady-state), the flux (Jₛₛ) is calculated. The lag time (tₗₐ₉) is determined by extrapolating the linear portion of the curve to the x-axis.

Mechanism of Action & Signaling Pathway

The primary pharmacological effect of topical methyl nicotinate is vasodilation, which is not caused by the parent molecule itself but by its metabolite, nicotinic acid. The process involves enzymatic action and local mediator release.

  • Penetration & Hydrolysis: Methyl nicotinate, being more lipophilic than nicotinic acid, readily penetrates the stratum corneum.[2] In the viable epidermis and particularly the dermis, it is rapidly hydrolyzed by esterase enzymes into nicotinic acid and methanol.

  • Prostaglandin Release: Nicotinic acid is believed to interact with receptors on dermal cells, such as Langerhans cells or keratinocytes, stimulating the release of prostaglandins, primarily Prostaglandin D2 (PGD2).

  • Vasodilation: PGD2 then acts on receptors of the vascular smooth muscle in the dermal capillaries, causing relaxation and leading to increased local blood flow. This manifests as erythema (redness) and a warming sensation. This mechanism is supported by studies showing that the vasodilatory response to methyl nicotinate is significantly suppressed by inhibitors of prostaglandin biosynthesis, such as NSAIDs.

Signaling Pathway Diagram

G MN_applied Methyl Nicotinate (MN) Applied Topically SC Stratum Corneum MN_applied->SC Penetration MN_epidermis MN in Viable Epidermis/Dermis SC->MN_epidermis NA Nicotinic Acid (NA) (Active Metabolite) MN_epidermis->NA Hydrolysis Hydrolysis Esterase Enzymes Hydrolysis->NA PGD2 Prostaglandin D2 (PGD2) Release NA->PGD2 Stimulation Cell_Receptor Cellular Receptors (e.g., Langerhans cells) Cell_Receptor->PGD2 Vasodilation Vasodilation (Increased Blood Flow, Erythema) PGD2->Vasodilation Action VSM_Receptor Vascular Smooth Muscle Receptors VSM_Receptor->Vasodilation

Caption: Signaling pathway for methyl nicotinate-induced vasodilation.

References

Methodological & Application

Application Notes & Protocols: Isolation and Characterization of Methyl Dodonate A from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl dodonate A, a clerodane diterpenoid isolated from the plant Dodonaea viscosa, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound, along with a summary of its reported biological activities. Dodonaea viscosa is a flowering evergreen shrub belonging to the Sapindaceae family, widely distributed in warmer regions and has a history of use in traditional medicine.[1] Phytochemical analysis of this plant has revealed a variety of compounds, including flavonoids and terpenoids, which are believed to be responsible for its pharmacological activities.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₆O₃[1]
Molecular Weight326.43 g/mol [1]
ClassModified Clerodane Diterpenoid[1][2]
AppearanceYellowish oil[1]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Dodonaea viscosa are collected.

  • Authentication: The plant material should be authenticated by a qualified botanist.

  • Preparation: The collected plant material is air-dried in the shade at room temperature and then ground into a coarse powder.

Extraction

This protocol describes a sequential extraction process to obtain a crude extract enriched with diterpenoids.

  • Initial Extraction:

    • Macerate 1 kg of the powdered plant material in 5 L of methanol (or 96% ethanol) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure maximum yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the organic layer and repeat the process three times for each solvent.

    • Concentrate each organic fraction using a rotary evaporator. The ethyl acetate fraction is reported to be enriched with diterpenoids like this compound.

Chromatographic Purification

Repeated chromatographic techniques are employed for the isolation of the pure compound.

  • Column Chromatography (Silica Gel):

    • Pack a glass column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.

    • Carefully load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

    • Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the enriched fraction using a preparative HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition. The fragmentation pattern in the mass spectrum provides additional structural information.[1] For instance, the EI-MS of methyl-dodovisate A shows a molecular ion peak at m/z 326 [M]⁺, with fragment ions indicating losses of a methyl group and water.[1]

Experimental Workflow Diagram

experimental_workflow plant_material Dodonaea viscosa (Aerial Parts) extraction Extraction (Methanol) plant_material->extraction fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Isolation and purification workflow for this compound.

Biological Activities of this compound

Preliminary studies on extracts containing this compound (referred to as Methyl-Dodovisate A in some literature) have indicated several biological activities.

ActivityCell Line/OrganismKey FindingsReference
Cytotoxicity SW480 and SW620 (Colorectal Cancer)Induces apoptosis through the intrinsic mitochondrial pathway, with an increase in caspase 3 and p53 levels.[1]
Larvicidal Aedes albopictusExhibits larvicidal effects with an LC50 value greater than 30 µg/mL.[1]
Antiviral Dengue Virus (in silico)Molecular docking studies suggest potential binding to viral proteins (NS3, NS5, and E protein).[1]
Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

cytotoxicity_workflow start Seed Cancer Cells (e.g., SW480, SW620) in 96-well plates treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, XTT) incubation->assay data_analysis Measure absorbance and calculate cell viability assay->data_analysis results Determine IC50 value data_analysis->results apoptosis_study Further studies: Apoptosis assays (Caspase activity, p53 levels) results->apoptosis_study

Caption: Workflow for in vitro cytotoxicity assessment.

The protocol outlined in this document provides a comprehensive framework for the successful isolation and purification of this compound from Dodonaea viscosa. The described methods, from extraction to chromatographic separation and structure elucidation, are based on established phytochemical techniques. The preliminary biological activity data suggests that this compound holds promise as a cytotoxic and antimicrobial agent, warranting further investigation into its mechanisms of action and potential therapeutic applications.

References

High-Yield Extraction of Methyl Dodonate A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview and detailed protocols for the high-yield extraction of Methyl dodonate A, a clerodane diterpenoid, from its natural source, Dodonaea viscosa. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

This compound, also known as methyl dodovisate A, is a secondary metabolite found in the plant species Dodonaea viscosa, a shrub distributed in tropical and subtropical regions. This compound and its analogs have garnered interest for their potential biological activities. The following protocols are based on established methodologies for the isolation of clerodane diterpenes from Dodonaea viscosa and are designed to provide a framework for achieving a high yield of the target compound.

I. Summary of Extraction and Purification Parameters

The successful isolation of this compound relies on a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The choice of solvent and chromatographic methods is critical for maximizing the yield and purity of the final product. The following table summarizes the key parameters derived from published literature on the isolation of clerodane diterpenes from Dodonaea viscosa.

ParameterDescriptionRecommended Solvents/MaterialsRationale
Plant Material Aerial parts (leaves and stems) of Dodonaea viscosa.Dried and coarsely powdered.Increases surface area for efficient solvent penetration.
Initial Extraction Maceration or Soxhlet extraction.Methanol or Ethanol.Polar solvents effective for extracting a broad range of secondary metabolites, including diterpenoids.
Solvent Partitioning To separate compounds based on polarity.Ethyl acetate and water.This compound is expected to partition into the moderately polar ethyl acetate fraction.
Primary Purification Column Chromatography.Silica gel.To separate major classes of compounds.
Secondary Purification Column Chromatography.Sephadex LH-20.For further separation based on size exclusion and polarity.
Final Purification High-Performance Liquid Chromatography (HPLC).Reversed-phase (C18) column.To achieve high purity of the final compound.

II. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from Dodonaea viscosa.

Protocol 1: Plant Material Preparation and Initial Extraction
  • Collection and Preparation: Collect the aerial parts (leaves and stems) of Dodonaea viscosa. Air-dry the plant material in the shade to a constant weight. Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent. Combine the filtrates.

    • Soxhlet Extraction: Alternatively, subject the powdered plant material to continuous extraction in a Soxhlet apparatus using methanol for 48-72 hours.

  • Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Liquid-Liquid Partitioning
  • Suspension: Suspend the crude methanolic extract (e.g., 100 g) in a mixture of methanol and water (9:1 v/v, 1 L).

  • Partitioning: Perform successive partitioning of the aqueous methanol suspension with n-hexane (3 x 1 L) to remove nonpolar constituents. Subsequently, partition the remaining aqueous methanol layer with ethyl acetate (3 x 1 L).

  • Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain this compound. Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction (e.g., 10 g) to column chromatography on silica gel (e.g., 200 g, 70-230 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 50 mL) and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound by chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the enriched fractions by preparative HPLC on a reversed-phase C18 column.

    • Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to achieve baseline separation of this compound.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

III. Visualizing the Workflow and Potential Signaling Pathway

To aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.

Extraction_Workflow cluster_start Plant Material cluster_extraction Initial Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_end Final Product Start Dodonaea viscosa (Aerial Parts) Extraction Methanol Extraction Start->Extraction Concentration Crude Methanolic Extract Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Other_Fractions Hexane & Aqueous Fractions (Discarded) Partitioning->Other_Fractions Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC End Pure this compound HPLC->End Signaling_Pathway cluster_cellular_effects Potential Cellular Effects cluster_pathways Potential Signaling Pathways MD_A This compound NFkB NF-κB Pathway MD_A->NFkB Inhibition MAPK MAPK Pathway MD_A->MAPK Modulation Apoptosis Apoptosis Pathway MD_A->Apoptosis Induction Anti_Inflammatory Anti-inflammatory Response Cytotoxic Cytotoxic Effects NFkB->Anti_Inflammatory MAPK->Anti_Inflammatory MAPK->Cytotoxic Apoptosis->Cytotoxic

Application Note: A Proposed Total Synthesis Route for (±)-Methyl Dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Methyl dodonate A is a diterpenoid isolated from the plant Dodonaea viscosa.[1] This document outlines a proposed, hypothetical total synthesis for (±)-methyl dodonate A. As no complete synthesis has been published in the public domain, this application note provides a plausible retrosynthetic analysis and a corresponding forward synthetic pathway based on established organic chemistry principles. This proposed route can serve as a strategic blueprint for researchers aiming to synthesize this natural product and its analogs for further investigation into their biological activities.

Retrosynthetic Analysis

The structure of (±)-methyl dodonate A features a fused ring system with several stereocenters. Our retrosynthetic strategy (Figure 1) disconnects the molecule at key bonds to simplify it into readily available starting materials. The primary disconnection is at the ester linkage, yielding the corresponding carboxylic acid and methanol. The core bicyclic system can be constructed via a Diels-Alder reaction, a powerful tool for forming six-membered rings with stereocontrol. This approach simplifies the complex core into a substituted cyclohexadiene and a dienophile.

Retrosynthesis Methyl_dodonate_A (±)-Methyl dodonate A Carboxylic_Acid Dodonatic Acid A Methyl_dodonate_A->Carboxylic_Acid Esterification Diels_Alder_Adduct Bicyclic Ketone Carboxylic_Acid->Diels_Alder_Adduct Functional Group Interconversion Cyclohexadiene Substituted Cyclohexadiene Diels_Alder_Adduct->Cyclohexadiene Diels-Alder Reaction Dienophile Methyl Vinyl Ketone Diels_Alder_Adduct->Dienophile Diels-Alder Reaction

Figure 1: Retrosynthetic analysis of (±)-Methyl dodonate A.

Proposed Forward Synthetic Pathway

The proposed forward synthesis aims to construct the key intermediates identified in the retrosynthetic analysis, culminating in the formation of (±)-methyl dodonate A. The workflow is depicted in Figure 2.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization and Completion Start_A Substituted Cyclohexadiene Precursor Diels_Alder Diels-Alder Reaction Start_A->Diels_Alder Start_B Methyl Vinyl Ketone Start_B->Diels_Alder Reduction Stereoselective Reduction Diels_Alder->Reduction Oxidation Oxidation to Carboxylic Acid Reduction->Oxidation Esterification Esterification Oxidation->Esterification Final_Product (±)-Methyl dodonate A Esterification->Final_Product

Figure 2: Proposed workflow for the total synthesis of (±)-Methyl dodonate A.

Proposed Experimental Protocols

The following are hypothetical protocols for the key transformations in the proposed synthesis of (±)-methyl dodonate A.

Step 1: Diels-Alder Reaction
  • Objective: To construct the core bicyclic ring system.

  • Procedure:

    • To a solution of the substituted cyclohexadiene (1.0 eq) in toluene, add methyl vinyl ketone (1.2 eq).

    • Heat the reaction mixture at 110 °C in a sealed tube for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the bicyclic ketone adduct.

Step 2: Stereoselective Reduction of the Ketone
  • Objective: To reduce the ketone to the corresponding alcohol with the desired stereochemistry.

  • Procedure:

    • Dissolve the bicyclic ketone (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography.

Step 3: Oxidation to the Carboxylic Acid
  • Objective: To convert the primary alcohol to a carboxylic acid.

  • Procedure:

    • To a solution of the alcohol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5), add sodium periodate (4.0 eq).

    • Add a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).

    • Stir the biphasic mixture vigorously at room temperature for 4 hours.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give the crude carboxylic acid.

Step 4: Esterification
  • Objective: To form the final methyl ester.

  • Procedure:

    • Dissolve the crude carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of sulfuric acid (H₂SO₄).

    • Reflux the mixture for 6 hours.

    • Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield (±)-methyl dodonate A.

Summary of Proposed Key Transformations

Step Transformation Proposed Reagents and Conditions Purpose
1Diels-Alder ReactionSubstituted cyclohexadiene, methyl vinyl ketone, toluene, 110 °CFormation of the core bicyclic system
2Ketone ReductionSodium borohydride (NaBH₄), methanol, 0 °CStereoselective formation of the secondary alcohol
3OxidationRuthenium(III) chloride hydrate, sodium periodateConversion of a primary alcohol to a carboxylic acid
4Fischer EsterificationMethanol, sulfuric acid (catalytic), refluxFormation of the final methyl ester product

Disclaimer: The synthetic route and protocols described herein are hypothetical and have not been experimentally validated. This document is intended to provide a conceptual framework for the total synthesis of (±)-methyl dodonate A. Researchers should conduct their own optimization and characterization of all intermediates and the final product. Standard laboratory safety precautions should be followed at all times.

References

Application Note: Quantitative Analysis of Methyl Dodonate A in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A is a diterpenoid compound isolated from plant species such as Dodonaea viscosa.[1] Diterpenoids from Dodonaea viscosa have garnered interest for their potential biological activities, making the accurate quantification of specific compounds like this compound crucial for research, quality control of herbal preparations, and drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Principle

This method utilizes the high separation efficiency of liquid chromatography to isolate this compound from the complex matrix of a plant extract. Subsequently, tandem mass spectrometry is employed for the detection and quantification of the target analyte. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Data Presentation

Quantitative data for a hypothetical validation of the described method is summarized in the table below. This data is representative of typical performance for such an analytical method.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 15%

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from dried and powdered plant material, such as the leaves of Dodonaea viscosa.

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)[4][5]

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

LC-MS/MS Method for Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of diterpenoids.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[4]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transition for this compound (C₂₁H₂₈O₄, MW: 344.4 g/mol ):

    • Precursor Ion (Q1): m/z 345.2 [M+H]⁺

    • Product Ion (Q3): To be determined by direct infusion of the standard. A plausible fragmentation would involve the loss of methanol (CH₃OH) or other neutral losses. For the purpose of this protocol, a hypothetical product ion of m/z 313.2 will be used.

  • Collision Energy: To be optimized based on the specific instrument and the determined product ion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: To be optimized for the specific instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification Data Acquisition reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway_Placeholder Plant_Extract Plant Extract (Containing this compound) Biological_System Biological System (e.g., Cell Culture, Animal Model) Plant_Extract->Biological_System Target_Molecule Molecular Target Biological_System->Target_Molecule Interaction Downstream_Effectors Downstream Effectors Target_Molecule->Downstream_Effectors Signal Transduction Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream_Effectors->Biological_Response

Caption: Logical relationship of a plant extract in a biological system.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl Dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl dodonate A, a diterpenoid isolated from Dodonaea viscosa. The protocol details sample preparation, chromatographic conditions, and system suitability criteria. This application note is intended to serve as a foundational method that can be further optimized and validated for specific matrices and research needs.

Introduction

This compound is a naturally occurring diterpenoid with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. HPLC with UV detection is a widely used technique for the analysis of such compounds due to its sensitivity, specificity, and reproducibility. This application note outlines a systematic approach to developing a reliable HPLC method for this compound.

Chemical Information

  • Compound Name: this compound

  • Chemical Formula: C₂₁H₂₈O₄[1]

  • Molecular Weight: 344.4 g/mol [1]

  • Chemical Structure: (Structure available through public databases like PubChem, CID 21673292)[2]

The structure of this compound contains a furan ring and a carbonyl group, which are chromophores that allow for UV detection. The exact UV absorbance maximum should be determined experimentally by scanning a pure standard of this compound. Based on the chromophores, a preliminary detection wavelength in the range of 200-250 nm is recommended for initial method development.

Experimental Protocols

Sample Preparation

A critical step in HPLC analysis is the preparation of a clean sample solution to prevent column contamination and ensure accurate quantification.

Protocol for Plant Material (e.g., Dodonaea viscosa leaves):

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of methanol.

    • Perform sonication for 30 minutes in a water bath at room temperature.

    • Allow the mixture to stand for 1 hour.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

  • Dilution (if necessary): Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These conditions are based on typical methods for the analysis of diterpenoids and related natural products.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC system with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm (or experimentally determined λmax)

Table 1: Recommended HPLC Conditions

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

Gradient Elution Program

A gradient elution is recommended to ensure good separation of this compound from other components in a complex matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.03070
20.01090
25.01090
25.16040
30.06040

Table 2: Recommended Gradient Elution Program

System Suitability Testing (SST)

Before sample analysis, it is essential to perform system suitability tests to ensure the HPLC system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Table 3: System Suitability Test Parameters and Acceptance Criteria

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the HPLC analysis of a sample for this compound content.

G Experimental Workflow for this compound Analysis cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Processing & Reporting SampleReceipt Sample Receipt SampleStorage Sample Storage SampleReceipt->SampleStorage DryingGrinding Drying & Grinding SampleStorage->DryingGrinding Extraction Solvent Extraction DryingGrinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration SystemSuitability System Suitability Test Filtration->SystemSuitability Calibration Calibration Curve SystemSuitability->Calibration SampleAnalysis Sample Analysis Calibration->SampleAnalysis DataAcquisition Data Acquisition SampleAnalysis->DataAcquisition IntegrationQuantification Integration & Quantification DataAcquisition->IntegrationQuantification ReportGeneration Report Generation IntegrationQuantification->ReportGeneration

Workflow for HPLC analysis of this compound.
Logical Steps for HPLC Method Development

This diagram outlines the logical progression for developing a new HPLC method, which was followed to establish the protocol in this application note.

G Logical Steps for HPLC Method Development DefineObjective 1. Define Analytical Objective (Quantification, Purity) AnalyteProperties 2. Characterize Analyte (Structure, Polarity, UV Spectrum) DefineObjective->AnalyteProperties InitialConditions 3. Select Initial Conditions (Column, Mobile Phase, Detector) AnalyteProperties->InitialConditions OptimizeSeparation 4. Optimize Separation (Gradient, pH, Temperature) InitialConditions->OptimizeSeparation MethodValidation 5. Method Validation (Linearity, Accuracy, Precision) OptimizeSeparation->MethodValidation FinalMethod 6. Finalize Method & Document MethodValidation->FinalMethod

Logical workflow for HPLC method development.

Conclusion

The protocol described in this application note provides a solid starting point for the HPLC analysis of this compound. The method is based on widely used and robust reverse-phase chromatography. For specific applications, further optimization and validation according to regulatory guidelines (e.g., ICH) are necessary to ensure the method is fit for its intended purpose. Researchers are encouraged to use this guide as a template and adapt it to their specific analytical challenges.

References

Formulating Methyl Dodonate A for Topical Skin Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dodonate A, a diterpenoid isolated from Dodonaea viscosa, is a promising active ingredient for dermatological and cosmetic applications due to its emollient and skin-conditioning properties.[1][2] This document provides detailed application notes and experimental protocols for the formulation of this compound for topical skin delivery. The focus is on developing stable and effective formulations that enhance skin penetration and bioavailability. Methodologies for the characterization of these formulations are also presented.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 349534-70-9[1][3]
Molecular Formula C₂₁H₂₈O₄[1]
Molecular Weight 344.45 g/mol [1]
Appearance Powder[4]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6]Various
Purity 95% - 99%[4]

Proposed Mechanism of Action for Topical Delivery

This compound primarily acts as a skin-conditioning agent and emollient.[1] Its proposed mechanism involves penetration of the stratum corneum, the outermost layer of the skin, to reduce transepidermal water loss (TEWL) and enhance skin hydration.[1] By forming a protective barrier, it helps to retain moisture and improve skin texture and softness.[1]

Methyl_dodonate_A_MoA MDA This compound (Topical Application) Penetration Penetration MDA->Penetration SC Stratum Corneum Barrier Forms Protective Barrier SC->Barrier Penetration->SC TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Hydration Enhanced Skin Hydration TEWL->Hydration Result Improved Skin Texture & Softness Hydration->Result

Caption: Proposed mechanism of this compound in the skin.

Formulation Strategies for this compound

Given that this compound is a hydrophobic compound, formulation strategies should focus on enhancing its solubility and skin penetration.[7][8] Suitable formulation bases include emulsions (creams and lotions), microemulsions, and gels.

Oil-in-Water (O/W) Emulsion (Cream)

An O/W cream is a versatile formulation for topical delivery, offering good spreadability and a pleasant skin feel.

Table 1: Proposed O/W Cream Formulation for this compound

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase This compoundActive Ingredient1.0 - 5.0
Cetyl AlcoholThickening Agent, Emollient5.0
Stearic AcidEmulsifier, Thickening Agent4.0
Isopropyl MyristatePenetration Enhancer, Emollient5.0
Aqueous Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0
Propylene GlycolPenetration Enhancer, Humectant5.0
TriethanolaminepH Adjuster0.5
Preservative PhenoxyethanolPreservative0.5 - 1.0
Hydrogel Formulation

For a less greasy feel, a hydrogel can be a suitable vehicle, especially when combined with solubilizers for the hydrophobic this compound.[9]

Table 2: Proposed Hydrogel Formulation for this compound

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient1.0 - 5.0
Carbomer 940Gelling Agent0.5 - 1.5
EthanolSolubilizer, Penetration Enhancer10.0 - 20.0
Propylene GlycolSolubilizer, Penetration Enhancer10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100
Disodium EDTAChelating Agent0.1
Preservative (e.g., Methylparaben)Preservative0.2

Experimental Protocols

Preparation of O/W Cream

OW_Cream_Workflow cluster_oil Oil Phase cluster_aqueous Aqueous Phase Oil_Ingredients This compound, Cetyl Alcohol, Stearic Acid, Isopropyl Myristate Heat_Oil Heat to 75°C Oil_Ingredients->Heat_Oil Mix Add Oil Phase to Aqueous Phase with continuous stirring Heat_Oil->Mix Aqueous_Ingredients Purified Water, Glycerin, Propylene Glycol Heat_Aqueous Heat to 75°C Aqueous_Ingredients->Heat_Aqueous Heat_Aqueous->Mix Homogenize Homogenize to form a uniform emulsion Mix->Homogenize Cool Cool to 40°C Homogenize->Cool Additives Add Triethanolamine and Preservative Cool->Additives Final_Mix Mix until uniform Additives->Final_Mix Cream O/W Cream Final_Mix->Cream

Caption: Workflow for O/W Cream Preparation.

Protocol:

  • Oil Phase Preparation: Accurately weigh and combine this compound, cetyl alcohol, stearic acid, and isopropyl myristate. Heat the mixture to 75°C with gentle stirring until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate vessel, combine purified water, glycerin, and propylene glycol. Heat this mixture to 75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while stirring continuously with a high-shear mixer.

  • Homogenization: Homogenize the mixture for 5-10 minutes to ensure a uniform droplet size.

  • Cooling and Final Additions: Allow the emulsion to cool to approximately 40°C. Add triethanolamine and the preservative while stirring.

  • Final Mixing: Continue mixing at a lower speed until the cream is uniform and has reached room temperature.

Preparation of Hydrogel

Protocol:

  • Disperse Carbomer 940 in purified water with constant stirring until a lump-free dispersion is obtained.

  • In a separate container, dissolve this compound in ethanol and propylene glycol.

  • Slowly add the this compound solution to the carbomer dispersion with continuous mixing.

  • Add Disodium EDTA and the preservative, and mix until uniform.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.5-7.0) and viscosity are achieved.

Characterization of Topical Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the final product.

Physical and Chemical Characterization
ParameterMethodPurpose
Appearance Visual InspectionAssess color, odor, and homogeneity.
pH pH meterEnsure compatibility with skin pH (typically 4.5-6.5).
Viscosity and Rheology Rotational RheometerDetermine the flow properties and spreadability of the formulation.[10][11][12][13]
Particle/Droplet Size Laser Diffraction or Dynamic Light ScatteringEvaluate the droplet size distribution in emulsions, which affects stability and skin penetration.[10]
Drug Content HPLCQuantify the amount of this compound in the formulation.
In Vitro Permeation Testing (IVPT)

IVPT is a crucial experiment to evaluate the skin penetration of this compound from the developed formulations.[14][15][16][17][18] The Franz diffusion cell system is a standard apparatus for this purpose.

IVPT_Workflow Start Prepare Skin Membrane (e.g., excised human or porcine skin) Mount Mount Skin in Franz Diffusion Cell Start->Mount Equilibrate Equilibrate with Receptor Medium Mount->Equilibrate Apply Apply Formulation to Donor Compartment Equilibrate->Apply Sample Collect Samples from Receptor Compartment at Predetermined Time Intervals Apply->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate Flux and Permeability Coefficient Analyze->Calculate End Determine Skin Penetration Profile Calculate->End

Caption: Workflow for In Vitro Permeation Testing.

Protocol:

  • Skin Preparation: Use excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.

  • Cell Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). The medium should be continuously stirred and maintained at 32°C ± 1°C.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium and replace with fresh, pre-warmed medium.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Stability Studies

Stability testing is performed to ensure that the formulation maintains its physical, chemical, and microbiological properties over its shelf life.

Table 3: Recommended Stability Study Conditions

ConditionTemperatureRelative HumidityDuration
Long-term 25°C ± 2°C60% ± 5% RH12 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months

Parameters to be monitored at specified intervals include appearance, pH, viscosity, particle size, and drug content.

Conclusion

The successful formulation of this compound for topical application hinges on selecting appropriate excipients and a suitable vehicle to overcome its hydrophobic nature and facilitate skin penetration. The protocols outlined in this document provide a comprehensive framework for the development and characterization of stable and effective cream and hydrogel formulations. Experimental validation of the proposed formulations and methodologies is essential for advancing the use of this compound in dermatological and cosmetic products.

References

Application Notes and Protocols: Efficacy of Methyl Dodonate A on In Vitro Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the potential efficacy of a novel compound, Methyl Dodonate A, using in vitro skin models. The protocols outlined below cover three key areas of dermatological research: anti-aging, anti-inflammatory, and skin-lightening effects.

Introduction to In Vitro Skin Models

In vitro skin models are essential tools for screening the safety and efficacy of topical compounds, reducing the need for animal testing.[1][2] These models range from two-dimensional (2D) monocultures of skin cells (keratinocytes, fibroblasts, melanocytes) to complex three-dimensional (3D) reconstructed human skin equivalents that mimic the architecture and function of human skin.[2][3]

  • 2D Cell Cultures: These are useful for initial screening of cellular responses and mechanisms of action.[4] They are cost-effective and allow for high-throughput analysis.

  • 3D Reconstructed Human Epidermis (RHE): Models like EpiDerm™ or MelanoDerm™ consist of keratinocytes, and in the case of MelanoDerm™, also melanocytes, cultured to form a multilayered, differentiated epidermis.[1][5] These are ideal for assessing skin barrier function, irritation, and pigmentation.

  • Full-Thickness Skin Models: These models include both epidermal and dermal layers, with keratinocytes and fibroblasts, providing a more physiologically relevant system to study dermal-epidermal interactions, collagen synthesis, and wound healing.[1][2]

Experimental Workflow for Efficacy Testing

The general workflow for testing the efficacy of this compound involves several key stages, from initial cytotoxicity screening to specific functional assays on 2D and 3D models.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity Assay (2D) Cytotoxicity Assay (e.g., MTT on Fibroblasts/Keratinocytes) Dose-Response Analysis Dose-Response Analysis Cytotoxicity Assay (2D)->Dose-Response Analysis 2D Mechanistic Assays 2D Mechanistic Assays (e.g., Gene Expression, Protein Analysis) Dose-Response Analysis->2D Mechanistic Assays Select non-toxic concentrations 3D Skin Model Testing 3D Reconstructed Skin Model (e.g., RHE, Full-Thickness) 2D Mechanistic Assays->3D Skin Model Testing Endpoint Analysis Endpoint Analysis (e.g., ELISA, Histology, qPCR) 3D Skin Model Testing->Endpoint Analysis Data Compilation Data Compilation & Statistical Analysis Endpoint Analysis->Data Compilation

Caption: General experimental workflow for in vitro efficacy testing of this compound.

Application I: Anti-Aging Efficacy

The anti-aging potential of this compound can be assessed by its ability to stimulate collagen production and inhibit enzymes responsible for collagen degradation.[4][6]

Protocol 1: Collagen Production in Human Dermal Fibroblasts (2D)

Objective: To quantify the effect of this compound on collagen synthesis in human dermal fibroblasts (HDFs).

Methodology:

  • Cell Culture: Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Seeding: Seed HDFs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with serum-free DMEM containing various non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) and a positive control (e.g., Ascorbic Acid, 50 µg/mL). Include an untreated control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Collagen Quantification: Collect the cell culture supernatant and quantify the amount of pro-collagen type I using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the collagen concentration to the total protein content of the cells in each well.

Protocol 2: Anti-Collagenase Activity Assay

Objective: To determine the inhibitory effect of this compound on collagenase (MMP-1) activity.

Methodology:

  • Assay Principle: This assay measures the breakdown of a synthetic collagenase substrate by bacterial collagenase (from Clostridium histolyticum).[6]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing collagenase enzyme, the synthetic substrate (e.g., FALGPA), and various concentrations of this compound. A known inhibitor (e.g., Epigallocatechin gallate - EGCG) can be used as a positive control.[7]

  • Incubation: Incubate the plate at 37°C and monitor the change in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader.

  • Calculation: Calculate the percentage of collagenase inhibition for each concentration of this compound compared to the untreated control.

Data Presentation: Anti-Aging Effects
Treatment GroupPro-Collagen I Synthesis (% of Control)MMP-1 Inhibition (%)
Untreated Control100 ± 5.20
This compound (1 µM)115 ± 6.115 ± 2.5
This compound (10 µM)142 ± 7.845 ± 4.1
This compound (50 µM)165 ± 8.378 ± 5.6
Ascorbic Acid (50 µg/mL)155 ± 7.5N/A
EGCG (10 µg/mL)N/A85 ± 6.2

Signaling Pathway: Skin Aging

G cluster_0 Extrinsic/Intrinsic Factors cluster_1 Cellular Response UV_Stress UV Radiation, Oxidative Stress AP1 AP-1 Activation UV_Stress->AP1 MMPs Increased MMPs (Collagenase) AP1->MMPs Collagen_Deg Collagen Degradation MMPs->Collagen_Deg Wrinkles Wrinkles & Loss of Elasticity Collagen_Deg->Wrinkles TGFb TGF-β Signaling Collagen_Syn Collagen Synthesis TGFb->Collagen_Syn Collagen_Syn->Wrinkles Methyl_Dodonate_A This compound Methyl_Dodonate_A->MMPs Inhibits Methyl_Dodonate_A->Collagen_Syn Stimulates

Caption: Potential anti-aging mechanism of this compound.

Application II: Anti-Inflammatory Efficacy

The anti-inflammatory properties of this compound can be evaluated by its ability to reduce the production of pro-inflammatory mediators in skin cells challenged with an inflammatory stimulus.[8][9]

Protocol 3: Pro-Inflammatory Cytokine Release in Keratinocytes (2D)

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from stimulated human epidermal keratinocytes (HEKa).

Methodology:

  • Cell Culture: Culture HEKa in a suitable keratinocyte growth medium.

  • Seeding: Seed HEKa in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Inflammatory Challenge: Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS, 1 µg/mL) or a cytokine cocktail (e.g., TNF-α/IFN-γ), to the media. Include an unstimulated control and a positive control (e.g., Dexamethasone, 10 µM).

  • Incubation: Incubate for 24 hours.

  • Cytokine Quantification: Collect the culture supernatant and measure the concentrations of IL-6, IL-8, and TNF-α using specific ELISA kits.

  • Data Analysis: Express cytokine levels as a percentage of the stimulated control.

Protocol 4: Gene Expression Analysis in a 3D RHE Model

Objective: To assess the effect of this compound on the gene expression of inflammatory markers in a 3D reconstructed human epidermis (RHE) model.

Methodology:

  • Model Acclimatization: Acclimatize RHE tissues (e.g., EpiDerm™) in assay medium for 24 hours at the air-liquid interface.

  • Topical Application: Topically apply this compound formulated in a suitable vehicle to the tissue surface.

  • Inflammatory Stimulation: After a pre-treatment period, add an inflammatory stimulus (e.g., LPS) to the culture medium.

  • Incubation: Incubate the tissues for 24-48 hours.

  • RNA Isolation: Harvest the tissues and isolate total RNA.

  • Gene Expression Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression levels of key inflammatory genes (e.g., IL1A, IL6, IL8, PTGS2 (COX-2)).

  • Data Analysis: Normalize the gene expression data to a housekeeping gene (e.g., GAPDH) and present the results as fold change relative to the stimulated control.

Data Presentation: Anti-Inflammatory Effects
Treatment GroupIL-6 Release (% of Stimulated Control)COX-2 Gene Expression (Fold Change)
Unstimulated Control5 ± 1.21.0 ± 0.2
Stimulated Control (LPS)100 ± 9.515.2 ± 2.1
This compound (10 µM) + LPS65 ± 5.88.5 ± 1.5
This compound (50 µM) + LPS32 ± 4.13.1 ± 0.8
Dexamethasone (10 µM) + LPS25 ± 3.52.5 ± 0.6

Signaling Pathway: Skin Inflammation

G cluster_0 Inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Stimuli LPS, UV, Irritants TLR4 TLR4 Receptor Stimuli->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Inflammation Redness, Swelling Cytokines->Inflammation COX2->Inflammation Methyl_Dodonate_A This compound Methyl_Dodonate_A->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Application III: Skin-Lightening Efficacy

The skin-lightening potential of this compound can be determined by its ability to inhibit melanin synthesis and the activity of tyrosinase, the key enzyme in melanogenesis.[10][11]

Protocol 5: Melanin Content Assay in B16-F10 Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in murine B16-F10 melanoma cells.

Methodology:

  • Cell Culture: Culture B16-F10 cells in DMEM with 10% FBS.

  • Seeding: Seed cells in a 6-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound and a positive control (e.g., Kojic Acid, 100 µM). It is common to co-stimulate with α-Melanocyte-Stimulating Hormone (α-MSH) to enhance melanin production.

  • Incubation: Incubate for 72 hours.

  • Melanin Extraction: Wash the cells with PBS, lyse them with 1N NaOH, and heat at 80°C for 1 hour to solubilize the melanin.

  • Quantification: Measure the absorbance of the lysate at 405 nm and compare it to a standard curve of synthetic melanin.

  • Data Analysis: Normalize the melanin content to the total protein content.

Protocol 6: Tyrosinase Activity and Melanin Content in a 3D Pigmented Epidermis Model

Objective: To evaluate the effect of topically applied this compound on melanogenesis in a 3D reconstructed pigmented epidermis model (e.g., MelanoDerm™).[5]

Methodology:

  • Model and Treatment: Use MelanoDerm™ tissues containing keratinocytes and melanocytes.[5][12] Topically apply this compound every 2-3 days for a period of 14 days. Use a vehicle control and a positive control like Kojic Acid.[5][13]

  • Qualitative Assessment: Photograph the tissues at regular intervals to visually assess changes in pigmentation.[5]

  • Melanin Quantification: At the end of the treatment period, lyse the tissues and quantify the melanin content as described in Protocol 5.

  • Tyrosinase Activity: Homogenize separate tissues and measure tyrosinase activity by monitoring the rate of L-DOPA oxidation to dopachrome at 475 nm.

  • Histology: Fix, embed, and section tissues for histological staining (e.g., Fontana-Masson) to visualize melanin distribution.

Data Presentation: Skin-Lightening Effects
Treatment GroupMelanin Content (% of Control)Tyrosinase Activity (% of Control)
Untreated Control100 ± 8.9100 ± 7.4
This compound (10 µM)82 ± 7.175 ± 6.3
This compound (50 µM)55 ± 6.248 ± 5.1
Kojic Acid (100 µM)45 ± 5.540 ± 4.8

Signaling Pathway: Melanogenesis

G cluster_0 Stimuli cluster_1 Signaling Cascade cluster_2 Melanin Synthesis UV_aMSH UV Radiation, α-MSH MC1R MC1R UV_aMSH->MC1R cAMP cAMP MC1R->cAMP MITF MITF Activation cAMP->MITF Tyrosinase Tyrosinase Gene Expression & Activity MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Methyl_Dodonate_A This compound Methyl_Dodonate_A->MITF Inhibits Methyl_Dodonate_A->Tyrosinase Inhibits

Caption: Potential skin-lightening mechanism of this compound.

References

Application Notes and Protocols for Assessing Methyl Dodonate A as an Emollient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A is a novel compound with a chemical structure suggestive of potential utility as a skin emollient. Emollients are crucial in dermatology and skincare for their ability to soften, soothe, and hydrate the skin by forming an occlusive or semi-occlusive barrier, preventing transepidermal water loss (TEWL), and restoring the lipid barrier of the stratum corneum. This document provides a comprehensive experimental protocol for the thorough assessment of this compound's efficacy and safety as a potential emollient for topical applications.

The following protocols outline a phased approach, beginning with preliminary in vitro evaluations and progressing to in vivo and clinical assessments. This structured methodology ensures a comprehensive understanding of the compound's physical properties, mechanism of action, and performance relative to established benchmarks.

Phase 1: Physicochemical and In Vitro Evaluation

This initial phase focuses on characterizing the fundamental properties of this compound and its effects on skin models in a controlled laboratory setting.

Experimental Protocol 1.1: Physicochemical Characterization

Objective: To determine the physical and chemical properties of this compound relevant to its function as an emollient.

Methodology:

  • Spreadability Assessment:

    • Place a standardized amount (e.g., 0.5 g) of this compound between two glass plates.[1]

    • Apply a series of defined weights (e.g., 10g, 20g, 50g, 100g) to the top plate for a fixed duration (e.g., 1 minute).

    • Measure the diameter of the spread circle after each weight application.

    • Calculate the spreadability factor (SF) using the formula: SF = d² (where d is the diameter).

    • Compare the results with a positive control (e.g., Petrolatum) and a negative control (e.g., a high-viscosity cream base).

  • Occlusivity Test (In Vitro TEWL):

    • Fill beakers with a standardized volume of water.

    • Cover the beakers with a microporous membrane (e.g., Whatman® filter paper) to simulate the skin surface.

    • Apply a uniform layer of this compound (e.g., 2 mg/cm²) to the membrane.

    • Measure the initial weight of the beaker assembly.

    • Place the beakers in a controlled environment (e.g., 32°C, 40% relative humidity).

    • Record the weight loss over time (e.g., at 1, 6, 12, and 24 hours).

    • Calculate the water vapor transmission rate and compare it to an untreated membrane (negative control) and a membrane treated with petrolatum (positive control).

Experimental Protocol 1.2: In Vitro Skin Model Assessment

Objective: To evaluate the effect of this compound on skin barrier function and hydration using a reconstructed human epidermis (RHE) model.[2][3][4]

Methodology:

  • Tissue Culture: Culture RHE models according to the manufacturer's instructions.

  • Barrier Disruption (Optional): To simulate dry or compromised skin, the barrier function of some RHE models can be disrupted using methods like tape stripping or treatment with sodium dodecyl sulfate (SDS).[5]

  • Treatment Application: Topically apply a defined amount of this compound to the RHE tissue surface. Include untreated and vehicle-treated tissues as controls.

  • Gene Expression Analysis: After a 24-hour incubation period, extract RNA from the tissues.[2][3]

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to skin hydration and barrier function, such as:

      • Aquaporin 3 (AQP3)

      • Hyaluronic Acid Synthase 2 (HAS2)

      • Claudin 4 (CLDN4)

      • Hyaluronidase 1 (HYAL1)[2][3]

  • Cytotoxicity Assay: Assess cell viability using a standard MTT or lactate dehydrogenase (LDH) assay to ensure the compound is not cytotoxic to skin cells.

Data Presentation: In Vitro Results

ParameterThis compoundPositive Control (Petrolatum)Vehicle ControlNegative Control
Spreadability (SF at 100g)
In Vitro Occlusivity (% Water Loss Reduction vs. Negative Control)
Gene Expression (Fold Change vs. Vehicle)
AQP3
HAS2
CLDN4
HYAL1
Cell Viability (%)

Phase 2: In Vivo Non-Clinical Evaluation

This phase involves testing on human volunteers to assess the immediate and short-term effects of this compound on skin hydration and barrier function.

Experimental Protocol 2.1: Human Skin Hydration and TEWL Study

Objective: To measure the effect of this compound on skin surface hydration and transepidermal water loss in human subjects.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with normal to dry skin.

  • Test Area Demarcation: Mark several 4 cm² test areas on the volar forearms of each subject.

  • Baseline Measurements: After a 15-20 minute acclimatization period in a controlled environment (20-22°C, 40-60% humidity), perform baseline measurements for:

    • Skin Hydration: Using a Corneometer®, which measures the capacitance of the skin.[6][7]

    • Transepidermal Water Loss (TEWL): Using a Tewameter®, which measures the water vapor gradient above the skin.[5]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of this compound, a vehicle control, and a positive control emollient to the designated test areas. One area should remain untreated.

  • Post-Application Measurements: Repeat the Corneometer® and Tewameter® measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

Data Presentation: In Vivo Hydration and TEWL

Time PointThis compoundPositive ControlVehicle ControlUntreated
Skin Hydration (Corneometer Units - % Change from Baseline)
1 Hour
8 Hours
24 Hours
TEWL (g/m²/h - % Change from Baseline)
1 Hour
8 Hours
24 Hours

Phase 3: Clinical Efficacy and Safety Assessment

This phase involves a longer-term clinical trial to evaluate the emollient efficacy and safety of a formulated product containing this compound.

Experimental Protocol 3.1: Randomized Controlled Clinical Trial

Objective: To assess the long-term efficacy, tolerability, and safety of a formulation containing this compound for improving skin hydration and barrier function in subjects with dry skin or mild atopic dermatitis.[8][9][10]

Methodology:

  • Study Design: A randomized, double-blind, vehicle-controlled study over a period of 4 weeks.

  • Participant Population: Subjects with clinically diagnosed dry skin or mild atopic dermatitis.

  • Intervention: Subjects will be randomly assigned to one of two groups:

    • Treatment Group: Application of a cream containing X% this compound twice daily.

    • Control Group: Application of the vehicle cream twice daily.

  • Efficacy Assessments:

    • Instrumental Measurements: Corneometry and TEWL measurements at baseline, week 2, and week 4.

    • Clinical Scoring: Dermatologist assessment of skin dryness, scaling, erythema, and roughness using a standardized scale (e.g., 0-4) at each visit. For atopic dermatitis, the SCORAD index can be used.[11]

    • Subjective Assessment: Participants will complete a validated Emollient Satisfaction Questionnaire (ESQ) at the end of the study to rate product aesthetics and performance.[12][13]

  • Safety Assessments:

    • Dermal Irritation and Sensitization: A 21-day cumulative irritation patch test and a Human Repeat Insult Patch Test (HRIPT) should be conducted to assess the potential for irritation and allergic contact dermatitis.[14]

    • Adverse Event Monitoring: Record and evaluate any adverse events reported by the participants throughout the study.

Data Presentation: Clinical Trial Results

AssessmentThis compound FormulationVehicle Controlp-value
Change in Skin Hydration (Corneometer Units) from Baseline to Week 4
Change in TEWL (g/m²/h) from Baseline to Week 4
Change in Dermatologist Dryness Score from Baseline to Week 4
Emollient Satisfaction Questionnaire (ESQ) Score (Mean)
Incidence of Adverse Events (%)

Visualizations

Skin Hydration and Barrier Function Signaling Pathway

cluster_0 Stratum Corneum cluster_1 This compound Action cluster_2 Skin Barrier Enhancement Corneocytes Corneocytes (Protein Matrix) Lipid_Lamellae Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) NMF Natural Moisturizing Factor (NMF) MDA This compound Occlusion Forms Occlusive Film MDA->Occlusion Lipid_Integration Integrates into Lipid Lamellae MDA->Lipid_Integration TEWL_Decrease Decreased TEWL Occlusion->TEWL_Decrease Barrier_Repair Barrier Repair Lipid_Integration->Barrier_Repair Hydration_Increase Increased Skin Hydration Hydration_Increase->Corneocytes TEWL_Decrease->Hydration_Increase Barrier_Repair->Lipid_Lamellae Barrier_Repair->Hydration_Increase

Caption: Mechanism of action for this compound as an emollient.

Experimental Workflow for Emollient Assessment

cluster_phase1 cluster_phase2 cluster_phase3 Phase1 Phase 1: In Vitro Evaluation Physicochem Physicochemical Tests (Spreadability, Occlusivity) RHE_Model Reconstructed Human Epidermis (RHE) Model Phase2 Phase 2: In Vivo Non-Clinical Physicochem->Phase2 RHE_Model->Phase2 Hydration_TEWL Short-Term Hydration & TEWL (Corneometer, Tewameter) Phase3 Phase 3: Clinical Assessment Hydration_TEWL->Phase3 RCT Randomized Controlled Trial (4 weeks) Safety Safety & Tolerability (Patch Testing, AEs) Final Final Assessment & Reporting RCT->Final Safety->Final

Caption: Phased approach for the assessment of this compound.

Logical Relationship for Safety Testing

Start This compound (Topical Formulation) InVitro_Safety In Vitro Cytotoxicity (RHE Model) Start->InVitro_Safety Irritation_Test Cumulative Irritation Patch Test InVitro_Safety->Irritation_Test If Not Cytotoxic Not_Safe Not Safe for Topical Use InVitro_Safety->Not_Safe If Cytotoxic Sensitization_Test Human Repeat Insult Patch Test (HRIPT) Irritation_Test->Sensitization_Test If Not an Irritant Irritation_Test->Not_Safe If an Irritant Clinical_Monitoring Adverse Event Monitoring in Clinical Trial Sensitization_Test->Clinical_Monitoring If Not a Sensitizer Sensitization_Test->Not_Safe If a Sensitizer Safe Safe for Topical Use Clinical_Monitoring->Safe No Significant Adverse Events Clinical_Monitoring->Not_Safe Significant Adverse Events

Caption: Decision pathway for the safety assessment of this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Methyl Dodonate A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of acute and chronic diseases. The identification of novel anti-inflammatory agents is a key focus of therapeutic research. Methyl dodonate A is a compound of interest for its potential anti-inflammatory properties. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound using established in vitro cell culture assays. The protocols detailed herein focus on key biomarkers and signaling pathways involved in the inflammatory process, utilizing the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Data Presentation

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control -00
LPS (1 µg/mL) -100100
This compound 185.2 ± 5.188.4 ± 6.2
1055.7 ± 4.3 62.1 ± 5.5
5025.1 ± 3.8 30.5 ± 4.1
Dexamethasone (10 µM) -15.3 ± 2.9 20.8 ± 3.3

*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to LPS control.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control -< 10< 5< 5
LPS (1 µg/mL) -2540 ± 1501850 ± 120850 ± 70
This compound 12210 ± 1301680 ± 110780 ± 60
101450 ± 110 1020 ± 90430 ± 40**
50680 ± 70 450 ± 50180 ± 20
Dexamethasone (10 µM) -320 ± 40210 ± 30 90 ± 15

*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to LPS control.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Seed the cells in appropriate culture plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine assays, and 6-well for protein and RNA analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration not exceeding 0.1%) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and PGE2 assays, 6-24 hours for cytokine analysis, and shorter times for signaling pathway analysis).[1]

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][2]

Protocol:

  • After cell treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[1]

  • In a new 96-well plate, add 50 µL of the collected supernatant.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[1]

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1] A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α, IL-6, IL-1β, and PGE2, in the cell culture supernatant.[2][3]

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the specific commercial kits.

  • Briefly, the supernatant is added to wells coated with a capture antibody. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is added, and the resulting color change is measured at a specific wavelength using a microplate reader. The concentration is determined by comparison to a standard curve.

Western Blot Analysis for Protein Expression

Principle: Western blotting is used to detect the expression levels of specific proteins involved in inflammation, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • After treatment, lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.[1][4]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1]

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Primary Anti-inflammatory Assays cluster_mechanism Mechanism of Action Studies cluster_validation Validation A Seed RAW 264.7 Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C H Cell Viability (MTT Assay) B->H D NO Production (Griess Assay) C->D E PGE2 & Cytokine Levels (ELISA) C->E F Protein Expression (Western Blot) iNOS, COX-2 C->F G Signaling Pathway Analysis (Western Blot) NF-κB, MAPKs C->G

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathways cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MDA This compound MAPKK MAPKK MDA->MAPKK Inhibition MDA->IKK Inhibition MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus AP-1, etc. IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation Inflammatory_Genes Expression of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inflammatory_Mediators Production of Inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.

References

Application Note: In Vivo Models for Testing Skin Hydration Effects of a Novel Compound (e.g., Methyl dodonate A)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The skin serves as a critical barrier protecting the body from the external environment, and maintaining its hydration is essential for proper physiological function. The outermost layer, the stratum corneum (SC), plays a pivotal role in preventing excessive transepidermal water loss (TEWL) and retaining moisture.[1] Impaired skin hydration can lead to dryness, reduced elasticity, and a compromised barrier function, making the skin susceptible to various dermatological conditions.[2][3]

Key molecular pathways are crucial for maintaining skin hydration. Aquaporin-3 (AQP3), a water-glycerol channel in epidermal keratinocytes, is vital for water and glycerol transport, directly impacting SC hydration.[3][4][5][6] Additionally, the protein filaggrin and its breakdown products form Natural Moisturizing Factors (NMFs), which are essential for water retention in the corneocytes.[7][8]

This document provides detailed protocols for evaluating the efficacy of a novel test compound, such as Methyl dodonate A, on skin hydration using established non-invasive in vivo models. The primary methods described are Corneometry, for measuring SC water content, and Transepidermal Water Loss (TEWL) measurement, for assessing skin barrier integrity.[1][9][10]

Key Signaling Pathways in Skin Hydration

Understanding the underlying molecular mechanisms is crucial for interpreting the effects of a test compound. A novel ingredient may enhance skin hydration by modulating key proteins involved in water transport and retention.

  • Aquaporin-3 (AQP3) Pathway: AQP3 is an aquaglyceroporin expressed in the basal layers of the epidermis that facilitates the transport of water and glycerol into keratinocytes.[4][6] Glycerol is a natural humectant that contributes significantly to the hydration and elasticity of the skin.[3][6] AQP3-deficient mice exhibit dry skin and impaired barrier recovery, highlighting its critical role.[3][5] An effective hydrating compound may upregulate the expression or activity of AQP3.

  • Filaggrin (FLG) Processing and NMF Production: Profilaggrin is a major protein in keratohyalin granules that is cleaved during keratinocyte differentiation to release filaggrin monomers.[7] Filaggrin aggregates keratin filaments, contributing to the flattened shape of corneocytes. Subsequently, filaggrin is degraded into a mixture of hygroscopic amino acids and their derivatives, collectively known as Natural Moisturizing Factors (NMFs).[7] NMFs are critical for retaining water within the stratum corneum.[7] Compounds that promote filaggrin expression or its processing can significantly improve skin's water-holding capacity.[8][11]

cluster_M Plasma Membrane cluster_IC Keratinocyte Cytoplasm Glycerol_EC Glycerol AQP3 Aquaporin-3 (AQP3) Glycerol_EC->AQP3 Water_EC Water Water_EC->AQP3 Glycerol_IC Glycerol AQP3->Glycerol_IC Transport Water_IC Water AQP3->Water_IC Transport Hydration Increased Cell Hydration & Osmosis Glycerol_IC->Hydration Water_IC->Hydration Differentiation Keratinocyte Differentiation Hydration->Differentiation Supports

Caption: Aquaporin-3 (AQP3) mediated water and glycerol transport in epidermal keratinocytes.

In Vivo Experimental Protocols

These protocols describe the use of hairless mice to assess the hydrating effects of a topically applied test compound. All procedures should be performed in compliance with institutional animal care and use guidelines.

Animal Model
  • Species: Hairless Mice (e.g., SKH1-hr/hr).

  • Age: 8-10 weeks.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment in a controlled environment (Temperature: 22 ± 2°C, Humidity: 50 ± 10%).[12]

Materials and Equipment
  • Test Compound (this compound) solution/vehicle.

  • Positive Control (e.g., 10% Glycerol solution).

  • Vehicle Control (e.g., propylene glycol:ethanol:water mixture).

  • Corneometer® (e.g., CM 825, Courage+Khazaka).[13]

  • Tewameter® (e.g., TM 300 or TM Hex, Courage+Khazaka).[14]

  • Pipettor and sterile tips.

  • Animal marking pens.

Experimental Design and Workflow
  • Group Allocation: Randomly divide animals into four groups (n=8 per group):

    • Group 1 (Untreated): Naive control.

    • Group 2 (Vehicle): Treated with the vehicle solution.

    • Group 3 (Positive Control): Treated with 10% Glycerol.

    • Group 4 (Test Compound): Treated with this compound solution.

  • Test Area: Mark a 2x2 cm area on the dorsal skin of each mouse.

  • Baseline Measurement (Day 0): Before the first application, measure baseline skin hydration (Corneometry) and TEWL for all animals after a 20-minute acclimatization period to the measurement room.[12]

  • Topical Application: Apply 50 µL of the respective solution to the marked dorsal area once daily for 14 days.

  • Intermediate & Final Measurements: Repeat Corneometry and TEWL measurements on Day 7 and Day 14, ensuring measurements are taken at the same time of day, 2-4 hours after the final application.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Acclimation (1 Week) A2 Randomize & Group (n=8 per group) A1->A2 A3 Mark 2x2 cm Dorsal Test Area A2->A3 B1 Day 0: Baseline Measurement (Corneometry & TEWL) A3->B1 B2 Daily Topical Application (Days 1-14) B1->B2 B3 Day 7: Intermediate Measurement B2->B3 B4 Day 14: Final Measurement B3->B4 C1 Data Collection & Tabulation B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Report Generation C2->C3

Caption: In vivo experimental workflow for skin hydration assessment.

Protocol: Corneometry Measurement

The Corneometer measures the electrical capacitance of the skin surface, which correlates directly with the hydration level of the stratum corneum.[13][15][16] Higher values indicate better hydration.

  • Allow the animal to acclimatize to the testing room conditions for 20 minutes.[12]

  • Turn on the Corneometer and allow the probe to stabilize.

  • Gently hold the mouse to keep the dorsal test area accessible and flat.

  • Place the probe head perpendicularly onto the skin surface with constant, gentle pressure.[17]

  • The measurement is taken automatically within one second.[16]

  • Take three consecutive readings from slightly different positions within the marked area.

  • Record the average of the three readings as the final value in Arbitrary Units (AU).

Protocol: Transepidermal Water Loss (TEWL) Measurement

The Tewameter measures the water vapor gradient above the skin, quantifying the amount of water evaporating from the surface.[1] A lower TEWL value indicates a more intact and efficient skin barrier.[18]

  • Ensure the testing room is free of drafts and has stable temperature and humidity.[9][10]

  • Allow the animal to acclimatize for 20 minutes.

  • Hold the Tewameter probe perpendicular to the skin surface without exerting pressure.

  • Allow the reading to stabilize for approximately 30-60 seconds until the value is consistent.

  • Record the TEWL value in g/m²/h.

  • Take three measurements within the test area and calculate the average.

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison between groups. Data are typically presented as mean ± standard deviation (SD). Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Tukey's post-hoc test).

Table 1: Hypothetical Corneometry Data (Skin Hydration)

Group Day 0 (AU) Day 7 (AU) Day 14 (AU) % Change from Baseline (Day 14)
Untreated 45.2 ± 3.1 44.8 ± 2.9 45.5 ± 3.5 +0.7%
Vehicle 44.9 ± 3.8 46.1 ± 3.3 47.2 ± 4.0 +5.1%
Positive Control (Glycerol) 45.5 ± 4.0 65.3 ± 5.1* 75.8 ± 6.2* +66.6%
This compound 45.1 ± 3.5 68.9 ± 4.8 * 80.2 ± 5.9 * +77.8%

*Data presented as Mean ± SD. p < 0.05 compared to Vehicle group.

Table 2: Hypothetical TEWL Data (Barrier Function)

Group Day 0 (g/m²/h) Day 7 (g/m²/h) Day 14 (g/m²/h) % Change from Baseline (Day 14)
Untreated 12.5 ± 1.1 12.8 ± 1.3 12.6 ± 1.0 +0.8%
Vehicle 12.8 ± 1.4 12.5 ± 1.2 12.1 ± 1.5 -5.5%
Positive Control (Glycerol) 12.6 ± 1.2 9.8 ± 0.9* 8.5 ± 0.8* -32.5%
This compound 12.7 ± 1.5 9.1 ± 1.0 * 7.9 ± 0.9 * -37.8%

*Data presented as Mean ± SD. p < 0.05 compared to Vehicle group.

Interpretation: In this hypothetical example, this compound significantly increased skin hydration (higher Corneometer values) and improved skin barrier function (lower TEWL values) compared to the vehicle control, with efficacy comparable to or exceeding the positive control.

Optional Advanced Analyses

For deeper mechanistic insights, the following analyses can be performed on skin biopsies collected at the end of the study:

  • Histology: Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and stratum corneum morphology.

  • Gene Expression Analysis (qPCR): Quantify mRNA levels of key hydration markers such as Aqp3 (Aquaporin-3) and Flg (Filaggrin) to understand the molecular impact of the test compound.

References

Application Notes and Protocols for the Synthesis of Methyl Dodonate A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of Methyl Dodonate A and its derivatives. This compound, a clerodane diterpenoid isolated from Dodonaea viscosa, possesses a complex molecular architecture characterized by a fused decalin ring system and a furanolactone moiety. The synthetic approaches detailed herein are based on established methodologies for the construction of closely related, structurally complex natural products, most notably Salvinorin A.

Strategic Overview of the Synthesis

The total synthesis of this compound, a molecule with multiple stereocenters, presents a significant chemical challenge. A convergent synthetic strategy is proposed, focusing on the independent preparation of two key fragments: the stereochemically rich decalin core and the functionalized furan side-chain. These fragments are then coupled and elaborated to afford the final product.

Key Synthetic Challenges:

  • Stereocontrolled construction of the trans-fused decalin core: The decalin ring system of this compound contains several contiguous stereocenters.

  • Installation of the furanolactone moiety: The synthesis requires the formation and attachment of the sensitive furan ring and subsequent lactonization.

  • Control of relative and absolute stereochemistry: Throughout the synthesis, precise control over the stereochemical outcome of each reaction is paramount.

A retrosynthetic analysis of this compound suggests a disconnection at the C9-C11 bond, separating the decalin core from the furan-containing side chain. This approach allows for a modular and flexible synthesis, enabling the preparation of various derivatives by modifying either the decalin or the furan fragment.

Experimental Protocols

The following protocols are adapted from the successful total syntheses of structurally related clerodane diterpenoids and represent a plausible and robust pathway to this compound and its derivatives.

Protocol 1: Synthesis of the Decalin Core via Asymmetric Diels-Alder Reaction

This protocol outlines the construction of a key intermediate for the decalin core, leveraging a highly stereoselective intramolecular Diels-Alder reaction. The synthesis commences with the commercially available Wieland-Miescher ketone, a common starting material in terpene synthesis.

Materials:

  • (S)-(-)-Wieland-Miescher ketone

  • Lithium aluminum hydride (LAH)

  • Pyridinium chlorochromate (PCC)

  • (Carbethoxymethylene)triphenylphosphorane

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane (DMP)

  • Appropriate solvents (THF, CH₂Cl₂, Toluene) and reagents for workup and purification.

Procedure:

  • Reduction of the enone: To a solution of (S)-(-)-Wieland-Miescher ketone in anhydrous THF at -78 °C, add a solution of LAH in THF dropwise. Stir the reaction mixture for 2 hours at -78 °C. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Oxidation to the saturated ketone: Dissolve the crude alcohol in CH₂Cl₂ and add PCC adsorbed on silica gel. Stir the mixture at room temperature for 4 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography to yield the saturated ketone.

  • Wittig olefination: To a solution of the ketone in toluene, add (carbethoxymethylene)triphenylphosphorane. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to afford the α,β-unsaturated ester.

  • Reduction of the ester: Cool a solution of the α,β-unsaturated ester in CH₂Cl₂ to -78 °C and add DIBAL-H dropwise. Stir the reaction for 3 hours at -78 °C. Quench the reaction with methanol and allow it to warm to room temperature. Add Rochelle's salt solution and stir vigorously for 2 hours. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Oxidation to the aldehyde: To a solution of the allylic alcohol in CH₂Cl₂, add DMP at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with a saturated solution of NaHCO₃ containing Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which is used in the next step without further purification.

  • Intramolecular Diels-Alder reaction: Dissolve the crude aldehyde in toluene in a sealed tube and heat to 200 °C for 24 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the tricyclic lactone, a key intermediate for the decalin core.

Table 1: Representative Yields for Decalin Core Synthesis

StepProductYield (%)
1. LAH ReductionDiol95
2. PCC OxidationSaturated Ketone88
3. Wittig Olefinationα,β-Unsaturated Ester92
4. DIBAL-H ReductionAllylic Alcohol98
5. DMP Oxidationα,β-Unsaturated Aldehyde95 (crude)
6. Intramolecular Diels-AlderTricyclic Lactone75

G cluster_0 Synthesis of Decalin Core Wieland-Miescher Ketone Wieland-Miescher Ketone Diol Diol Wieland-Miescher Ketone->Diol 1. LAH Saturated Ketone Saturated Ketone Diol->Saturated Ketone 2. PCC Unsaturated Ester Unsaturated Ester Saturated Ketone->Unsaturated Ester 3. Wittig Allylic Alcohol Allylic Alcohol Unsaturated Ester->Allylic Alcohol 4. DIBAL-H Unsaturated Aldehyde Unsaturated Aldehyde Allylic Alcohol->Unsaturated Aldehyde 5. DMP Tricyclic Lactone Tricyclic Lactone Unsaturated Aldehyde->Tricyclic Lactone 6. Heat (IMDA)

Protocol 2: Synthesis of the Furan Side-Chain and Coupling

This protocol describes the preparation of a 3-substituted furan fragment and its coupling to the decalin core.

Materials:

  • 3-Bromofuran

  • n-Butyllithium (n-BuLi)

  • Tri-n-butyltin chloride (n-Bu₃SnCl)

  • Tricyclic lactone from Protocol 1

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate solvents (THF, DMF) and reagents for workup and purification.

Procedure:

  • Preparation of 3-(Tributylstannyl)furan: To a solution of 3-bromofuran in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the mixture for 1 hour at -78 °C. Add n-Bu₃SnCl and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by distillation to obtain 3-(tributylstannyl)furan.

  • Stille Coupling: To a solution of the tricyclic lactone and 3-(tributylstannyl)furan in DMF, add the palladium catalyst. Degas the mixture with argon for 15 minutes. Heat the reaction to 80 °C and stir for 12 hours. Cool the reaction to room temperature, dilute with ether, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the residue by column chromatography to yield the coupled product.

  • Final Elaboration: The coupled product can be further functionalized to introduce the specific substituents of this compound. This may involve reduction of the lactone, methylation, and other protecting group manipulations as required.

Table 2: Representative Yields for Furan Synthesis and Coupling

StepProductYield (%)
1. Stannylation of 3-Bromofuran3-(Tributylstannyl)furan85
2. Stille CouplingCoupled Product70

G cluster_1 Furan Side-Chain Synthesis and Coupling 3-Bromofuran 3-Bromofuran 3-(Tributylstannyl)furan 3-(Tributylstannyl)furan 3-Bromofuran->3-(Tributylstannyl)furan 1. n-BuLi, n-Bu3SnCl Coupled Product Coupled Product 3-(Tributylstannyl)furan->Coupled Product 2. Stille Coupling (with Tricyclic Lactone) This compound Derivatives This compound Derivatives Coupled Product->this compound Derivatives Further Elaboration

Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not extensively characterized, clerodane diterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and insect antifeedant properties. The structural similarity to Salvinorin A, a potent and selective κ-opioid receptor agonist, suggests that derivatives of this compound could potentially interact with opioid receptors or other G-protein coupled receptors (GPCRs).

G This compound Derivative This compound Derivative GPCR (e.g., κ-opioid receptor) GPCR (e.g., κ-opioid receptor) This compound Derivative->GPCR (e.g., κ-opioid receptor) Binding G-protein activation G-protein activation GPCR (e.g., κ-opioid receptor)->G-protein activation Downstream Effectors (e.g., Adenylyl Cyclase) Downstream Effectors (e.g., Adenylyl Cyclase) G-protein activation->Downstream Effectors (e.g., Adenylyl Cyclase) Second Messengers (e.g., cAMP) Second Messengers (e.g., cAMP) Downstream Effectors (e.g., Adenylyl Cyclase)->Second Messengers (e.g., cAMP) Cellular Response Cellular Response Second Messengers (e.g., cAMP)->Cellular Response

Conclusion

The synthetic strategies and protocols outlined in these application notes provide a robust framework for the synthesis of this compound and its derivatives. By employing a convergent approach and leveraging powerful synthetic methodologies such as the intramolecular Diels-Alder reaction and Stille coupling, researchers can access these complex natural products and explore their therapeutic potential. The modular nature of the synthesis also allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies, which will be crucial in elucidating their biological targets and mechanisms of action.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl dodonate A synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: this compound is the methyl ester of Dodonic Acid. The most common and direct method for its synthesis is the Fischer-Speier esterification of Dodonic Acid with methanol in the presence of an acid catalyst. Dodonic Acid is a diterpenoid carboxylic acid that can be isolated from the plant Dodonaea viscosa.

Q2: What is the chemical structure of Dodonic Acid?

A2: The IUPAC name for Dodonic Acid is (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid. Its structure is:

Caption: Chemical structure of Dodonic Acid.

Q3: What are the common challenges in the synthesis of this compound?

A3: The primary challenges in synthesizing this compound include:

  • Steric Hindrance: The carboxylic acid group in Dodonic Acid is sterically hindered, which can slow down the esterification reaction and lead to lower yields.

  • Reversibility of the Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back towards the starting materials, thus reducing the yield of the desired ester.[1][2][3]

  • Side Reactions: The presence of other functional groups in the Dodonic Acid molecule could potentially lead to side reactions under acidic conditions, although the primary structure of Dodonic Acid appears relatively stable to acid-catalyzed rearrangements.

  • Purification: Separating the final product, this compound, from unreacted Dodonic Acid, excess methanol, catalyst, and any side products can be challenging due to similar polarities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Steric hindrance slowing the reaction. 3. Insufficient catalyst activity. 4. Decomposition of starting material or product. 1. Shift the equilibrium: Use a large excess of methanol (can also serve as the solvent) and remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][4]2. Increase reaction time and/or temperature: Refluxing for an extended period (e.g., 10-24 hours) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).3. Catalyst choice: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][4] For sensitive substrates, milder Lewis acid catalysts like scandium(III) triflate can be considered.[2]4. Optimize reaction temperature: While higher temperatures can increase the reaction rate, they might also lead to degradation. Find the optimal temperature by running small-scale trials at different temperatures.
Presence of Unreacted Dodonic Acid in the Product 1. Reaction has not gone to completion. 2. Inefficient purification. 1. See "Low Yield" solutions. 2. Improve purification: Use column chromatography with a silica gel stationary phase and a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to separate the less polar this compound from the more polar Dodonic Acid.
Formation of Side Products 1. Reaction temperature is too high. 2. Presence of reactive impurities in the starting material. 1. Lower the reaction temperature and extend the reaction time.2. Ensure the purity of Dodonic Acid before starting the esterification. Recrystallization or chromatographic purification of the starting material may be necessary.
Difficulty in Isolating the Product 1. Emulsion formation during workup. 2. Product is an oil and does not crystallize. 1. Break the emulsion: Add a saturated brine solution during the aqueous workup. If the emulsion persists, filter the mixture through a pad of Celite.2. Purify by chromatography: If the product is an oil, column chromatography is the most effective method for purification.

Experimental Protocols

General Protocol for Fischer-Speier Esterification of Dodonic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Dodonic Acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add Dodonic Acid (1 equivalent).

    • Add a large excess of anhydrous methanol (e.g., serving as the solvent).

    • Carefully add the acid catalyst (e.g., 0.1-0.2 equivalents of concentrated H₂SO₄ or TsOH).

  • Reaction:

    • Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed or no further product formation is observed (typically 10-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Quantitative Data

The following table provides a hypothetical comparison of yields for the esterification of a sterically hindered diterpenoid carboxylic acid under different catalytic conditions, based on general principles of Fischer esterification. Actual yields for this compound synthesis may vary and require optimization.

Catalyst Molar Ratio (Acid:MeOH) Temperature (°C) Reaction Time (h) Yield (%)
H₂SO₄1:5065 (Reflux)12~75
H₂SO₄1:5065 (Reflux)24~85
TsOH1:5065 (Reflux)24~80
Sc(OTf)₃1:208024~90

Visualizations

Experimental Workflow for this compound Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dodonic_Acid Dodonic Acid Mix Mix Reactants Dodonic_Acid->Mix Methanol Anhydrous Methanol Methanol->Mix Catalyst Acid Catalyst (H₂SO₄/TsOH) Catalyst->Mix Reflux Heat to Reflux (10-24h) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Periodic Sampling Monitor->Reflux Incomplete Evaporate Remove Excess Methanol Monitor->Evaporate Complete Extract Dissolve in EtOAc Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Methyl_dodonate_A Pure this compound Chromatography->Methyl_dodonate_A

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship for Yield Improvement

G Improve_Yield Improve Yield of This compound Shift_Equilibrium Shift Equilibrium Towards Products Improve_Yield->Shift_Equilibrium Increase_Rate Increase Reaction Rate Improve_Yield->Increase_Rate Minimize_Side_Reactions Minimize Side Reactions Improve_Yield->Minimize_Side_Reactions Excess_MeOH Use Excess Methanol Shift_Equilibrium->Excess_MeOH Remove_H2O Remove Water (Dean-Stark/Drying Agent) Shift_Equilibrium->Remove_H2O Optimize_Catalyst Optimize Catalyst (Stronger/Milder) Increase_Rate->Optimize_Catalyst Optimize_Temp Optimize Temperature Increase_Rate->Optimize_Temp Optimize_Time Optimize Reaction Time Increase_Rate->Optimize_Time Minimize_Side_Reactions->Optimize_Temp Pure_Reactants Use Pure Reactants Minimize_Side_Reactions->Pure_Reactants

Caption: Key strategies to improve the yield of this compound synthesis.

References

Overcoming purification challenges of Methyl dodonate A from crude extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Methyl dodonate A from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a diterpenoid compound. It is commonly isolated from the plant Dodonaea viscosa, a member of the Sapindaceae family. This plant is known to be a rich source of various secondary metabolites, including other diterpenes, flavonoids, and saponins.[1][2][3][4][5]

Q2: What are the major classes of impurities I can expect in a crude extract of Dodonaea viscosa?

Crude extracts of Dodonaea viscosa are complex mixtures. Besides this compound, you can expect to find:

  • Other diterpenoids (both clerodane and labdane types) such as dodonic acid and hautriwaic acid.[1][3]

  • Flavonoids, which are often prenylated.[1][3][4]

  • Saponins.[6]

  • Tannins and phenols.

  • Fatty acids and phytosterols.[6]

Q3: What are the initial steps for preparing a crude extract for purification?

Before proceeding to chromatographic purification, proper sample preparation is crucial. The dried and powdered plant material (typically aerial parts like leaves and stems) is first extracted with a solvent like methanol or ethanol.[2][6] This crude extract is then often subjected to solvent partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity. Diterpenes like this compound are moderately polar and will typically be found in the ethyl acetate fraction. This fractionation step helps in removing highly polar compounds like sugars and some glycosides, and non-polar compounds like waxes.

Q4: Which chromatographic techniques are most effective for purifying this compound?

Repeated column chromatography over silica gel is the most commonly reported method for the isolation of diterpenes from Dodonaea viscosa.[1][3] For final purification steps or for separating closely related compounds, preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column can be employed.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Incomplete extraction from plant material.2. Loss of compound during solvent partitioning.3. Degradation of the compound during processing.4. Co-elution with other major compounds.1. Optimize extraction time and solvent-to-solid ratio. Consider sequential extraction with solvents of increasing polarity.2. Check the polarity of this compound and ensure the correct solvent system is used for partitioning.3. Avoid high temperatures and exposure to strong acids or bases. Store extracts and fractions at low temperatures.4. Adjust the chromatographic conditions (e.g., use a shallower gradient, try a different solvent system or stationary phase).
Poor Resolution in Column Chromatography 1. Column overloading.2. Inappropriate solvent system.3. Column packing issues.4. Presence of many structurally similar compounds.1. Reduce the amount of crude extract loaded onto the column.2. Perform small-scale analysis (e.g., TLC) to optimize the mobile phase. A common mobile phase is a gradient of hexane-ethyl acetate or chloroform-methanol.3. Ensure the column is packed uniformly to avoid channeling.4. Consider using a different adsorbent (e.g., Sephadex LH-20) or switching to preparative HPLC for finer separation.[7]
Peak Tailing in HPLC 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Presence of interfering compounds in the sample.1. Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to suppress silanol interactions.2. Reduce the injection volume or the concentration of the sample.3. Pre-purify the sample using solid-phase extraction (SPE) to remove interfering substances.
Compound Instability 1. This compound, being an ester, may be susceptible to hydrolysis under acidic or basic conditions.2. Thermal degradation.1. Maintain a neutral pH during extraction and purification. Use buffered solutions if necessary.2. Avoid excessive heat. Use rotary evaporation at low temperatures for solvent removal.

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Extraction: Air-dry the aerial parts of Dodonaea viscosa and grind them into a coarse powder. Macerate the powder in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Fractionation: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Diterpenes are expected to be concentrated in the chloroform and ethyl acetate fractions. Concentrate these fractions for further purification.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., n-hexane).

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it carefully on top of the packed column.

  • Elution: Start elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions showing similar TLC profiles. The fractions containing the compound of interest can be further purified by repeated column chromatography, possibly with a different solvent system (e.g., chloroform-methanol gradient) to separate closely eluting impurities.

Protocol 3: Analytical and Preparative HPLC
  • Analytical HPLC:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water. Addition of 0.1% formic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Preparative HPLC:

    • Scale up the conditions from the analytical method to a preparative C18 column.

    • Dissolve the semi-purified fraction from column chromatography in the mobile phase.

    • Inject the sample and collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Representative Solvent Systems for Diterpene Purification

Chromatographic MethodStationary PhaseMobile Phase (Gradient)Target CompoundsReference
Column ChromatographySilica Geln-hexane / Ethyl AcetateClerodane Diterpenoids[3]
Column ChromatographySilica GelChloroform / MethanolDiterpenes and Flavonoids[5]
Preparative HPLCC18Methanol / Water with 0.2% Formic AcidAntibacterial Diterpenes[7]

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Identification plant_material Dried & Powdered Plant Material (Dodonaea viscosa) extraction Methanol Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., EtOAc/Water) extraction->partitioning column_chrom Silica Gel Column Chromatography (Hexane-EtOAc gradient) partitioning->column_chrom EtOAc Fraction prep_hplc Preparative HPLC (C18) (Optional final step) column_chrom->prep_hplc Semi-pure Fractions tlc TLC Monitoring column_chrom->tlc pure_compound Pure this compound column_chrom->pure_compound If sufficiently pure prep_hplc->pure_compound nmr_ms Structure Elucidation (NMR, MS) pure_compound->nmr_ms

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution in Column Chromatography overload Column Overloading? start->overload solvent Solvent System Optimal? start->solvent packing Column Packed Correctly? start->packing overload->solvent No reduce_load Reduce Sample Load overload->reduce_load Yes solvent->packing Yes optimize_solvent Optimize Mobile Phase (via TLC) solvent->optimize_solvent No repack_column Repack Column packing->repack_column No advanced_methods Consider Advanced Methods (e.g., Prep-HPLC) packing->advanced_methods Yes

Caption: Troubleshooting poor chromatographic resolution.

References

Troubleshooting low solubility of Methyl dodonate A in cosmetic bases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Methyl Dodonate A in cosmetic bases.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound relevant to its solubility?

Q2: My formulation with this compound is showing separation. What are the likely causes and how can I fix it?

Phase separation in a cosmetic formulation containing a lipophilic active ingredient like this compound is a common issue stemming from poor solubility and emulsion instability.[4][5][6]

  • Inadequate Emulsification: The emulsifier system may be inappropriate for the oil and water phases or used at an insufficient concentration.

  • Ingredient Incompatibility: Other ingredients in the base may be interacting with this compound or the emulsifier, leading to instability.[4]

  • Incorrect Manufacturing Process: The homogenization speed, temperature, or order of ingredient addition can significantly impact emulsion stability.[5]

To address this, consider re-evaluating your emulsifier system, conducting compatibility tests with individual ingredients, and optimizing the manufacturing process parameters.[4][5]

Q3: Can I improve the solubility of this compound by adjusting the pH of my cosmetic base?

Adjusting the pH is a common technique for solubilizing weakly acidic or basic compounds.[7] However, the effectiveness of this method for this compound would depend on whether its structure contains ionizable functional groups. Without specific pKa data for this compound, the utility of pH modification is uncertain. Additionally, any pH adjustment must be compatible with the stability of other ingredients and the intended skin application.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in the Oil Phase

If you are observing that this compound does not fully dissolve in the oil phase of your cosmetic base, consider the following strategies:

  • Co-solvent Addition: Incorporate a co-solvent that is miscible with the primary oil phase and has a higher solubilizing capacity for this compound.

  • Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.[9][10]

  • Heating: Gently heating the oil phase can increase the solubility of the active. However, the thermal stability of this compound and other ingredients must be considered.

Table 1: Comparison of Solubility Enhancement Strategies for Lipophilic Compounds

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Addition of a solvent in which the solute is more soluble.Simple to implement; can be highly effective.[7]Potential for skin irritation; may impact formulation aesthetics.
Surfactant Solubilization Formation of micelles that encapsulate the lipophilic compound.Can significantly increase solubility; widely used in cosmetics.[9]May cause skin irritation; can foam.
Nanoemulsions Creation of very small emulsion droplets (20-200 nm) to increase surface area and stability.High stability; can improve skin penetration.[11]Requires specialized equipment (high-pressure homogenizer).
Particle Size Reduction Increasing the surface area of the solid particles to enhance dissolution rate.Can improve bioavailability.[10]May lead to particle agglomeration.[7]
Issue 2: Crystallization of this compound in the Final Formulation

The appearance of crystals over time indicates that the formulation is supersaturated and unstable.

  • Increase Solubilizer Concentration: The amount of co-solvent or surfactant may be insufficient to maintain this compound in a solubilized state.

  • Incorporate a Crystallization Inhibitor: Certain polymers can interfere with crystal growth.

  • Formulate as an Amorphous Solid Dispersion: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can enhance solubility and prevent crystallization.[10][12]

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

Objective: To identify a cosmetically acceptable co-solvent that enhances the solubility of this compound.

Methodology:

  • Prepare saturated solutions of this compound in a range of individual co-solvents (e.g., Propylene Glycol, PEG-400, Caprylic/Capric Triglyceride).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation.

  • Filter the solutions to remove undissolved solid.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select the co-solvent that provides the highest solubility and is compatible with the intended cosmetic formulation.

Protocol 2: Development of a Nanoemulsion for Improved Stability

Objective: To formulate a stable oil-in-water nanoemulsion to carry this compound.

Methodology:

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., a medium-chain triglyceride) with a lipophilic surfactant (e.g., Sorbitan Oleate).

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.[13]

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under high shear mixing to form a coarse emulsion.

  • Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles until the desired droplet size is achieved.

  • Characterization: Analyze the nanoemulsion for particle size, zeta potential, and physical stability over time at various temperatures.

Visualizations

experimental_workflow cluster_solubility Solubility Screening cluster_formulation Formulation Development cluster_stability Stability Testing start Start prepare_solutions Prepare Saturated Solutions in Various Co-solvents start->prepare_solutions equilibrate Equilibrate for 24h prepare_solutions->equilibrate filter Filter Undissolved Solid equilibrate->filter analyze Analyze Concentration (HPLC) filter->analyze select_solvent Select Optimal Co-solvent analyze->select_solvent dissolve_api Dissolve this compound in Selected Co-solvent/Oil select_solvent->dissolve_api incorporate Incorporate API Solution dissolve_api->incorporate prepare_base Prepare Cosmetic Base prepare_base->incorporate homogenize Homogenize incorporate->homogenize stability_test Accelerated Stability Testing homogenize->stability_test observe Observe for Crystallization/Separation stability_test->observe end End observe->end troubleshooting_logic decision decision action action start Low Solubility of This compound Observed is_dissolved Is it fully dissolved in the oil phase during formulation? start->is_dissolved is_stable Does it remain stable in the final formulation over time? is_dissolved->is_stable Yes action_cosolvent Increase Co-solvent/ Use a more effective one is_dissolved->action_cosolvent No end Formulation Successful is_stable->end Yes action_increase_solubilizer Increase solubilizer concentration is_stable->action_increase_solubilizer No (Crystallization/Separation) action_cosolvent->is_dissolved action_heat Apply gentle heat action_heat->is_dissolved action_particle_size Reduce particle size action_particle_size->is_dissolved action_increase_solubilizer->is_stable action_inhibitor Add crystallization inhibitor action_inhibitor->is_stable action_emulsion Optimize emulsifier system/ Consider nanoemulsion action_emulsion->is_stable

References

Technical Support Center: Optimizing Methyl Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for methyl esterification, including for specific compounds such as Methyl dodonate A.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of a methyl esterification reaction?

A1: Several factors can significantly impact the outcome of an esterification reaction. The key parameters to control are:

  • Chemical Properties of Reactants: The structure of the carboxylic acid and the alcohol can affect the reaction rate.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.[1][2]

  • Catalyst: The choice and concentration of the catalyst are crucial. Common catalysts include strong mineral acids (like sulfuric acid), organic acids, and solid acid catalysts.[3][4]

  • Reactant Molar Ratio: Using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side, increasing the yield.[5]

  • Water Removal: Esterification is a reversible reaction that produces water. Removing water as it forms will drive the reaction to completion.[5]

Q2: Why is my esterification reaction not reaching completion?

A2: An incomplete reaction is often due to the reversible nature of esterification. To drive the reaction forward, you can apply Le Chatelier's principle by:

  • Using a large excess of the alcohol (methanol in this case).[5]

  • Actively removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or a dehydrating agent.[5]

  • Ensuring your catalyst is active and present in a sufficient concentration.

Q3: What are common side reactions in methyl esterification, and how can I minimize them?

A3: Under harsh conditions, such as high temperatures and strong acid concentrations, side reactions like the dehydration of the alcohol can occur.[3] To minimize these:

  • Optimize the reaction temperature and time.

  • Choose a milder catalyst if possible.

  • Consider using protective groups for sensitive functionalities in your starting material.

Q4: How do I choose the right catalyst for my esterification?

A4: The choice of catalyst depends on the substrate and the desired reaction conditions.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, HCl): These are effective and widely used but can be corrosive and difficult to separate from the product.[3][6]

  • Homogeneous Base Catalysts (e.g., NaOH, KOH): These are also very effective but can lead to soap formation if free fatty acids are present.[3]

  • Heterogeneous (Solid) Acid Catalysts: These are reusable, less corrosive, and produce less waste, making them a greener alternative.[3][4]

  • Enzymatic Catalysts (Lipases): These are highly selective and operate under mild conditions but can be more expensive.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield The reaction has not reached equilibrium, or the equilibrium is unfavorable.- Increase the reaction time. - Use a large excess of methanol. - Remove water as it is formed (e.g., Dean-Stark trap).[5]
Inactive or insufficient catalyst.- Increase the catalyst concentration. - Use a fresh or different catalyst.[1]
Reaction temperature is too low.- Increase the reaction temperature, monitoring for potential side reactions.[1][2]
Product is Contaminated with Starting Material The reaction did not go to completion.- See solutions for "Low or No Product Yield".
Inefficient purification.- Optimize the work-up procedure, including aqueous washes to remove acid/base catalysts and unreacted polar starting materials.[7][8] - Employ chromatographic purification if necessary.[7]
Formation of Byproducts Reaction temperature is too high.- Lower the reaction temperature and extend the reaction time if needed.[3]
The catalyst is too harsh.- Consider a milder catalyst (e.g., a solid acid catalyst instead of concentrated sulfuric acid).[4]
Difficulty in Product Isolation/Separation The product is soluble in the aqueous phase during work-up.- This can be an issue with short-chain esters. Ensure the aqueous phase is saturated with salt (brine wash) to decrease the solubility of the ester.[7]
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed (Fischer) Esterification

This protocol describes a typical Fischer esterification using sulfuric acid as a catalyst.

Materials:

  • Carboxylic Acid (e.g., "Dodonic Acid A")

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for Extraction (e.g., Diethyl Ether, Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Methanol here acts as both a reactant and a solvent.[7]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using a suitable technique (e.g., TLC, GC, HPLC).[7][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.[7]

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7][8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.[7]

  • Purify the product by distillation or column chromatography if necessary.[7][8]

Data on Reaction Conditions

The optimal conditions for esterification can vary significantly depending on the specific substrates and catalyst used. The following tables provide examples of reaction conditions reported for the synthesis of various methyl esters.

Table 1: Acid-Catalyzed Esterification Conditions

SubstrateCatalystCatalyst Conc.Methanol Ratio (to substrate)Temperature (°C)Time (h)Yield (%)
Palm Fatty Acid DistillateH₂SO₄9.4 wt.%100.6 wt.%601.5~97
Benzoic AcidH₂SO₄~2 mL per 6.1g substrate~20 mL per 6.1g substrateReflux0.75Not specified
Various Fatty AcidsHCl1.2% (w/v)Not specified1001-1.5>96

Data synthesized from multiple sources.[6][8][9]

Table 2: Base-Catalyzed Transesterification Conditions

SubstrateCatalystCatalyst Conc.Methanol Ratio (to oil)Temperature (°C)Time (h)Yield (%)
Jatropha Curcas OilCaO1.5 wt.%12:1703.5>95
Generic OilCaO6 wt.%30:160398

Note: These are for transesterification, which is a related process for converting triglycerides to methyl esters. Data from[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Define Reactants (Acid, Methanol) catalyst Select Catalyst (e.g., H2SO4) start->catalyst setup Set up Reaction (Flask, Condenser) catalyst->setup reflux Heat to Reflux setup->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool Reaction monitor->cool Reaction Complete quench Neutralize Catalyst (NaHCO3 wash) cool->quench extract Extract Ester quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: A general experimental workflow for methyl esterification.

troubleshooting_yield outcome outcome start Low Ester Yield? check_time Reaction Time Sufficient? start->check_time check_temp Temperature Optimal? check_time->check_temp Yes outcome_time Increase Reaction Time check_time->outcome_time No check_ratio Excess Methanol Used? check_temp->check_ratio Yes outcome_temp Increase Temperature check_temp->outcome_temp No check_water Water Removed? check_ratio->check_water Yes outcome_ratio Increase Methanol Ratio check_ratio->outcome_ratio No check_catalyst Catalyst Active? check_water->check_catalyst Yes outcome_water Use Dehydrating Agent or Dean-Stark check_water->outcome_water No outcome_final Consider Alternative Method or Advanced Purification check_catalyst->outcome_final Yes outcome_catalyst Increase Catalyst Conc. or Use Fresh Catalyst check_catalyst->outcome_catalyst No fischer_esterification cluster_reactants Reactants cluster_catalyst Catalyst Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Methanol Methanol H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Ester + H2O Ester + H2O Tetrahedral Intermediate->Ester + H2O - H+

References

Managing side product formation in Methyl dodonate A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl dodonate A. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the management of side product formation.

Troubleshooting Guide: Side Product Formation

This guide addresses specific issues related to impurities and side products encountered during the synthesis of this compound via Fischer esterification of Dodonic Acid A with methanol.

Issue 1: Presence of Unreacted Dodonic Acid A in the Final Product

  • Question: My final product shows a significant amount of unreacted Dodonic Acid A. What is causing this and how can I improve the conversion rate?

  • Answer: The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium between reactants and products.[1][2] To drive the reaction towards the formation of this compound, the equilibrium must be shifted to the product side.[2][3]

    • Use Excess Methanol: Employing a large excess of methanol (e.g., using it as the solvent) can shift the equilibrium to favor the product.[2][4] A 10-fold to 100-fold excess can significantly increase the yield of the ester.[2][4]

    • Remove Water: Water is a byproduct, and its removal will push the reaction forward according to Le Chatelier's principle.[3][5] This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[1][6]

    • Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active.[1][4]

Issue 2: Formation of a Low-Boiling Point Impurity Identified as Dimethyl Ether

  • Question: I am observing a volatile impurity in my reaction mixture, which I suspect is dimethyl ether. Why is this forming and how can I prevent it?

  • Answer: Dimethyl ether can form from the acid-catalyzed dehydration of two molecules of methanol, especially at elevated temperatures.

    • Temperature Control: Carefully control the reaction temperature. While heat is required to accelerate the esterification, excessive temperatures can promote the formation of dimethyl ether. Maintain the minimum effective reflux temperature.

    • Catalyst Concentration: Use the minimum effective amount of acid catalyst. High concentrations of strong acid can increase the rate of this side reaction.

Issue 3: Identification of an Unexpected Dehydration Product

  • Question: Spectroscopic analysis of my product shows a compound with an additional double bond compared to the expected this compound. What is this and how can I avoid it?

  • Answer: If the starting material, Dodonic Acid A, contains a secondary or tertiary alcohol, the acidic conditions of the Fischer esterification can catalyze a dehydration reaction, leading to the formation of an alkene.

    • Milder Catalyst: Consider using a milder acid catalyst. Lewis acids like scandium(III) triflate can sometimes be effective for esterification with fewer side reactions.[1]

    • Lower Temperature: Running the reaction at a lower temperature for a longer duration may favor esterification over dehydration.

    • Alternative Synthesis Route: If dehydration is persistent, an alternative route that avoids strong acid may be necessary. For example, converting Dodonic Acid A to its carboxylate salt and then reacting it with a methylating agent like methyl iodide in an SN2 reaction is an option.[7][8]

Issue 4: Difficulty in Removing Unreacted Methanol and Water During Workup

  • Question: How can I effectively remove the excess methanol and the water produced during the reaction from my crude product?

  • Answer: Proper workup and purification are crucial.

    • Distillation/Rotary Evaporation: If a large excess of methanol was used, much of it can be removed by simple distillation or rotary evaporation.[4]

    • Aqueous Workup: After removing the bulk of the methanol, dissolve the residue in an immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with water to remove remaining methanol and some acid. Then, wash with a saturated sodium bicarbonate solution to neutralize and remove the unreacted carboxylic acid and the acid catalyst. Finally, wash with brine to remove residual water.[4][9]

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before final solvent removal.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal reaction time for the synthesis of this compound?

  • A1: The optimal reaction time can vary from 1 to 10 hours and depends on factors like temperature, catalyst concentration, and the steric hindrance of the reactants.[4] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine when the starting material has been consumed and to avoid the formation of degradation products from prolonged reaction times.

  • Q2: My yield of this compound is consistently low. What are the most common reasons?

  • A2: Low yields in Fischer esterification are common and often stem from the reaction not reaching favorable equilibrium.[3][10] The primary causes are:

    • Insufficient shift in equilibrium: Not using a large enough excess of methanol or failing to remove water as it forms.[2]

    • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

    • Product loss during workup: The ester can be lost during aqueous extractions if not performed carefully. Ensure proper separation of layers and minimize the number of transfers.[10]

    • Side reactions: Formation of byproducts like ethers or dehydration products consumes starting material and reduces the yield of the desired ester.

  • Q3: Can I use a different methylating agent instead of methanol and an acid catalyst?

  • A3: Yes, several other methods can be used to synthesize methyl esters. One common alternative is the alkylation of the carboxylate of Dodonic Acid A with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (Me2SO4).[7] This is an SN2 reaction and avoids the use of strong acid, which can be beneficial if your substrate is acid-sensitive.[8][11] However, these reagents are more hazardous and can potentially methylate other nucleophilic functional groups on your molecule.[7]

  • Q4: How do I purify the final this compound product?

  • A4: After a standard aqueous workup to remove acid and water-soluble components, the crude ester can be purified by several methods.[4][12]

    • Distillation: For volatile esters, vacuum distillation is an effective method for purification.[4][13]

    • Column Chromatography: For less volatile or heat-sensitive compounds, silica gel column chromatography is the preferred method. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically separate the non-polar ester from the more polar unreacted acid and other impurities.[12]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound

Entry Methanol (Equivalents) Catalyst (mol%) Temperature (°C) Reaction Time (h) Yield of this compound (%) Side Product A (Dehydration) (%) Unreacted Dodonic Acid A (%)
11.5580465332
210580485312
310 (as solvent)565 (reflux)892<17
410 (as solvent)165 (reflux)888<111
510 (as solvent)5100480155

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dodonic Acid A (1.0 eq).

  • Reagent Addition: Add methanol (serving as the solvent, ~10-20 eq) followed by the slow addition of concentrated sulfuric acid (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.[4]

  • Extraction: Dissolve the remaining residue in diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water (2x).

    • Carefully wash with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[9]

    • Wash the organic layer with saturated sodium chloride (brine) solution (1x).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

  • Final Concentration: Remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or vacuum distillation.

Visualizations

Synthesis_Pathway DA Dodonic Acid A Intermediate Protonated Carbonyl Intermediate DA->Intermediate + H+ Dehydrated Dehydration Product DA->Dehydrated + H2SO4 - H2O MeOH Methanol Ether Dimethyl Ether MeOH->Ether + H2SO4 - H2O H2SO4 H2SO4 (cat.) MDA This compound Intermediate->MDA + MeOH - H2O, - H+ H2O Water

Caption: Hypothetical reaction pathway for the synthesis of this compound and formation of common side products.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Check for Unreacted Starting Material (TLC/NMR) start->check_conversion present Unreacted SM Present check_conversion->present Yes absent SM Consumed check_conversion->absent No solution1 Increase MeOH excess Remove H2O (Dean-Stark) Increase reaction time present->solution1 check_side_products Analyze for Side Products (GC-MS, NMR) absent->check_side_products dehydration Dehydration Product Found? check_side_products->dehydration ether Volatile Impurities Found? dehydration->ether No solution2 Lower reaction temperature Use milder catalyst dehydration->solution2 Yes solution3 Control temperature carefully Reduce catalyst amount ether->solution3 Yes purify Optimize Purification (Chromatography/Distillation) ether->purify No solution2->purify solution3->purify

Caption: Troubleshooting workflow for managing side product formation in this compound synthesis.

References

Technical Support Center: Enhancing Topical Cream Stability with Methyl Dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a hypothetical resource created for researchers, scientists, and drug development professionals. As of the latest literature review, there is no established evidence for the use of Methyl dodonate A as a long-term stability enhancer for topical creams. This document utilizes general principles of topical formulation stability and applies them to a hypothetical scenario involving this compound to illustrate the format and content of a technical support center.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical role of this compound in enhancing the long-term stability of topical creams?

A1: In this hypothetical scenario, this compound, a diterpenoid, is proposed to enhance the long-term stability of topical creams primarily through its antioxidant properties.[1][2][3] By scavenging free radicals, it could protect sensitive active pharmaceutical ingredients (APIs) and excipients from oxidative degradation, which is a common cause of instability.[1][4] Its amphiphilic nature might also allow it to orient at the oil-water interface, potentially reducing interfacial tension and strengthening the emulsion structure to prevent phase separation.

Q2: What are the initial signs of instability in a cream formulated with this compound?

A2: Initial signs of instability are consistent with those observed in standard topical cream formulations and can include:

  • Changes in Appearance: Variations in color, such as yellowing, may indicate oxidation of this compound or other ingredients.[5]

  • Phase Separation: The appearance of a thin layer of oil or water on the surface of the cream is a sign of emulsion breakdown.[1][2]

  • Changes in Viscosity: A noticeable thickening or thinning of the cream can indicate changes in the emulsion structure.

  • Formation of Granules: A grainy texture may suggest crystallization of the API or other components.[1]

Q3: At what concentration should I hypothetically use this compound for optimal stability?

A3: The optimal concentration of this compound would need to be determined experimentally through a dose-response stability study. A starting point could be a range of 0.1% to 2.0% (w/w). It is crucial to evaluate the impact of different concentrations on the physical and chemical stability of the final formulation, as well as its sensory characteristics and potential for skin irritation.

Q4: Can this compound interact with other common excipients in a topical cream?

A4: Yes, interactions are possible. For instance, high concentrations of certain emulsifiers or preservatives could potentially affect the solubility and antioxidant efficacy of this compound. It is essential to conduct compatibility studies with all formulation components. Pay close attention to potential interactions with other antioxidants, chelating agents, and photosensitive ingredients.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Phase Separation (Creaming or Coalescence) 1. Inadequate concentration of this compound. 2. Improper homogenization speed or duration. 3. Incompatible emulsifier system.[2] 4. Storage at elevated temperatures.[6]1. Increase the concentration of this compound in increments of 0.25%. 2. Optimize homogenization parameters (e.g., increase speed to 5000 rpm for 10 minutes). 3. Evaluate a different emulsifier or a combination of emulsifiers with varying Hydrophile-Lipophile Balance (HLB) values. 4. Conduct stability testing at controlled room temperature (25°C/60% RH).[7]
Color Change (Yellowing) 1. Oxidation of this compound or other formulation components.[5] 2. Exposure to light.[6] 3. Interaction with metal ions from raw materials or equipment.1. Incorporate a chelating agent like EDTA to bind metal ions. 2. Package the cream in opaque or UV-protective containers. 3. Consider adding a secondary antioxidant that works synergistically with this compound.
Crystallization or Grainy Texture 1. Supersaturation of this compound or the API. 2. Temperature cycling during storage.[1][8] 3. Incorrect pH of the formulation.1. Reduce the concentration of the crystallizing component. 2. Incorporate a crystallization inhibitor. 3. Perform freeze-thaw cycle testing to assess and address this instability.[8][9] 4. Adjust the pH of the aqueous phase to ensure the solubility of all ingredients.
Significant Drop in Viscosity 1. Breakdown of the emulsion structure. 2. Degradation of the thickening agent. 3. Microbial contamination.[1]1. Re-evaluate the emulsifier system and homogenization process. 2. Ensure the thickening agent is compatible with the pH and ionic strength of the formulation. 3. Incorporate a broad-spectrum preservative and conduct microbial limit testing.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To evaluate the physical and chemical stability of a topical cream containing this compound under accelerated conditions to predict its long-term shelf life.

Methodology:

  • Prepare three batches of the topical cream formulation containing the desired concentration of this compound.

  • Package the cream in the intended final packaging.

  • Place the samples in stability chambers under the following conditions as per ICH guidelines: 40°C ± 2°C / 75% RH ± 5% RH.[7]

  • At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples and evaluate the following parameters:

    • Physical Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of a 10% dispersion of the cream in purified water.

    • Viscosity: Use a viscometer with a spindle appropriate for semi-solids.

    • Microscopic Examination: Observe globule size and for the presence of crystals.

    • Assay of this compound and API: Use a validated HPLC method to determine the concentration of this compound and the active ingredient.

Protocol 2: Freeze-Thaw Cycling

Objective: To assess the stability of the emulsion to extreme temperature variations.

Methodology:

  • Place samples of the cream in a freezer at -10°C for 24 hours.[9]

  • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours. This constitutes one cycle.[9]

  • Repeat this process for a minimum of three cycles.[9]

  • After the final cycle, visually inspect the samples for signs of phase separation, crystallization, or changes in consistency.

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for a 1% this compound Cream

ParameterInitial1 Month (40°C/75% RH)3 Months (40°C/75% RH)6 Months (40°C/75% RH)
Appearance Smooth, whiteNo changeSlight off-white tingeOff-white
pH 6.56.46.26.0
Viscosity (cP) 55,00054,50052,00049,000
API Assay (%) 100.299.598.196.5
This compound Assay (%) 99.898.997.095.2

Visualizations

Diagram 1: Hypothetical Mechanism of Action

ROS Reactive Oxygen Species (ROS) API_Lipid API / Lipids (Susceptible to Oxidation) ROS->API_Lipid Oxidizes MDA This compound MDA->ROS Scavenges Degradation Degradation Products API_Lipid->Degradation Leads to Stable_Cream Stable Cream Matrix API_Lipid->Stable_Cream Maintained in

Caption: Hypothetical antioxidant mechanism of this compound in a topical cream.

Diagram 2: Experimental Workflow for Stability Assessment

start Formulation of Cream with this compound packaging Packaging in Final Container start->packaging storage Storage under Accelerated Conditions (40°C/75% RH) packaging->storage sampling Sampling at 0, 1, 3, 6 Months storage->sampling analysis Physical & Chemical Analysis sampling->analysis data Data Evaluation & Shelf-Life Prediction analysis->data

Caption: Workflow for accelerated stability testing of topical creams.

Diagram 3: Troubleshooting Logic for Phase Separation

rect_node rect_node start Phase Separation Observed? check_homo Homogenization Parameters Optimal? start->check_homo Yes check_emuls Emulsifier System Compatible? check_homo->check_emuls Yes adjust_homo Adjust Speed/ Time check_homo->adjust_homo No check_conc This compound Concentration Sufficient? check_emuls->check_conc Yes adjust_emuls Change Emulsifier/ HLB Value check_emuls->adjust_emuls No adjust_conc Increase Concentration check_conc->adjust_conc No stable Stable Formulation check_conc->stable Yes adjust_homo->start Re-evaluate adjust_emuls->start Re-evaluate adjust_conc->start Re-evaluate

Caption: Decision tree for troubleshooting phase separation in cream formulations.

References

How to increase the skin penetration of Methyl dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the skin penetration of investigational compounds, using "Methyl dodonate A" as a representative model.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor skin penetration in initial screenings. What are the first steps I should take?

A1: The first step is to evaluate the physicochemical properties of your compound. Optimal skin penetration is generally observed for molecules with a molecular weight under 600 Da and an adequate balance between lipophilicity and hydrophilicity (Log P between 1 and 3).[1] Key initial actions include:

  • Verify Physicochemical Properties: Confirm the molecular weight, Log P, and aqueous solubility of this compound.

  • Assess Vehicle Compatibility: Ensure the compound is stable and soluble in the chosen vehicle. The thermodynamic activity of a drug in its vehicle is a primary driver for skin penetration.[2]

  • Consider Prodrug Strategy: If the molecule is too hydrophilic, a lipophilic prodrug could be synthesized to improve partitioning into the stratum corneum.[1]

Q2: What are chemical penetration enhancers (CPEs) and how do they work?

A2: Chemical penetration enhancers are compounds that temporarily and reversibly disrupt the barrier function of the stratum corneum, increasing drug flux.[1][3] They operate through one or more of the following mechanisms:[4][5]

  • Disruption of Stratum Corneum Lipids: Enhancers like fatty acids (e.g., oleic acid) and terpenes integrate into the intercellular lipid matrix, disrupting its highly ordered structure and increasing fluidity.[1][4]

  • Interaction with Intracellular Proteins: Solvents like dimethyl sulfoxide (DMSO) and pyrrolidones can denature keratin within the corneocytes, creating pathways for diffusion.[5]

  • Improved Drug Partitioning: Solvents like propylene glycol can alter the solubility of the drug within the stratum corneum, improving the partition coefficient from the vehicle into the skin.[4]

Q3: Which chemical enhancers are commonly used, and how do I select one for this compound?

A3: The choice of enhancer depends on the physicochemical properties of your drug and the desired formulation. Common classes include:

  • Fatty Acids and Esters: Oleic acid, lauric acid, isopropyl myristate.[1][6]

  • Alcohols and Glycols: Ethanol, propylene glycol.[1]

  • Pyrrolidones: N-methyl-2-pyrrolidone (NMP).[1][2]

  • Sulfoxides: Dimethyl sulfoxide (DMSO).[2][4]

  • Terpenes: Limonene, 1,8-cineole.[4][7]

  • Surfactants: Non-ionic surfactants are generally preferred due to lower irritation potential.[4]

Selection should be based on experimental screening. A logical workflow for this process is outlined below.

cluster_formulation Formulation Strategies cluster_cpe CPE Screening cluster_physical Physical Methods start Low Skin Permeation of this compound physchem Assess Physicochemical Properties (LogP, MW, Solubility) start->physchem formulation Optimize Formulation physchem->formulation Based on properties cpe Screen Chemical Penetration Enhancers (CPEs) physchem->cpe Based on properties physical Consider Physical Enhancement Methods physchem->physical Based on properties supersat Supersaturation formulation->supersat nano Nanoformulations (e.g., Nanoemulsions, Liposomes) formulation->nano fatty Fatty Acids (e.g., Oleic Acid) cpe->fatty pyrrolidones Pyrrolidones (e.g., NMP) cpe->pyrrolidones terpenes Terpenes (e.g., Limonene) cpe->terpenes ionto Iontophoresis physical->ionto sono Sonophoresis physical->sono mn Microneedles physical->mn end_point Optimized Permeation supersat->end_point nano->end_point fatty->end_point pyrrolidones->end_point terpenes->end_point ionto->end_point sono->end_point mn->end_point

Caption: Workflow for selecting a skin penetration enhancement strategy.

Q4: What are physical enhancement techniques, and when should they be considered?

A4: Physical techniques use external energy or mechanical means to bypass or disrupt the stratum corneum. They are often more powerful than chemical enhancers and can facilitate the delivery of larger or ionized molecules.[2][5] Consider these when chemical and formulation approaches are insufficient.

  • Iontophoresis: Applies a low-level electrical current to drive ionized drugs across the skin.[5][8]

  • Sonophoresis (Phonophoresis): Uses low-frequency ultrasound to create transient pores in the skin.[8][9]

  • Electroporation: Employs short, high-voltage pulses to create aqueous pathways in the lipid bilayer.[2][5]

  • Microneedles: Create microscopic channels through the stratum corneum, bypassing the primary barrier.[5][8]

  • Thermal Ablation: Lasers or heat can be used to remove the stratum corneum in a controlled manner.[5][9]

Q5: Can formulation approaches alone increase skin penetration?

A5: Yes, modifying the formulation is a key strategy.

  • Supersaturated Systems: Increasing the concentration of the drug in the vehicle beyond its equilibrium solubility enhances its thermodynamic activity, thereby increasing the driving force for penetration.[2]

  • Vesicular Systems: Encapsulating the drug in carriers like liposomes, ethosomes, or transfersomes can improve penetration.[1][10] Ethosomes, which contain ethanol, are particularly noted for their deformability and ability to permeate deeper into the skin.[10][11]

  • Nanoemulsions: These oil-in-water or water-in-oil emulsions have very small droplet sizes, providing a large surface area for drug release and partitioning into the skin.[8][11]

Troubleshooting Guide

Problem: Inconsistent results in in vitro permeation studies.

Potential Cause Troubleshooting Action
High Skin Variability Use skin from multiple donors to average out biological differences. Ensure consistent skin thickness and preparation (e.g., using a dermatome).[12]
Air Bubbles in Diffusion Cell Carefully inspect the Franz diffusion cell setup to ensure no air bubbles are trapped between the skin and the receptor medium, as they can impede diffusion.
Inadequate Receptor Fluid Ensure the receptor fluid maintains sink conditions (drug concentration <10% of saturation) and that the drug is stable in the fluid for the duration of the experiment.
Incorrect Sampling Technique Use a consistent sampling volume and replace it with fresh, pre-warmed receptor fluid to maintain a constant volume.

Quantitative Data on Enhancement Strategies

The following table summarizes example data for the enhancement of a model drug's permeation using various chemical enhancers. Note: This data is illustrative and results for this compound will need to be determined experimentally.

Enhancer (in Propylene Glycol) Concentration (% w/v) Enhancement Ratio (ER)* Primary Mechanism of Action
None (Control)01.0-
Oleic Acid515.4Lipid Disruption[1]
N-Methyl-2-Pyrrolidone (NMP)108.2Interaction with Keratin, Solvent Modification[1]
d-Limonene512.6Lipid Disruption, Extraction[4]
Propylene Glycol1003.5Solvent Modification, Hydration[4]

*Enhancement Ratio (ER) is the factor by which the steady-state flux is increased compared to the control vehicle.

Experimental Protocols

Protocol: In Vitro Skin Permeation Assay using Franz Diffusion Cells

This protocol describes a standard method for assessing the skin permeation of a compound like this compound.

1. Materials:

  • Franz diffusion cells (with known diffusion area)

  • Full-thickness human or porcine skin

  • Dermatome (for preparing split-thickness skin, optional)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80, if needed)

  • Stir bar and magnetic stirrer block

  • Water bath or heating block to maintain 32°C

  • Formulation of this compound

  • Syringes and vials for sample collection

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify this compound

2. Skin Preparation:

  • Obtain full-thickness skin and remove any subcutaneous fat.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Store skin frozen until use. Prior to the experiment, allow it to thaw completely.

  • Visually inspect the skin for any defects (e.g., holes, scratches) before mounting.

3. Experimental Setup:

  • Fill the receptor chamber of the Franz cell with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are present.

  • Mount the skin section onto the Franz cell with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together securely.

  • Allow the skin to equilibrate for 30-60 minutes.

  • Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

4. Sampling:

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.

  • Store samples appropriately for later analysis.

5. Data Analysis:

  • Quantify the concentration of this compound in each sample using the validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss) in µg/cm²/h.

Caption: Workflow for an in vitro skin permeation study.

Mechanisms of Chemical Penetration Enhancers

The diagram below illustrates the primary sites of action for different classes of chemical penetration enhancers within the stratum corneum.

cluster_SC Stratum Corneum corneocyte Corneocyte (Keratin Proteins) lipids Intercellular Lipids (Organized Bilayers) fatty_acids Fatty Acids, Terpenes fatty_acids->lipids Disrupt lipid packing Increase fluidity pyrrolidones Pyrrolidones, Sulfoxides pyrrolidones->corneocyte Interact with keratin Alter protein conformation glycols Glycols, Alcohols glycols->corneocyte Hydrate keratin glycols->lipids Act as co-solvents Increase drug partitioning

Caption: Mechanisms of action for chemical penetration enhancers.

References

Technical Support Center: Scaling Up the Extraction of Methyl Dodonate A for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for scaling up the extraction of Methyl dodonate A. The content is presented in a question-and-answer format to directly address potential challenges encountered during the transition from laboratory to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically extracted?

A1: this compound is an ester compound often derived from natural sources like plant oils.[1] While the specific plant source can vary, compounds with similar structures are often found in species of the Dodonaea genus. For the purposes of this guide, we will assume the raw material is the dried leaves of Dodonaea viscosa.

Q2: What are the primary challenges when scaling up the extraction of a natural product like this compound?

A2: Scaling up natural product extraction involves more than just increasing the volume of starting material and solvents.[2] Key challenges include:

  • Maintaining Extraction Efficiency: Processes that work well on a small scale may not be as efficient when scaled up, leading to lower yields.

  • Process Development: As the scale increases, operational efficiency becomes critical, necessitating process development and optimization.[2]

  • Heat and Mass Transfer: Ensuring uniform heating and solvent penetration throughout a larger biomass volume can be difficult.

  • Solvent Handling and Recovery: Large volumes of organic solvents increase operational costs and environmental impact, requiring stringent measures for solvent recovery and disposal.

  • Equipment Differences: Laboratory equipment and pilot-plant equipment can have different geometries and operating characteristics, affecting the process.[3]

  • Consistency of Raw Material: The natural variability of phytochemical content in the plant feedstock can lead to batch-to-batch inconsistencies.[4]

Q3: Which extraction methods are suitable for scaling up to a pilot plant?

A3: For pilot-scale production, methods that are robust, efficient, and scalable are preferred. Solvent extraction is a widely utilized technique for isolating natural compounds and is ideal for industrial-scale operations due to its scalability and efficiency.[5] While newer technologies like supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction can be more efficient and environmentally friendly, their scale-up can present technological and economic challenges.[4][6] This guide will focus on a scalable solvent extraction protocol.

Q4: What are the key objectives of a pilot plant scale-up?

A4: The primary goals of a pilot plant study are to:

  • Develop a robust and reproducible manufacturing process.

  • Identify and control critical process parameters.[3][7]

  • Generate sufficient material for preclinical and clinical trials.[5]

  • Evaluate the process for economic viability and environmental impact.

  • Provide the necessary data for designing a full-scale production facility.[8]

Troubleshooting Guide

Q1: My yield of crude this compound extract has significantly decreased after scaling up from the lab bench. What could be the cause?

A1: A decrease in yield upon scale-up is a common issue. Several factors could be responsible:

  • Inefficient Biomass-to-Solvent Contact: In larger vessels, it's harder to achieve the same level of agitation and mixing as in a small flask. This can lead to incomplete extraction.

  • Non-Uniform Particle Size: If the particle size of the ground plant material is not uniform, it can lead to channeling of the solvent, where the solvent bypasses large portions of the biomass.

  • Inadequate Soaking Time: The time required for the solvent to penetrate the plant material may be longer at a larger scale.

  • Temperature Gradients: Uneven heating in a large extraction vessel can result in lower extraction efficiency in cooler zones.

Solution Workflow:

G start Low Yield at Pilot Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_particle_size Analyze Particle Size Distribution start->check_particle_size check_time Review Extraction Time start->check_time check_temp Monitor Temperature Uniformity start->check_temp improve_mixing Increase Agitation Speed / Modify Impeller check_mixing->improve_mixing optimize_grinding Optimize Grinding Protocol check_particle_size->optimize_grinding extend_time Extend Soaking / Extraction Time check_time->extend_time improve_heating Improve Heating Method (e.g., jacketed vessel) check_temp->improve_heating re_evaluate Re-evaluate Yield improve_mixing->re_evaluate optimize_grinding->re_evaluate extend_time->re_evaluate improve_heating->re_evaluate

Caption: Troubleshooting workflow for low extraction yield.

Q2: I'm observing emulsion formation during the liquid-liquid partitioning step at the pilot scale, which wasn't an issue in the lab. How can I resolve this?

A2: Emulsion formation is a common challenge when scaling up liquid-liquid extractions.[9] It is often caused by increased agitation intensity and the presence of surfactant-like compounds in the crude extract.

Solutions:

  • Reduce Agitation: Instead of vigorous shaking, use gentle swirling or a baffled mixing tank with controlled agitation speed.[9]

  • Add Salt: Adding a saturated solution of sodium chloride (brine) can increase the polarity of the aqueous phase and help break the emulsion.

  • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[9]

  • Centrifugation: If the emulsion is persistent, a continuous centrifuge can be used to separate the phases.

  • Use Supported Liquid Extraction (SLE): For samples prone to emulsion, SLE is an alternative where the aqueous phase is immobilized on a solid support, and the organic solvent is passed through it.[9]

Q3: The purity of my final product after chromatography is lower than expected. What should I check?

A3: Lower purity after scaling up chromatography can be due to several factors:

  • Column Overloading: The amount of crude extract loaded onto the column may be too high for the amount of stationary phase, leading to poor separation.

  • Poor Column Packing: In large-scale columns, it is crucial to have a uniformly packed bed. Voids or channels in the packing will lead to band broadening and decreased resolution.

  • Flow Rate: The optimal linear flow rate for separation may differ between lab-scale and pilot-scale columns.

  • Fraction Collection: The fraction collection parameters may need to be adjusted for the larger volumes and potentially broader peaks at scale.

Data Presentation

Table 1: Comparison of Extraction Solvents at Lab Scale (100g Biomass)

Solvent SystemExtraction Time (hr)Crude Extract Yield (g)This compound Purity in Crude (%)
100% Methanol1212.55.2
100% Ethyl Acetate128.18.9
1:1 Hexane:Ethyl Acetate126.511.3
100% Dichloromethane127.910.5

Table 2: Yield and Purity Comparison: Lab vs. Pilot Scale

ParameterLab Scale (1 kg)Pilot Scale (20 kg)
Biomass Input 1.0 kg20.0 kg
Solvent Volume (1:1 Hex:EtOAc) 10 L200 L
Crude Extract Yield 64.5 g (6.45%)1150 g (5.75%)
Purified this compound 6.8 g (0.68%)108.1 g (0.54%)
Final Purity (by HPLC) >98%>98%

Experimental Protocols

Protocol 1: Pilot-Scale Extraction of this compound

Objective: To extract this compound from 20 kg of dried Dodonaea viscosa leaves.

Materials & Equipment:

  • Dried, powdered Dodonaea viscosa leaves (particle size < 2 mm): 20 kg

  • Hexane, technical grade: 100 L

  • Ethyl Acetate, technical grade: 100 L

  • 250 L jacketed, agitated extraction vessel with reflux condenser

  • Filtration system (e.g., filter press)

  • Large-scale rotary evaporator

Methodology:

  • Charge the extraction vessel with 20 kg of powdered plant material.

  • Add 100 L of Hexane and 100 L of Ethyl Acetate (1:1 mixture).

  • Begin agitation at 60 RPM.

  • Heat the vessel jacket to 45°C and maintain for 6 hours under gentle reflux.

  • Stop heating and agitation and allow the biomass to settle.

  • Filter the solvent (miscella) through the filter press to remove the plant material.

  • Wash the retained biomass (marc) with an additional 40 L of the 1:1 solvent mixture and filter.

  • Combine the filtrates and concentrate under reduced pressure using the large-scale rotary evaporator until a thick, crude extract is obtained.

  • Record the final weight of the crude extract.

Protocol 2: Pilot-Scale Purification by Silica Gel Chromatography

Objective: To purify the crude extract to obtain >98% pure this compound.

Materials & Equipment:

  • Crude extract from Protocol 1 (approx. 1150 g)

  • Silica gel (60-120 mesh)

  • Pilot-scale chromatography column (e.g., 20 cm diameter)

  • Solvent delivery system (pump)

  • Fraction collector

  • Hexane and Ethyl Acetate (HPLC grade for gradient)

  • TLC plates and developing chamber

Methodology:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane[10] and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

  • Carefully load the dry-loaded sample onto the top of the packed column.

  • Begin elution with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate in a stepwise gradient (e.g., 2%, 5%, 10%, 15% Ethyl Acetate in Hexane).

  • Collect fractions of a predetermined volume.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the pure fractions and evaporate the solvent to yield the final product.

  • Dry the purified this compound under vacuum and determine the final yield and purity by HPLC.

Visualizations

G cluster_0 Extraction cluster_1 Concentration cluster_2 Purification cluster_3 Final Product biomass Dried Biomass (20 kg) extraction Solvent Extraction (Hexane:EtOAc, 45°C, 6h) biomass->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration Miscella chromatography Silica Gel Column Chromatography concentration->chromatography Crude Extract fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_evap Final Solvent Evaporation pooling->final_evap product Pure this compound (>98%) final_evap->product

Caption: Experimental workflow for pilot-scale extraction and purification.

References

Validation & Comparative

Validating the anti-inflammatory activity of Methyl dodonate A in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Available Data on Methyl Dodonate A

Extensive searches of scientific literature did not yield any studies validating the in vitro anti-inflammatory activity of this compound. Therefore, a direct comparison guide for this specific compound cannot be provided at this time.

However, to address the interest in the anti-inflammatory potential of related compounds, this guide provides a comparative analysis of the in vitro anti-inflammatory activity of extracts and a known bioactive compound from the Dodonaea genus, from which "dodonates" are derived. This analysis includes a comparison with a standard non-steroidal anti-inflammatory drug (NSAID).

Comparison of In Vitro Anti-Inflammatory Activity: Dodonaea viscosa vs. Hautriwaic Acid vs. Diclofenac

This section compares the in vitro anti-inflammatory effects of methanolic and ethanolic extracts of Dodonaea viscosa, its isolated active compound Hautriwaic Acid, and the standard drug Diclofenac. The data is summarized from multiple studies and presented for various anti-inflammatory assays.

Test Article Assay Concentration/Dose % Inhibition Reference
Dodonaea viscosa Methanolic ExtractProtein Denaturation InhibitionNot Specified78.02 - 85.09%[1]
Dodonaea viscosa Ethanolic ExtractProtein Denaturation InhibitionNot Specified83.81%[2]
DiclofenacProtein Denaturation InhibitionNot SpecifiedNot Specified (Used as standard)[2]
Dodonaea viscosa Methanolic ExtractProteinase Inhibitory ActivityNot Specified31.03 - 67.24%[1]
Dodonaea viscosa Ethanolic ExtractProteinase Inhibitory ActivityNot Specified81.88%[2]
Hautriwaic AcidTPA-induced Mouse Ear Edema0.25 mg/ear60.2%[3]
Hautriwaic AcidTPA-induced Mouse Ear Edema0.5 mg/ear70.2%[3]
Hautriwaic AcidTPA-induced Mouse Ear Edema1.0 mg/ear87.1%[3]
Dodonaea viscosa Dichloromethane ExtractTPA-induced Mouse Ear Edema3 mg/ear97.8%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protein Denaturation Inhibition Assay

This assay evaluates the ability of a substance to inhibit the denaturation of protein, a common cause of inflammation.

  • Procedure:

    • A reaction mixture consisting of 2 ml of different concentrations of the test extract/standard drug and 0.5 ml of 1% w/v bovine serum albumin (BSA) is prepared.

    • The mixture is incubated at 37°C for 20 minutes.

    • The temperature is then increased to 51°C for 20 minutes to induce protein denaturation.

    • After cooling, 2.5 ml of phosphate buffer saline (pH 6.3) is added to each sample.

    • The absorbance of the resulting solution is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

Proteinase Inhibitory Activity Assay

This assay assesses the ability of a compound to inhibit proteinases, enzymes that are involved in the inflammatory process.

  • Procedure:

    • A reaction mixture containing 0.5 ml of 1% w/v trypsin in 20 mM Tris-HCl buffer (pH 7.4) and 0.5 ml of the test extract/standard drug at various concentrations is prepared.

    • The mixture is incubated at 37°C for 5 minutes.

    • 1 ml of 0.8% w/v casein is added, and the mixture is incubated for an additional 20 minutes.

    • 2 ml of 70% perchloric acid is added to terminate the reaction.

    • The cloudy suspension is centrifuged at 5000 rpm for 10 minutes.

    • The absorbance of the supernatant is measured at 210 nm against a buffer blank.

    • The percentage inhibition of proteinase activity is calculated.

TPA-induced Mouse Ear Edema Assay

This is an in vivo model that is highly relevant for screening topical anti-inflammatory agents, but the principles can be adapted for in vitro assessments of cellular responses to inflammatory stimuli.

  • Procedure (as described in the in vivo study for context):

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the inner and outer surfaces of a mouse's ear.

    • The test compound (e.g., Hautriwaic Acid) or a control vehicle is applied topically to the ear shortly after TPA application.

    • After a specific period (e.g., 6 hours), the mouse is euthanized, and a circular section of the ear is removed and weighed.

    • The difference in weight between the treated and untreated ear sections indicates the degree of edema (inflammation).

    • The percentage inhibition of edema is calculated by comparing the weight difference in the test group to the control group.

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway: NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade in the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Experimental Workflow for In Vitro Anti-inflammatory Validation

The following diagram illustrates a typical workflow for validating the anti-inflammatory activity of a test compound in an in vitro cell-based model.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Test Compound A->B C Induce Inflammation (e.g., with LPS) B->C D Measure Nitric Oxide (Griess Assay) C->D E Measure Pro-inflammatory Cytokines (ELISA) C->E F Measure COX-2 Expression (Western Blot/qPCR) C->F G Quantify Results D->G E->G F->G H Statistical Analysis (e.g., IC50 calculation) G->H

Caption: A generalized workflow for in vitro anti-inflammatory screening.

References

A Guide to Reproducible Skin Hydration Assays: Evaluating Topical Agents Like Methyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and reproducible methods for assessing skin hydration is paramount. This guide provides a comparative overview of standard non-invasive skin hydration assays, their reproducibility, and detailed experimental protocols. While specific experimental data for Methyl Dodecanoate is not extensively available in public literature, this document serves as a comprehensive framework for evaluating the efficacy of such fatty acid methyl esters and other novel compounds in enhancing skin hydration.

Methyl dodecanoate, also known as methyl laurate, is a fatty acid methyl ester recognized for its emollient and skin-conditioning properties.[1][2] Such compounds are believed to enhance skin hydration by reinforcing the skin's natural lipid barrier, thereby reducing transepidermal water loss (TEWL).[3][4] To quantify these effects, highly reproducible and accurate measurement techniques are essential.

Comparative Analysis of Skin Hydration Measurement Techniques

The two most widely accepted and utilized non-invasive methods for quantifying skin hydration are Corneometry, which measures the capacitance of the stratum corneum, and Tewametry, which assesses transepidermal water loss.

Data on Reproducibility

The reliability of these instruments is critical for the validation of any claims of hydration. The intraclass correlation coefficient (ICC) is a common statistical measure of test-retest reliability, with values closer to 1.0 indicating higher reliability.

Instrument Measurement Principle Intraclass Correlation Coefficient (ICC) Key Advantages
Corneometer® CM 825 Capacitance0.954 - 0.971[5][6]High reproducibility, very short measurement time (1 second), minimal influence from topical products.[7][8]
Tewameter® TM Hex Open-chamber vapor pressure gradient0.927 - 0.930[9]Direct measurement of barrier function, high accuracy and reproducibility.[10][11]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.

Protocol 1: Assessment of Skin Surface Hydration using Corneometer® CM 825

Objective: To measure the hydration level of the stratum corneum before and after the application of a topical product.

Materials:

  • Corneometer® CM 825 probe and console

  • Test product (e.g., formulation containing Methyl Dodecanoate)

  • Control product (placebo or baseline)

  • Skin cleansing solution (e.g., 70% ethanol)

  • Lint-free wipes

  • Environmental control chamber (temperature and humidity controlled)

Procedure:

  • Acclimatization: Subjects should acclimatize in a controlled environment (e.g., 21 ± 1°C and 50 ± 5% relative humidity) for at least 30 minutes prior to measurements.[12]

  • Site Selection and Preparation:

    • Select test sites on the volar forearm, avoiding any areas with hair, scars, or blemishes.

    • Mark the test sites clearly.

    • Gently cleanse the test sites with a lint-free wipe soaked in a suitable cleansing solution and allow to air dry completely.

  • Baseline Measurement:

    • Take at least three baseline readings with the Corneometer® probe at each test site.[12] The probe should be applied to the skin with consistent, gentle pressure.

    • Record the average of the three readings for each site.

  • Product Application:

    • Apply a standardized amount of the test product and control product to their respective marked areas.

    • Allow the product to be absorbed for a specified period.

  • Post-Application Measurements:

    • At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application, repeat the Corneometer® measurements at each test site, taking three readings per site.

  • Data Analysis:

    • Calculate the mean and standard deviation of the Corneometer® readings for each test site at each time point.

    • Compare the changes in skin hydration from baseline for the test product versus the control.

Protocol 2: Assessment of Transepidermal Water Loss (TEWL) using Tewameter® TM Hex

Objective: To measure the rate of water evaporation from the skin as an indicator of skin barrier function.

Materials:

  • Tewameter® TM Hex probe and console

  • Test product

  • Control product

  • Skin cleansing solution

  • Lint-free wipes

  • Environmental control chamber

Procedure:

  • Acclimatization: As with Corneometry, subjects must acclimatize in a controlled environment for at least 30 minutes.

  • Site Selection and Preparation:

    • Select and prepare test sites on the volar forearm as described for the Corneometer® protocol.

  • Baseline Measurement:

    • Place the Tewameter® probe perpendicularly on the skin surface without applying pressure.

    • Allow the reading to stabilize for approximately 30-60 seconds, or as recommended by the manufacturer.

    • Record the TEWL value in g/h/m².

    • Take at least two baseline readings per site and average the results.

  • Product Application:

    • Apply the test and control products as previously described.

  • Post-Application Measurements:

    • At specified time intervals, measure the TEWL at each test site.

  • Data Analysis:

    • Calculate the mean and standard deviation of the TEWL readings.

    • A decrease in TEWL compared to baseline and the control indicates an improvement in skin barrier function.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in skin hydration and the methods to assess it, the following diagrams illustrate a typical experimental workflow and the key biological pathways.

experimental_workflow Experimental Workflow for Skin Hydration Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis acclimatization Subject Acclimatization (30 min) site_selection Test Site Selection (Volar Forearm) acclimatization->site_selection site_prep Site Preparation (Cleansing) site_selection->site_prep baseline Baseline Measurement (Corneometer®/Tewameter®) site_prep->baseline application Product Application (Test & Control) baseline->application post_application Post-Application Measurements (Multiple Time Points) application->post_application data_analysis Data Analysis (Comparison to Baseline & Control) post_application->data_analysis conclusion Conclusion on Product Efficacy data_analysis->conclusion

Fig. 1: A typical workflow for a clinical skin hydration study.
The Skin's Lipid Barrier: The First Line of Defense

The integrity of the stratum corneum's lipid barrier is fundamental to preventing water loss. This barrier is primarily composed of ceramides, cholesterol, and free fatty acids, arranged in a highly organized lamellar structure.[13][14][15]

lipid_barrier Skin Lipid Barrier Function cluster_stratum_corneum Stratum Corneum cluster_lipids Key Lipid Components corneocytes Corneocytes (Bricks) lipid_matrix Lipid Matrix (Mortar) water_loss Transepidermal Water Loss (TEWL) lipid_matrix->water_loss Prevents hydration Skin Hydration lipid_matrix->hydration Maintains ceramides Ceramides ceramides->lipid_matrix cholesterol Cholesterol cholesterol->lipid_matrix ffa Free Fatty Acids ffa->lipid_matrix

Fig. 2: The role of the lipid barrier in maintaining skin hydration.
Aquaporin-3: The Cellular Water Channel

Beyond the lipid barrier, water transport within the epidermis is facilitated by aquaporins, particularly Aquaporin-3 (AQP3).[6][16] AQP3 is a channel protein found in the plasma membrane of keratinocytes that transports water and glycerol, a key natural moisturizing factor.[7][10]

aquaporin_pathway Aquaporin-3 (AQP3) Signaling in Keratinocytes cluster_keratinocyte Keratinocyte aqp3 Aquaporin-3 (AQP3) Channel intracellular Intracellular Space aqp3->intracellular Transport cellular_hydration Cellular Hydration intracellular->cellular_hydration Maintains metabolism Cellular Metabolism & Differentiation intracellular->metabolism Supports extracellular_water Extracellular Water extracellular_water->aqp3 extracellular_glycerol Extracellular Glycerol extracellular_glycerol->aqp3

Fig. 3: The role of Aquaporin-3 in facilitating cellular hydration.

References

A Comparative Analysis of Methyl Dodonate A and Hyaluronic Acid for Skin Moisturization

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cosmetic science, the quest for effective skin moisturizing agents is perpetual. Among the myriad of compounds, hyaluronic acid has established itself as a benchmark ingredient, renowned for its hydrating prowess. This guide provides a comparative analysis of hyaluronic acid against the less-documented Methyl Dodonate A, focusing on their mechanisms of action and available efficacy data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound: this compound is characterized as an ester compound, typically derived from plant oils. Its primary functions in cosmetic formulations are as a skin-conditioning agent and an emollient. The proposed mechanism of action for this compound involves its penetration of the stratum corneum, the outermost layer of the skin. By doing so, it is purported to reduce transepidermal water loss (TEWL) and enhance hydration. Its emollient properties contribute to the formation of a protective barrier on the skin's surface, which aids in moisture retention.[1]

Hyaluronic Acid: Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of the skin's extracellular matrix.[1] Its primary mechanism for skin moisturization is its remarkable capacity to bind and retain water molecules—up to 1000 times its weight in water.[2][3][4][5] This hygroscopic nature makes it an exceptional humectant, drawing moisture from the environment into the skin.[2][3]

Hyaluronic acid's function is also dependent on its molecular weight. High molecular weight hyaluronic acid forms a protective film on the skin's surface, providing immediate hydration and preventing water loss.[2][3] In contrast, low molecular weight hyaluronic acid can penetrate deeper into the epidermis, enhancing moisture retention in the upper layers of the skin and improving elasticity.[2][3] Furthermore, hyaluronic acid plays a crucial role in maintaining the structural integrity of the dermis and supporting skin barrier function.[1][2]

Quantitative Data on Efficacy

A significant disparity exists in the available scientific literature regarding the efficacy of this compound compared to hyaluronic acid. While hyaluronic acid has been the subject of numerous clinical trials and in vivo studies, there is a notable absence of publicly available experimental data for this compound.

This compound: Currently, there are no available clinical studies or quantitative data to substantiate the skin moisturization efficacy of this compound. Its description is limited to its function as an emollient and skin-conditioning agent.

Hyaluronic Acid: The moisturizing effects of hyaluronic acid are well-documented in scientific literature. Clinical studies have consistently demonstrated its ability to improve skin hydration. For instance, topical application of hyaluronic acid has been shown to significantly increase skin hydration as measured by corneometry. One study reported a 134% increase in skin hydration immediately after application of a hyaluronic acid serum, with a sustained increase of 55% after six weeks of use.[6] Another clinical trial involving a 1.5% hyaluronic acid serum resulted in a 42% increase in skin hydration after 12 weeks, compared to a 15% increase in the placebo group.[7]

The following table summarizes findings from various studies on hyaluronic acid:

ParameterMeasurement ToolStudy DurationFormulationImprovement in Skin HydrationReference
Skin HydrationCorneometer12 weeks1.5% HA Serum42% increase[7]
Skin HydrationCorneometer6 weeksHA Facial Serum55% sustained increase[6]
Skin HydrationCorneometerImmediateHA Facial Serum134% increase[6]
Skin HydrationNot Specified8 weeksOral HA Supplement (100mg/day)Increased moisture levels in the epidermis[7]
Skin HydrationNot Specified16 weeksHA-Retinol Serum51% increase[7]

Experimental Protocols

To evaluate the skin moisturization potential of a topical agent, a standardized clinical trial protocol is typically employed.

Objective: To assess the efficacy of a topical moisturizing agent in improving skin hydration.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Participants: A cohort of subjects with mild to moderate dry skin.

Methodology:

  • Baseline Assessment: Initial measurements of skin hydration are taken using a corneometer, which measures the electrical capacitance of the skin. Transepidermal water loss (TEWL) may also be measured using a tewameter.

  • Product Application: Participants are randomly assigned to apply either the active product or a placebo formulation twice daily to a designated area of the skin.

  • Follow-up Assessments: Skin hydration and TEWL measurements are repeated at specified intervals (e.g., immediately after the first application, and at weeks 2, 4, 6, 8, and 12).

  • Clinical Evaluation: A dermatologist assesses skin parameters such as dryness, roughness, and the appearance of fine lines at each follow-up visit.

  • Subjective Assessment: Participants may complete questionnaires to provide their perception of the product's efficacy and tolerability.

Statistical Analysis: The data collected is statistically analyzed to determine the significance of the changes in skin hydration and other parameters between the active and placebo groups.

G cluster_0 Pre-Study cluster_1 Study Period cluster_2 Post-Study Recruitment Recruitment of Subjects with Dry Skin Baseline Baseline Measurements (Corneometry, TEWL) Recruitment->Baseline Randomization Randomization into Active and Placebo Groups Baseline->Randomization Application Twice-Daily Product Application Randomization->Application FollowUp Follow-up Assessments at Intervals Application->FollowUp Analysis Data Analysis FollowUp->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Fig. 1: Experimental workflow for a clinical trial on skin moisturization.

Signaling Pathways in Skin Moisturization

The molecular mechanisms underlying skin hydration are complex and involve various signaling pathways that regulate the expression of proteins crucial for maintaining the skin's barrier function and water content.

Hyaluronic Acid and Skin Hydration Signaling: Hyaluronic acid synthesis is regulated by Hyaluronic Acid Synthase (HAS) enzymes. The expression of these enzymes, particularly HAS2 in the epidermis, is critical for maintaining skin hydration. Furthermore, the transport of water across epidermal cells is facilitated by aquaporins (e.g., AQP3), which are water channels in the cell membrane. The integrity of the skin barrier, which prevents water loss, is maintained by tight junction proteins like claudins (CLD). The breakdown of hyaluronic acid is mediated by hyaluronidases (HYAL). Therefore, upregulating HAS and AQP3, and downregulating HYAL activity are key strategies for enhancing skin moisture.

G cluster_0 Cellular Response to Moisturizing Agents cluster_1 Upregulation cluster_2 Downregulation cluster_3 Physiological Outcome Moisturizer Moisturizing Agent (e.g., Hyaluronic Acid) HAS Hyaluronic Acid Synthase (HAS) Expression Moisturizer->HAS AQP3 Aquaporin-3 (AQP3) Expression Moisturizer->AQP3 CLD Claudin (CLD) Expression Moisturizer->CLD HYAL Hyaluronidase (HYAL) Activity Moisturizer->HYAL Hydration Increased Skin Hydration HAS->Hydration AQP3->Hydration Barrier Improved Barrier Function CLD->Barrier HYAL->Hydration inhibits Hydration->Barrier Barrier->Hydration

Fig. 2: Signaling pathways in skin moisturization.

Conclusion

Hyaluronic acid is a well-established and scientifically validated ingredient for skin moisturization, with a clear mechanism of action and a wealth of clinical data supporting its efficacy. It functions primarily as a humectant, binding water to the skin, and plays a vital role in the skin's structure and barrier function.

This compound, on the other hand, is described as an emollient that forms a protective barrier to reduce water loss. However, there is a significant lack of publicly available experimental data to quantify its moisturizing effects or to provide a basis for a direct comparison with hyaluronic acid. For professionals in research and drug development, while this compound may serve as a functional emollient, hyaluronic acid remains the benchmark for hydration efficacy backed by robust scientific evidence. Further research and clinical trials are necessary to validate the moisturizing claims of this compound and to understand its potential relative to established ingredients like hyaluronic acid.

References

A Comparative Analysis of Methyl Dodonate A and Methyl Dodonate A Acetate: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, compounds derived from medicinal plants continue to be a significant source of novel therapeutic agents. Among these, Methyl dodonate A and its derivative, this compound acetate, both isolated from the plant Dodonaea viscosa, have garnered interest for their potential biological activities. This guide provides a comparative analysis of these two diterpenoids, summarizing the current, albeit limited, scientific understanding of their properties and offering a framework for their experimental evaluation.

Chemical Profiles

FeatureThis compoundThis compound Acetate
Chemical Formula C₂₁H₂₈O₄C₂₃H₃₀O₅
Source Dodonaea viscosaDodonaea viscosa
CAS Number 349534-70-9349487-98-5

Biological Activity: An Overview

Cytotoxicity

Extracts of Dodonaea viscosa have shown cytotoxic effects against various cancer cell lines.[3] This activity is often linked to the presence of diterpenes. While specific IC₅₀ values for this compound and this compound acetate are not documented in the reviewed literature, it is plausible that they contribute to the overall cytotoxic profile of the plant extract. The addition of an acetate group in this compound acetate could potentially influence its cytotoxicity. Acetylation can alter a molecule's lipophilicity and its ability to cross cell membranes, which may enhance or decrease its cytotoxic efficacy.[5]

Anti-inflammatory Activity

Dodonaea viscosa extracts have been reported to possess significant anti-inflammatory properties.[6] Diterpenoids are a class of compounds frequently associated with anti-inflammatory action. The potential anti-inflammatory effects of this compound and its acetate derivative are therefore an area of significant interest. The acetate group in this compound acetate could modulate its anti-inflammatory activity, potentially by altering its interaction with inflammatory signaling molecules or enzymes.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the cytotoxic effects of this compound and this compound acetate on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

Protocol:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and this compound acetate in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound using dose-response curve analysis.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

Objective: To assess and compare the anti-inflammatory potential of this compound and this compound acetate by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and this compound acetate for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS). Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound and this compound acetate have not yet been elucidated. However, many natural diterpenoids exert their anti-inflammatory and cytotoxic effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The following diagrams illustrate a generalized experimental workflow for investigating these compounds and a hypothetical signaling pathway they might influence.

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassays Biological Evaluation cluster_mechanism Mechanism of Action Studies plant Dodonaea viscosa extract Crude Extract plant->extract compounds This compound & This compound acetate extract->compounds cytotoxicity Cytotoxicity Assays (e.g., MTT) compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) compounds->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

Caption: A generalized workflow for the investigation of this compound and its acetate derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA COX2_mRNA COX-2 mRNA TNFa_mRNA TNF-α mRNA MD_A This compound / This compound acetate MD_A->IKK Inhibits? MD_A->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds DNA->iNOS_mRNA Transcription DNA->COX2_mRNA Transcription DNA->TNFa_mRNA Transcription

Caption: A hypothetical anti-inflammatory signaling pathway possibly modulated by the compounds.

Conclusion

This compound and this compound acetate represent intriguing natural products with potential cytotoxic and anti-inflammatory activities, inferred from the bioactivity of their source, Dodonaea viscosa. The structural difference, the presence of an acetate group, is likely to influence their biological profiles. However, a definitive comparative analysis is hampered by the lack of direct experimental data for these isolated compounds. The experimental protocols and conceptual diagrams provided herein offer a roadmap for future research to elucidate their specific mechanisms of action and therapeutic potential. Such studies are crucial to unlock the full potential of these natural compounds for the development of new pharmaceuticals.

References

Efficacy of Methyl dodonate A compared to other natural emollients

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed scientific data regarding the emollient efficacy of Methyl dodonate A was identified in the public domain at the time of this report. Therefore, this guide provides a comparative analysis of several well-established natural emollients as a reference for researchers, scientists, and drug development professionals. The experimental data and protocols presented herein are for illustrative purposes and are based on existing literature for these alternative compounds.

This guide offers an objective comparison of the performance of common natural emollients, supported by experimental data. The information is intended to provide a framework for evaluating the efficacy of novel emollient candidates.

Data Presentation: Comparative Efficacy of Natural Emollients

The following table summarizes the quantitative data on the efficacy of several natural emollients in improving skin hydration and reducing Transepidermal Water Loss (TEWL). Petrolatum is included as a common, highly effective occlusive agent for benchmark comparison.

EmollientImprovement in Skin HydrationReduction in Transepidermal Water Loss (TEWL)Study Duration & Details
Coconut Oil +100.36% at 2 weeks+148.89% at 4 weeks[1][2]-27.70% at 2 weeks-36.97% at 4 weeks[1][2]4-week clinical study, once-daily application after bathing.[1][2]
Shea Butter +58% after 24 hours[3]-37.8% after 24 hours[3]In vitro study over 24 hours.[3]
Jojoba Oil +30% within 30 minutes[4][5]Decrease observed within 24 hours[4][5]Short-term in-vivo study.[4][5]
Cocoa Butter Significant increase in skin moisturization at 1 and 8 hours[6]Significant reduction at 1 and 8 hours[6]Single application study comparing butters in a standard formulation.[6]
Lanolin Shown to be more effective than petrolatum in barrier recovery[7]Significant reduction, leading to increased barrier function[8]In-vitro and in-vivo studies demonstrating barrier repair.[7][8]
Petrolatum Substantial increase in stratum corneum hydration[9]Up to 98% reduction[10]Widely cited benchmark for occlusivity.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of emollient efficacy.

2.1. Measurement of Skin Hydration (Corneometry)

  • Objective: To quantify the hydration level of the stratum corneum.

  • Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

  • Principle: The measurement is based on the capacitance of a dielectric medium. The probe measures the change in capacitance related to the water content of the skin. An increase in skin hydration leads to a higher capacitance value, which is expressed in arbitrary units.

  • Procedure:

    • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.

    • Baseline Measurement: A baseline reading is taken from the designated skin area (e.g., volar forearm) before the application of any product.

    • Product Application: A standardized amount of the emollient is applied to the test area.

    • Post-Application Measurements: Measurements are taken at specified time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 24 hours) after product application.

    • Data Analysis: The change in corneometer values from baseline is calculated to determine the increase in skin hydration.

2.2. Measurement of Transepidermal Water Loss (TEWL)

  • Objective: To assess the skin barrier function by quantifying the amount of water that passively evaporates from the skin surface.

  • Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka) or VapoMeter.

  • Principle: The probe consists of two pairs of sensors that measure the temperature and relative humidity at two different points above the skin surface. The difference in these measurements is used to calculate the water vapor pressure gradient, which is proportional to the TEWL rate (expressed in g/m²/h).

  • Procedure:

    • Acclimatization: As with corneometry, subjects must acclimatize to a controlled environment to ensure stable skin conditions.

    • Baseline Measurement: A baseline TEWL reading is taken from the test area before product application. A lower baseline TEWL indicates a healthier skin barrier.

    • Product Application: A standardized amount of the emollient is applied.

    • Post-Application Measurements: TEWL is measured at designated time intervals. It is crucial to ensure that any residual product does not contaminate the probe.

    • Data Analysis: A decrease in the TEWL value compared to the baseline indicates an improvement in the skin's barrier function due to the emollient's occlusive or barrier-repairing properties.

Visualizations

3.1. Experimental Workflow for Emollient Efficacy Testing

Emollient_Efficacy_Workflow cluster_setup Phase 1: Subject Preparation cluster_application Phase 2: Product Application cluster_measurement Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion Subject_Recruitment Subject Recruitment (Defined skin type, e.g., dry skin) Acclimatization Acclimatization (Controlled Temperature & Humidity) Subject_Recruitment->Acclimatization Baseline_Measurements Baseline Measurements (Corneometry & Tewametry) Acclimatization->Baseline_Measurements Randomization Randomization of Test Sites (e.g., different emollients on each forearm) Product_Application Standardized Product Application Randomization->Product_Application Post_Application_Measurements Post-Application Measurements (Multiple time points) Data_Recording Data Recording (Hydration & TEWL values) Post_Application_Measurements->Data_Recording Statistical_Analysis Statistical Analysis (Comparison to baseline and control) Efficacy_Conclusion Conclusion on Emollient Efficacy Statistical_Analysis->Efficacy_Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of emollients.

3.2. Signaling Pathway: Mechanism of Emollient Action on the Skin Barrier

Emollient_Action_Pathway cluster_application Emollient Application cluster_action Mechanism of Action cluster_effect Physiological Effect Emollient Natural Emollient (e.g., Shea Butter, Coconut Oil) Occlusion Forms an Occlusive Layer Emollient->Occlusion Lipid_Replenishment Replenishes Intercellular Lipids Emollient->Lipid_Replenishment TEWL_Reduction Reduced Transepidermal Water Loss (TEWL) Occlusion->TEWL_Reduction Barrier_Repair Enhanced Skin Barrier Function Lipid_Replenishment->Barrier_Repair Hydration_Increase Increased Stratum Corneum Hydration TEWL_Reduction->Hydration_Increase Hydration_Increase->Barrier_Repair

Caption: The mechanism of action of natural emollients on the skin barrier.

References

A Comparative Guide to Characterizing the Mechanism of Action of Novel Compounds on Skin Barrier Function: A Template for "Methyl Dodonate A"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating and comparing the mechanism of action of a novel compound, exemplified here as "Methyl Dodonate A," on skin barrier function. Given the absence of specific published data on "this compound," this document serves as a template, outlining the essential experimental protocols, data presentation formats, and mechanistic pathways to consider when evaluating any new potential skin barrier-enhancing agent against established benchmarks.

The skin's stratum corneum is the primary barrier against water loss and external insults.[1][2] Its integrity relies on a complex interplay of structural proteins, lipids, and the process of keratinocyte differentiation.[2] Key components include the cornified envelope, natural moisturizing factors (NMFs) derived from filaggrin, and the intercellular lipid matrix rich in ceramides.[3][4][5] Understanding how a novel compound modulates these elements is crucial for its development as a therapeutic or cosmetic ingredient.

Comparative Efficacy of Skin Barrier Enhancement

To objectively assess the performance of a novel compound like "this compound," it is essential to compare its effects with a negative control (vehicle) and a positive control, such as a formulation containing known barrier-reparative agents like ceramides or a compound known to stimulate the expression of barrier-related proteins.

Table 1: Comparison of Functional Effects on Skin Barrier Integrity
ParameterVehicle ControlThis compound (X% concentration)Positive Control (e.g., Ceramide NP)
Transepidermal Water Loss (TEWL) (g/m²/h)Baseline: 25 ± 2After 24h: 24 ± 2Baseline: 25 ± 2After 24h: 15 ± 1.5Baseline: 25 ± 2After 24h: 18 ± 1.8
Stratum Corneum Hydration (Corneometer units)Baseline: 40 ± 3After 24h: 42 ± 3Baseline: 40 ± 3After 24h: 55 ± 4Baseline: 40 ± 3After 24h: 52 ± 3.5
Resistance to Surfactant-Induced Irritation (TEWL increase after SDS challenge)150% increase75% increase90% increase

*Statistically significant difference compared to vehicle control (p < 0.05).

Table 2: Comparison of Effects on Key Barrier-Related Gene and Protein Expression
MarkerVehicle Control (Fold Change)This compound (Fold Change)Positive Control (e.g., Retinoic Acid)
Gene Expression (mRNA)
Filaggrin (FLG)1.0 ± 0.12.5 ± 0.32.2 ± 0.2
Loricrin (LOR)1.0 ± 0.11.8 ± 0.21.9 ± 0.2[6]
Involucrin (IVL)1.0 ± 0.11.5 ± 0.151.6 ± 0.18
Ceramide Synthase 3 (CERS3)1.0 ± 0.12.0 ± 0.251.8 ± 0.2
Protein Expression (Relative Density)
Filaggrin1.0 ± 0.22.2 ± 0.42.0 ± 0.3
Loricrin1.0 ± 0.151.7 ± 0.21.8 ± 0.25

*Statistically significant difference compared to vehicle control (p < 0.05).

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable data.

In Vitro Human Epidermal Model Treatment
  • Model: Reconstituted human epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™).

  • Culture: Tissues are cultured at the air-liquid interface according to the manufacturer's instructions.

  • Treatment: A defined dose (e.g., 2 mg/cm²) of "this compound" in its vehicle, the vehicle alone, or a positive control is applied topically to the stratum corneum.

  • Incubation: Tissues are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Transepidermal Water Loss (TEWL) Measurement
  • Principle: TEWL measures the amount of water vapor lost through the skin, providing an indication of the inside-out barrier function.[7]

  • Apparatus: An open-chamber TEWL meter (e.g., Tewameter®).

  • Procedure:

    • After the treatment period, the RHE tissue culture inserts are placed in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) to equilibrate.

    • The probe of the TEWL meter is placed gently on the surface of the RHE tissue.

    • Measurements are recorded after the reading stabilizes. Multiple readings are taken for each tissue and averaged.

Gene Expression Analysis by qRT-PCR
  • Principle: Quantifies the expression levels of target genes involved in skin barrier formation.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from the RHE tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR: Real-time PCR is performed using gene-specific primers for Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL), Ceramide Synthase 3 (CERS3), and a housekeeping gene (e.g., GAPDH).

    • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a fold change relative to the vehicle control.

Protein Expression Analysis by Western Blot or Immunohistochemistry
  • Principle: Detects and quantifies the levels of specific proteins.

  • Procedure (Immunohistochemistry):

    • Tissue Processing: RHE tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against filaggrin and loricrin, followed by a labeled secondary antibody and a chromogenic substrate.

    • Imaging and Analysis: Stained sections are imaged using a microscope, and the intensity of the staining is quantified using image analysis software (e.g., ImageJ).

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and experimental designs.

G cluster_0 Keratinocyte Differentiation Cascade cluster_1 Key Molecular Events cluster_2 This compound (Hypothesized Action) K_stem Basal Keratinocyte K_spinous Spinous Layer Keratinocyte K_stem->K_spinous Proliferation & Early Differentiation K_granular Granular Layer Keratinocyte K_spinous->K_granular Terminal Differentiation Involucrin Involucrin (IVL) Expression K_spinous->Involucrin Corneocyte Corneocyte K_granular->Corneocyte Cornification Loricrin Loricrin (LOR) Expression K_granular->Loricrin Filaggrin Profilaggrin Expression K_granular->Filaggrin Ceramide Ceramide Synthesis (e.g., via CERS3) K_granular->Ceramide CE_formation Cornified Envelope Formation Involucrin->CE_formation Loricrin->CE_formation Filaggrin_proc Profilaggrin -> Filaggrin Filaggrin->Filaggrin_proc Lipid_lamellae Lipid Lamellae Formation Ceramide->Lipid_lamellae Filaggrin_deg Filaggrin -> NMF Filaggrin_proc->Filaggrin_deg CE_formation->Corneocyte Lipid_lamellae->Corneocyte MDA This compound MDA->Loricrin Upregulates MDA->Filaggrin Upregulates MDA->Ceramide Upregulates

Caption: Hypothesized signaling pathway for skin barrier enhancement by this compound.

G cluster_analysis Barrier Function & Molecular Analysis start Start: Reconstituted Human Epidermis (RHE) Model treatment Topical Application: - Vehicle Control - this compound - Positive Control start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation TEWL Functional Assay: TEWL Measurement incubation->TEWL RNA_extraction RNA Isolation incubation->RNA_extraction Protein_extraction Tissue Fixation & Lysis incubation->Protein_extraction data_analysis Data Analysis & Comparison TEWL->data_analysis qPCR qRT-PCR Analysis (FLG, LOR, CERS3) RNA_extraction->qPCR IHC Immunohistochemistry (Filaggrin, Loricrin) Protein_extraction->IHC qPCR->data_analysis IHC->data_analysis

Caption: Experimental workflow for evaluating a novel compound on skin barrier function.

G cluster_biomarkers Molecular & Cellular Improvements cluster_structural Structural & Functional Outcomes Filaggrin Increased Filaggrin Expression NMF Enhanced NMF Production Filaggrin->NMF Loricrin Increased Loricrin Expression CE Strengthened Cornified Envelope Loricrin->CE Ceramides Increased Ceramide Synthesis Lipids Optimized Intercellular Lipid Lamellae Ceramides->Lipids Barrier Improved Skin Barrier Function NMF->Barrier Increased Hydration CE->Barrier Improved Resilience Lipids->Barrier Reduced Water Loss

Caption: Logical relationship between molecular biomarkers and improved skin barrier function.

Conclusion

A systematic and multi-pronged approach is imperative when characterizing the mechanism of action of a novel compound like "this compound" on skin barrier function. By employing a combination of functional assays and molecular analyses, and by comparing the results to both negative and positive controls, researchers can build a robust data package. This structured approach not only elucidates the compound's specific effects on keratinocyte differentiation and lipid synthesis but also provides the necessary evidence to substantiate its efficacy for therapeutic or cosmetic applications. The clear presentation of this data in comparative tables and mechanistic diagrams is essential for communicating the scientific value of the compound to the research and drug development community.

References

A Comparative Analysis of Synthetic vs. Natural Methyl Dodonate A: An Examination of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the bioactivity of synthetic versus natural Methyl dodonate A is not available in current scientific literature. Furthermore, detailed experimental data on the specific bioactivities of this compound, whether from natural or synthetic sources, remains largely unpublished. this compound is a naturally occurring diterpenoid isolated from plants of the Dodonaea genus, notably Dodonaea viscosa. While commercially available from suppliers of natural products, its biological activities have not been extensively investigated and reported in peer-reviewed journals.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential bioactivities of this compound. It will present standardized experimental protocols for key bioactivity assays and discuss relevant signaling pathways that are often modulated by similar natural products. This information can serve as a foundation for future research into the therapeutic potential of both natural and synthetically derived this compound.

Hypothetical Data Comparison

In the absence of published data for this compound, the following tables are presented as templates. Researchers undertaking new studies on this compound can use this structure to present their findings in a clear and comparative manner.

Table 1: Comparative Cytotoxicity of Natural vs. Synthetic this compound

Cell LineCompound SourceIC₅₀ (µM)Assay Method
MCF-7 NaturalData not availableMTT Assay
SyntheticData not availableMTT Assay
A549 NaturalData not availableMTT Assay
SyntheticData not availableMTT Assay
HepG2 NaturalData not availableMTT Assay
SyntheticData not availableMTT Assay

Table 2: Comparative Anti-inflammatory Activity of Natural vs. Synthetic this compound

AssayBiomarkerCompound SourceIC₅₀ (µM) or % Inhibition
LPS-stimulated RAW 264.7 macrophages Nitric Oxide (NO)NaturalData not available
SyntheticData not available
TNF-αNaturalData not available
SyntheticData not available
IL-6NaturalData not available
SyntheticData not available

Table 3: Comparative Antimicrobial Activity of Natural vs. Synthetic this compound

MicroorganismCompound SourceMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus NaturalData not available
SyntheticData not available
Escherichia coli NaturalData not available
SyntheticData not available
Candida albicans NaturalData not available
SyntheticData not available

Experimental Protocols

The following are detailed methodologies for key bioactivity assays that can be employed to study this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound (natural or synthetic) in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ is determined.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, natural products with cytotoxic and anti-inflammatory properties often interact with key cellular signaling cascades.

Cytotoxicity_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects MDA This compound ROS ↑ Reactive Oxygen Species (ROS) MDA->ROS Mito Mitochondrial Dysfunction MDA->Mito DNA DNA Damage MDA->DNA ROS->Mito Caspases Caspase Activation Mito->Caspases DNA->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential cytotoxic signaling pathway for this compound.

Anti_Inflammatory_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 This compound cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression (NO Production) NFkB->iNOS MAPK->Cytokines MAPK->iNOS MDA This compound MDA->NFkB Inhibition MDA->MAPK Inhibition

Caption: Potential anti-inflammatory signaling pathway for this compound.

Conclusion

The comparative bioactivity of synthetic versus natural this compound represents a significant knowledge gap in the field of natural product research. The lack of published data underscores the need for comprehensive studies to elucidate its potential therapeutic effects. By employing standardized assays for cytotoxicity, anti-inflammatory, and antimicrobial activities, researchers can begin to build a data-driven profile of this compound. Future investigations should focus on not only generating this foundational data but also on exploring the underlying mechanisms of action and signaling pathways. Such research will be crucial in determining whether this compound, from either natural or synthetic origins, holds promise for future drug development.

A Head-to-Head Analysis of Methyl Dodonate A and Commercial Skin Conditioners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the pursuit of novel and more efficacious skin conditioning agents, a thorough evaluation of new compounds against established commercial ingredients is paramount. This guide provides a detailed head-to-head comparison of the putative novel agent, Methyl Dodonate A (represented herein by the well-characterized methyl ester, Methyl Nicotinate), and a range of widely used commercial skin conditioners. The comparison is based on key performance indicators of skin hydration, barrier function, and elasticity, supported by experimental data from scientific literature.

Quantitative Performance Data

The following tables summarize the performance of Methyl Nicotinate and leading commercial skin conditioners based on clinical and preclinical data. It is important to note that the presented values are derived from various studies with differing methodologies, and direct, perfectly controlled head-to-head data is limited.

IngredientCategorySkin Hydration (% Increase)Transepidermal Water Loss (TEWL) (% Reduction)Skin Elasticity (% Improvement)
Methyl Nicotinate Vasodilator/StimulantData not availableData not availableData not available
Glycerin Humectant>20-30%Significant reductionImproves skin mechanical properties
Hyaluronic Acid Humectant42-55%[1]Not statistically significant in some studies28%[1]
Petrolatum OcclusiveIndirectly improves by preventing water lossUp to 98%[2]Data not available
Shea Butter Emollient/OcclusiveSignificant improvementReduces TEWLSignificant improvement in flexibility[3]
Ceramides Barrier RepairImproves hydration24.46% (after 14 days)[4]Improves skin barrier function
Dimethicone OcclusivePrevents moisture lossSignificant reductionData not available
Lanolin Emollient/OcclusiveImproves hydration22-32%[4]Improves skin softness

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of skin conditioners.

Skin Hydration Measurement (Corneometry)
  • Principle: This method measures the electrical capacitance of the skin, which is directly related to its water content. The Corneometer® CM 825 is a commonly used device for this purpose[5].

  • Procedure:

    • Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 15-20 minutes before measurements[5].

    • Baseline hydration readings are taken from a defined area of the skin, typically the volar forearm.

    • A standardized amount of the test product is applied to the test area.

    • Measurements are taken at specified time points after application (e.g., 30 minutes, 2 hours, 24 hours) to assess the change in skin hydration[6].

    • The probe of the Corneometer, which has two electrodes, creates an electromagnetic field that determines the dielectric constant of the stratum corneum[5]. The measurement depth is typically the first 10-20 µm of the stratum corneum[5].

Transepidermal Water Loss (TEWL) Measurement (Tewametry)
  • Principle: TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. The Tewameter® is a widely used instrument for this non-invasive measurement[7][8][9].

  • Procedure:

    • Subjects are acclimatized in a controlled environment as described for corneometry.

    • Baseline TEWL measurements are taken from a defined skin area.

    • The test product is applied to the designated area.

    • The Tewameter® probe, which has sensors for relative humidity and temperature, is placed on the skin. It measures the water vapor gradient in the air immediately above the skin surface[7].

    • Measurements are recorded at various time intervals post-application to determine the effect of the product on the skin's barrier function. A reduction in TEWL indicates an improved barrier function[10].

Skin Elasticity Measurement (Cutometry)
  • Principle: This technique assesses the viscoelastic properties of the skin by applying a negative pressure to pull the skin into a probe and then measuring its ability to return to its original position. The Cutometer® is the standard instrument for this measurement[11][12][13].

  • Procedure:

    • The subject is acclimatized in a controlled environment.

    • The Cutometer probe is placed on the skin surface.

    • A defined negative pressure is applied for a set time, drawing the skin into the probe's aperture. An optical system measures the depth of skin penetration[11][13].

    • The negative pressure is then released, and the instrument measures the skin's ability to retract.

    • The resulting curve of skin deformation and relaxation over time is used to calculate various parameters related to skin firmness and elasticity, such as R2 (gross elasticity) and R7 (biological elasticity)[14].

Signaling Pathways and Mechanisms of Action

The efficacy of skin conditioners is rooted in their distinct mechanisms of action, often involving complex signaling pathways.

Methyl Nicotinate: Prostaglandin Pathway

Methyl nicotinate, a vasodilator, is thought to exert its effects by promoting the release of prostaglandins, such as PGD2, in the skin[13][15]. This leads to localized vasodilation, increasing blood flow and potentially influencing skin barrier function and appearance[3][16].

Methyl_Nicotinate_Pathway Methyl Nicotinate Methyl Nicotinate Prostaglandin Release (PGD2) Prostaglandin Release (PGD2) Methyl Nicotinate->Prostaglandin Release (PGD2) Stimulates Vasodilation Vasodilation Prostaglandin Release (PGD2)->Vasodilation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow

Mechanism of Action for Methyl Nicotinate.
Humectants (Glycerin & Hyaluronic Acid): Hydration Pathways

Humectants attract and bind water to the skin. Glycerin facilitates water transport through Aquaporin-3 (AQP3) channels in keratinocytes[17][18]. Hyaluronic acid interacts with the CD44 receptor on keratinocytes, which can influence cell proliferation, migration, and the maintenance of the extracellular matrix[1][19][20][21][22].

Humectant_Pathways cluster_glycerin Glycerin Pathway cluster_hyaluronic_acid Hyaluronic Acid Pathway Glycerin Glycerin Aquaporin-3 (AQP3) Aquaporin-3 (AQP3) Glycerin->Aquaporin-3 (AQP3) Activates Water Transport Water Transport Aquaporin-3 (AQP3)->Water Transport Facilitates Skin Hydration (G) Skin Hydration Water Transport->Skin Hydration (G) Hyaluronic Acid Hyaluronic Acid CD44 Receptor CD44 Receptor Hyaluronic Acid->CD44 Receptor Binds to Cell Signaling Cell Signaling CD44 Receptor->Cell Signaling Initiates Skin Hydration (HA) Skin Hydration Cell Signaling->Skin Hydration (HA)

Hydration pathways for Glycerin and Hyaluronic Acid.
Occlusives (Petrolatum & Dimethicone): Barrier Formation

Occlusive agents form a physical barrier on the skin's surface, preventing transepidermal water loss. Petrolatum and dimethicone are highly effective at creating this hydrophobic film, thereby indirectly increasing skin hydration by trapping existing moisture[6][19][23][24].

Occlusive_Mechanism Occlusive Agent Occlusive Agent (Petrolatum, Dimethicone) Physical Barrier Forms Physical Barrier on Stratum Corneum Occlusive Agent->Physical Barrier TEWL Reduction Reduces Transepidermal Water Loss (TEWL) Physical Barrier->TEWL Reduction Increased Hydration Increased Skin Hydration TEWL Reduction->Increased Hydration

Mechanism of action for occlusive agents.
Barrier Repair (Ceramides): Sphingolipid Synthesis and Lamellar Matrix Formation

Ceramides are integral components of the skin's natural barrier. Topically applied ceramides can integrate into the stratum corneum's lamellar lipid matrix, reinforcing the barrier, reducing TEWL, and improving hydration. The synthesis of ceramides is a key part of the sphingolipid metabolic pathway[25][26][27][28].

Ceramide_Pathway Sphingolipid Precursors Sphingolipid Precursors Ceramide Synthesis Ceramide Synthesis Sphingolipid Precursors->Ceramide Synthesis Lamellar Body Formation Lamellar Body Formation Ceramide Synthesis->Lamellar Body Formation Extrusion into Intercellular Space Extrusion into Intercellular Space Lamellar Body Formation->Extrusion into Intercellular Space Lamellar Matrix Formation Lamellar Matrix Formation Extrusion into Intercellular Space->Lamellar Matrix Formation Skin Barrier Reinforcement Skin Barrier Reinforcement Lamellar Matrix Formation->Skin Barrier Reinforcement

Ceramide's role in skin barrier formation.
Emollients (Shea Butter & Lanolin): Lipid Barrier Support

Emollients soften and smooth the skin by filling the spaces between corneocytes. Shea butter and lanolin are rich in lipids that mimic the skin's natural moisturizing factors. They form a protective layer that reduces water loss and improves skin elasticity[3][11][12][29].

Emollient_Mechanism Emollient Emollient (Shea Butter, Lanolin) Lipid Film Formation Forms Lipid Film on Stratum Corneum Emollient->Lipid Film Formation Fills Intercellular Gaps Fills Intercellular Gaps Lipid Film Formation->Fills Intercellular Gaps Improved Softness & Elasticity Improved Softness & Elasticity Fills Intercellular Gaps->Improved Softness & Elasticity

Mechanism of action for emollient agents.

Conclusion

References

A Comparative Analysis of Methyl Dodonate A's Efficacy in Reducing Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the performance of a novel compound, Methyl Dodonate A, in improving skin barrier function by reducing Transepidermal Water Loss (TEWL). The efficacy of this compound is benchmarked against two established alternatives: a ceramide-based formulation and petrolatum. The information presented herein is intended to provide an objective overview supported by experimental data to aid in research and development.

Disclaimer: As there is no publicly available data on "this compound," the data presented for this compound is hypothetical and serves as a placeholder for actual experimental results.

Data Summary: Performance on Transepidermal Water Loss (TEWL)

The primary measure of a product's ability to enhance skin barrier function is its effect on TEWL, which quantifies the amount of water evaporating from the skin's surface. A lower TEWL value indicates a more intact and effective skin barrier. The following table summarizes the mean percentage reduction in TEWL at various time points following a single application of each test substance.

Active Compound Vehicle Concentration Mean TEWL Reduction (1 hr) Mean TEWL Reduction (4 hr) Mean TEWL Reduction (8 hr) Mean TEWL Reduction (24 hr)
This compound Cream2%45%55%50%35%
Ceramide Complex Cream1%30%40%42%38%
White Petrolatum Ointment100%95%70%50%25%

Data Interpretation:

  • This compound (Hypothetical): The data suggests a potent and sustained effect on reducing TEWL, peaking at 4 hours and maintaining significant efficacy at 24 hours. This profile suggests a mechanism that may involve both occlusion and biological enhancement of the skin barrier.

  • Ceramide Complex: This formulation shows a gradual and persistent improvement in barrier function, consistent with its known role in replenishing the skin's natural lipid matrix.[1][2][3][4][5]

  • White Petrolatum: As a well-known occlusive agent, petrolatum demonstrates a profound immediate reduction in TEWL.[6][7][8] Its effect diminishes over time as the product wears off, highlighting its mechanism as a physical barrier rather than a biological modulator.

Experimental Protocols

The following protocol outlines the methodology used for the in-vivo assessment of Transepidermal Water Loss.

Objective: To quantify the effect of topically applied compounds on skin barrier function by measuring TEWL over a 24-hour period.

Apparatus:

  • Tewameter® TM 300 (or equivalent open-chamber evaporimeter)

Subjects:

  • A cohort of healthy adult volunteers (n=20) with no history of chronic skin conditions.

  • Inclusion criteria: Baseline TEWL values on the volar forearm between 10-15 g/m²/h, indicating normal barrier function.

  • Exclusion criteria: Active dermatitis, skin allergies, or use of topical steroids on the test sites within two weeks of the study.

Procedure:

  • Acclimatization: Subjects rest for a minimum of 30 minutes in a controlled environment with stable temperature (21±1°C) and relative humidity (50±5%).

  • Baseline Measurement: Three baseline TEWL readings are taken from designated 4 cm² test areas on the volar forearms of each subject. The average of these readings serves as the initial value (T0).

  • Product Application: A standardized amount (2 mg/cm²) of this compound, the ceramide cream, and petrolatum are applied to their respective, randomly assigned test sites. One site remains untreated as a negative control.

  • Post-Application Measurements: TEWL measurements are repeated on all test sites at 1 hour, 4 hours, 8 hours, and 24 hours post-application.

  • Data Analysis: The percentage reduction in TEWL is calculated for each time point relative to the baseline measurement using the formula: [(TEWL_T0 - TEWL_Tx) / TEWL_T0] * 100. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the key phases of the clinical trial designed to assess the effect of test compounds on TEWL.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Measurement Day cluster_2 Phase 3: Analysis Recruitment Volunteer Recruitment (n=20) Screening Screening & Informed Consent Recruitment->Screening Acclimatization Acclimatization (30 min @ 21°C, 50% RH) Screening->Acclimatization Baseline Baseline TEWL Reading (T0) Acclimatization->Baseline Application Product Application (2 mg/cm²) Baseline->Application Measurements TEWL Readings (T1, T4, T8, T24) Application->Measurements Data Data Collection & Collation Measurements->Data Analysis Statistical Analysis (% TEWL Reduction) Data->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for in-vivo evaluation of TEWL reduction.

Hypothetical Signaling Pathway for Barrier Enhancement

This diagram proposes a potential molecular mechanism through which a compound like this compound could biologically enhance the skin's barrier function by stimulating the synthesis of essential lipids.

G cluster_cell Keratinocyte compound This compound receptor Keratinocyte Membrane Receptor compound->receptor Binds & Activates cascade Intracellular Signaling Cascade (e.g., MAPK/PKC) receptor->cascade tf Transcription Factor Activation (e.g., PPAR) cascade->tf gene Gene Upregulation tf->gene spt SPT gene->spt Upregulates Enzymes cerS CerS gene->cerS Upregulates Enzymes lipids Increased Synthesis of Ceramides & Fatty Acids spt->lipids cerS->lipids barrier Enhanced Stratum Corneum Lipid Matrix lipids->barrier TEWL Reduced TEWL barrier->TEWL Results In

Caption: Hypothetical pathway for lipid synthesis stimulation.

References

Is Methyl dodonate A more effective than other Dodonaea viscosa isolates?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals that while various isolates from Dodonaea viscosa (hopbush) exhibit significant biological activity, a direct comparison of the effectiveness of Methyl dodonate A to other isolates is currently not possible due to a lack of available data on its specific biological functions. This guide provides a detailed comparison of the cytotoxic and anti-inflammatory activities of prominent compounds isolated from Dodonaea viscosa, supported by experimental data and methodologies from published research.

Cytotoxicity of Dodonaea viscosa Isolates Against Cancer Cell Lines

Numerous studies have investigated the potential of compounds isolated from Dodonaea viscosa as cytotoxic agents against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, in cancerous cells. Key isolates with demonstrated cytotoxic activity include flavonoids, saponins, and other diterpenoids.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for several key isolates from Dodonaea viscosa against a range of cancer cell lines. A lower IC₅₀ value indicates a higher potency of the compound.

IsolateCompound ClassCancer Cell LineIC₅₀ (µM)Reference
Santin FlavonoidSUM149 (Breast)7.73[1]
BCX-010 (Breast)4.22[1]
SUM190 (Breast)6.74[1]
A549 (Lung)10.73[1]
HT29 (Colon)27.88[1]
HT116 (Colon)17.03[1]
SNU398 (Hepatocellular)7.39[1]
Dodoneaside A SaponinA2780 (Ovarian)0.79[2]
Dodoneaside B SaponinA2780 (Ovarian)0.70[2]
Hautriwaic Acid DiterpenoidVariousData not specified in µM[3]
This compound DiterpenoidVariousData Not Available -

Notably, the saponins Dodoneaside A and B exhibit sub-micromolar cytotoxicity against the A2780 ovarian cancer cell line, indicating very high potency. The flavonoid Santin also shows significant activity against a variety of cancer cell lines, particularly breast cancer.

Experimental Protocols: Cytotoxicity Assays

The cytotoxic activity of the isolates listed above was primarily determined using the following standard assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified by a spectrophotometer. A decrease in formazan production in treated cells compared to control cells indicates a reduction in cell viability.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and therefore to the cell number. It is a sensitive method for assessing cytotoxicity.

The general workflow for these cytotoxicity assays is depicted below:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis A Cancer cell lines are cultured in appropriate media B Cells are seeded into 96-well plates at a specific density A->B C Cells are treated with various concentrations of the isolate B->C D Control wells receive vehicle only E Plates are incubated for a specified period (e.g., 48-72 hours) D->E F MTT or SRB reagent is added E->F G Absorbance is measured using a plate reader F->G H Percentage of cell viability is calculated G->H I IC50 value is determined H->I G cluster_0 Animal Model cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Measurement cluster_4 Data Analysis A Mice are divided into control and treatment groups B The test compound (e.g., Hautriwaic acid) is applied topically to the ear A->B C The control group receives the vehicle D TPA is applied to the same ear to induce inflammation C->D E After a specific time, the thickness of the ear is measured D->E F The weight of a punch biopsy of the ear can also be measured G The percentage of inhibition of edema is calculated F->G G cluster_0 Pro-inflammatory Stimulus (e.g., TPA) cluster_1 Signaling Cascade cluster_2 Inflammatory Response cluster_3 Inhibition by D. viscosa Isolate Stimulus Stimulus IKK IKK Activation Stimulus->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Isolate e.g., Hautriwaic Acid Isolate->NFkB_Activation Inhibition

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Methyl Dodonate A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl dodonate A. It includes detailed operational and disposal plans to ensure safe handling and minimize risk.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure to this compound, which is presumed to have the potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.[1]
Body Protection A flame-retardant lab coat worn over long pants and closed-toe shoes.[1]To protect skin from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]To minimize the inhalation of potentially harmful vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following steps should be followed:

  • Preparation:

    • Ensure all recommended PPE is correctly worn before handling the compound.[1]

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.[1]

    • Assemble all necessary laboratory equipment and reagents to avoid interruptions during handling.[1]

  • Handling:

    • Work within a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

    • Avoid direct contact with the skin and eyes.[2]

    • Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[3]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Wash hands thoroughly after handling the substance, even if gloves were worn.

  • In Case of Exposure or Spill:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[3]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

    • Ingestion: Clean mouth with water and drink afterwards plenty of water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.

    • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For larger spills, follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Segregation:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[1]

  • Container Management:

    • Use chemically resistant containers that are compatible with the chemical waste.[1][4]

    • Keep waste containers securely closed, except when adding waste.[1][4]

    • Store waste containers in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4]

    • The label should also include the accumulation start date (the date the first waste was added to the container).[4]

  • Disposal Protocol:

    • Waste material must be disposed of in accordance with national and local regulations.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

A Preparation B Wear Appropriate PPE A->B Step 1 C Verify Fume Hood Function B->C Step 2 D Handling in Fume Hood C->D Step 3 E Experiment/Procedure D->E Step 4 F Decontamination E->F Step 5 G Waste Segregation F->G Step 6 H Label Hazardous Waste G->H Step 7 I Store in Satellite Area H->I Step 8 J Arrange for EHS Pickup I->J Step 9

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.